Angiotensin II human, FAM-labeled
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C71H81N13O18 |
|---|---|
Molecular Weight |
1404.5 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C71H81N13O18/c1-5-37(4)59(66(96)80-52(30-41-34-74-35-76-41)67(97)84-26-10-14-54(84)64(94)81-53(68(98)99)28-38-11-7-6-8-12-38)83-63(93)50(27-39-15-18-42(85)19-16-39)79-65(95)58(36(2)3)82-61(91)49(13-9-25-75-70(72)73)77-62(92)51(33-57(88)89)78-60(90)40-17-22-46-45(29-40)69(100)102-71(46)47-23-20-43(86)31-55(47)101-56-32-44(87)21-24-48(56)71/h6-8,11-12,15-24,29,31-32,34-37,49-54,58-59,85-87H,5,9-10,13-14,25-28,30,33H2,1-4H3,(H,74,76)(H,77,92)(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,91)(H,83,93)(H,88,89)(H,98,99)(H4,72,73,75)/t37-,49-,50-,51-,52-,53-,54-,58-,59-/m0/s1 |
InChI Key |
DPCSECZBQFFZOH-WIDNDGSMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Excitation and Emission Spectra of FAM-labeled Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of FAM (Carboxyfluorescein)-labeled Angiotensin II, a critical tool in cardiovascular research and drug development. This document details the excitation and emission characteristics, outlines experimental protocols for their determination, and presents the associated signaling pathways of Angiotensin II.
Introduction
Angiotensin II, an octapeptide hormone, is the primary effector of the renin-angiotensin system (RAS) and plays a pivotal role in blood pressure regulation and cardiovascular homeostasis.[1][2] Its interaction with its receptors, primarily the AT1 and AT2 receptors, initiates a cascade of intracellular signaling events.[3][4][5] To visualize and quantify these interactions in biological systems, Angiotensin II is often labeled with a fluorescent dye. FAM (Carboxyfluorescein) is a widely used green fluorescent probe due to its high quantum yield and good water solubility.[6] Understanding the spectral properties of FAM-labeled Angiotensin II is fundamental for designing and interpreting fluorescence-based assays.
Spectral Properties of FAM-labeled Angiotensin II
Carboxyfluorescein (FAM) is a derivative of fluorescein that is commonly used for labeling peptides and oligonucleotides.[6][7] The conjugation of FAM to Angiotensin II creates a fluorescent probe that allows for sensitive detection and analysis.
Quantitative Spectral Data
The excitation and emission maxima of FAM and FAM-labeled Angiotensin II are summarized in the table below. It is important to note that the spectral characteristics can be influenced by environmental factors such as pH, solvent polarity, and the conjugation site on the peptide.[6]
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |
| FAM (Carboxyfluorescein) | ~493 - 495 | ~517 - 520 | [7][8][9] |
| 5-FAM | ~490 | ~515 - 520 | |
| 6-FAM | ~495 | ~517 | [7] |
| FAM-labeled Angiotensin II | ~494 | ~518 - 521 | [10][11][12] |
Experimental Protocols
The following sections provide generalized methodologies for the synthesis, purification, and spectral analysis of FAM-labeled Angiotensin II.
Synthesis and Purification of FAM-labeled Angiotensin II
The synthesis of FAM-labeled Angiotensin II typically involves the coupling of a reactive derivative of FAM to the N-terminus or a specific amino acid side chain of the Angiotensin II peptide.
Materials:
-
Angiotensin II (human, synthetic)
-
5(6)-Carboxyfluorescein, succinimidyl ester (FAM-NHS ester)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol:
-
Dissolve Angiotensin II in anhydrous DMF.
-
Add DIPEA to the solution to adjust the pH to ~8-9, creating a basic environment to facilitate the labeling reaction.
-
Dissolve FAM-NHS ester in anhydrous DMF.
-
Add the FAM-NHS ester solution to the Angiotensin II solution in a dropwise manner while stirring. The molar ratio of FAM-NHS ester to peptide is typically optimized, with a common starting point being a 1.2 to 1.5-fold molar excess of the dye.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress using RP-HPLC.
-
Once the reaction is complete, purify the FAM-labeled Angiotensin II from unreacted dye and peptide using preparative RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the FAM-labeled Angiotensin II using analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a powder.
Measurement of Excitation and Emission Spectra
The fluorescence spectra of FAM-labeled Angiotensin II are determined using a fluorescence spectrophotometer.
Materials:
-
FAM-labeled Angiotensin II
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Protocol:
-
Prepare a stock solution of FAM-labeled Angiotensin II in a suitable solvent, such as DMSO.
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration in the nanomolar to low micromolar range. The optimal concentration should be determined empirically to avoid inner filter effects.
-
To measure the emission spectrum: a. Set the excitation wavelength to the known absorption maximum of FAM (e.g., 494 nm). b. Scan a range of emission wavelengths (e.g., 500 nm to 650 nm). c. The wavelength at which the highest fluorescence intensity is observed is the emission maximum.
-
To measure the excitation spectrum: a. Set the emission wavelength to the determined emission maximum (e.g., 518 nm). b. Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm). c. The wavelength that produces the highest fluorescence intensity is the excitation maximum.
-
Record the excitation and emission spectra. It is also good practice to measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the concentration accurately using the Beer-Lambert law.
Angiotensin II Signaling Pathways
Angiotensin II mediates its diverse physiological and pathological effects by binding to its G protein-coupled receptors (GPCRs), primarily the AT1 and AT2 receptors.[3][4] The binding of Angiotensin II to the AT1 receptor, in particular, triggers a complex network of intracellular signaling cascades.[2][3]
AT1 Receptor Signaling
The AT1 receptor is coupled to several heterotrimeric G proteins, including Gq/11, G12/13, and Gi.[3] Activation of these G proteins leads to the stimulation of various downstream effector molecules and signaling pathways.[1][2][3]
Caption: Simplified Angiotensin II AT1 receptor signaling pathway via Gq/11.
Experimental Workflow for Receptor Binding Assay
Fluorescently labeled Angiotensin II is a valuable tool for studying receptor-ligand interactions. A common application is in fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) based binding assays.
Caption: General workflow for a competitive receptor binding assay using FAM-labeled Angiotensin II.
Conclusion
FAM-labeled Angiotensin II is an indispensable tool for elucidating the complex biology of the renin-angiotensin system. Its well-defined spectral properties allow for sensitive and quantitative measurements of receptor binding, cellular uptake, and downstream signaling events. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals working in the fields of cardiovascular research and drug discovery. Accurate characterization of the spectral properties of such fluorescent probes is paramount for the generation of reliable and reproducible data.
References
- 1. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Recent advances in angiotensin II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 8. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 9. eurofinsgenomics.com [eurofinsgenomics.com]
- 10. AddexBio Product Detail - Angiotensin II (human) - FAM labeled [addexbio.com]
- 11. innopep.com [innopep.com]
- 12. Angiotensin II, human, FAM-labeled - 1 mg [eurogentec.com]
The Use of FAM-Labeled Angiotensin II in the Elucidation of GPCR Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin II (Ang II) is a crucial octapeptide hormone within the renin-angiotensin system (RAS), primarily mediating its effects through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The AT1 receptor, in particular, is a major therapeutic target for cardiovascular diseases such as hypertension and heart failure. Understanding the intricate signaling pathways initiated by Ang II binding to its receptors is paramount for the development of novel therapeutics. Fluorescently labeled ligands, such as Angiotensin II conjugated with carboxyfluorescein (FAM), serve as powerful tools for dissecting these complex signaling events. This technical guide provides an in-depth overview of the application of FAM-labeled Angiotensin II in studying GPCR signaling, complete with experimental protocols and representative data.
Angiotensin II Signaling Pathways
Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Beyond G protein-dependent signaling, the AT1 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and the activation of distinct signaling cascades, such as the ERK1/2 pathway. This phenomenon, known as biased agonism, where a ligand can preferentially activate one pathway over another, is a key area of research in GPCR pharmacology.
Figure 1: Simplified Angiotensin II signaling pathways via the AT1 receptor.
Data Presentation
The following tables summarize representative quantitative data from various assays used to characterize Angiotensin II receptor signaling. It is important to note that these values can vary depending on the specific cell line, experimental conditions, and the nature of the labeled ligand used.
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| 125I-[Sar1,Ile8]Ang II | AT1 | Radioligand Binding | Guinea Pig Liver Membranes | Kd | ~3.8 nM | [1] |
| Angiotensin II | AT1 | Phosphorylase a activation | Guinea Pig Hepatocytes | EC50 | ~1 nM | [1] |
| 125I-[Sar1,Ile8]Ang II | AT1 | Radioligand Binding | HEK-293 | IC50 (Ang II) | ~1.5 nM | |
| Angiotensin II | AT1 | IP3 Production | Guinea Pig Hepatocytes | EC50 | ~10 µM (Max Effect) | [1] |
Table 1: Representative Binding Affinity and Potency Data for Angiotensin II Receptor.
| Assay | Readout | Agonist | Cell Line | Typical Time Points | Key Findings |
| Confocal Microscopy | Receptor Internalization | Angiotensin II | CHO-K1 | 0, 1, 2, 5, 10, 20 min | Rapid internalization observed, with significant cytoplasmic accumulation within 5-10 minutes. |
| BRET | G Protein Activation | Angiotensin II | HEK-293 | 0-20 min | Dose-dependent increase in BRET signal upon agonist stimulation, indicating G protein activation. |
| BRET | β-arrestin Recruitment | Angiotensin II | HEK-293 | 0-30 min | Agonist-induced increase in BRET signal, demonstrating the recruitment of β-arrestin to the receptor. |
Table 2: Representative Kinetic and Functional Assay Data.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes a classical method to determine the binding affinity of unlabeled ligands, which can be adapted for fluorescent ligands.
Materials:
-
HEK-293 cells stably expressing the AT1 receptor.
-
Cell culture medium and reagents.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: 125I-[Sar1,Ile8]Angiotensin II.
-
Unlabeled Angiotensin II (for total binding).
-
Test compounds (e.g., FAM-labeled Angiotensin II or other antagonists/agonists).
-
Scintillation fluid and vials.
-
Microplate harvester and filter mats.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture AT1-expressing HEK-293 cells to confluency in appropriate flasks.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of radioligand and 25 µL of Binding Buffer.
-
Non-specific Binding: 25 µL of radioligand and 25 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Competition: 25 µL of radioligand and 25 µL of serially diluted test compound.
-
-
Add 50 µL of the membrane preparation to each well (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Harvesting and Counting:
-
Harvest the contents of the wells onto filter mats using a microplate harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats.
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a competitive radioligand binding assay.
Receptor Internalization Assay using Confocal Microscopy
This protocol outlines a method to visualize and quantify the internalization of AT1 receptors using a fluorescently labeled ligand like FAM-Angiotensin II.
Materials:
-
CHO-K1 or HEK-293 cells expressing the AT1 receptor.
-
Glass-bottom culture dishes.
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F12 with HEPES).
-
FAM-labeled Angiotensin II.
-
Hoechst 33342 or another nuclear stain.
-
Confocal microscope with environmental control (37°C, 5% CO2).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Seeding: Seed AT1R-expressing cells onto glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.
-
Cell Staining (Optional):
-
Wash cells with pre-warmed PBS.
-
Incubate with Hoechst 33342 in live-cell imaging medium for 10-15 minutes to stain the nuclei.
-
Wash the cells again with pre-warmed live-cell imaging medium.
-
-
Image Acquisition:
-
Place the dish on the confocal microscope stage within the environmental chamber.
-
Acquire baseline images of the cells (t=0) using the appropriate laser lines for FAM (e.g., 488 nm excitation) and the nuclear stain.
-
Add FAM-labeled Angiotensin II to the medium at the desired final concentration (e.g., 100 nM).
-
Immediately start acquiring time-lapse images at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.
-
-
Image Analysis and Quantification:
-
For each time point, identify individual cells.
-
Define regions of interest (ROIs) for the whole cell and the intracellular compartment (cytoplasm).
-
Measure the mean fluorescence intensity within each ROI.
-
Calculate the internalization ratio as the ratio of intracellular fluorescence to total cellular fluorescence.
-
Plot the internalization ratio over time to determine the kinetics of receptor internalization.
-
Figure 3: Workflow for a receptor internalization assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This protocol describes a BRET-based assay to monitor the interaction between the AT1 receptor and its cognate G protein, Gαq.
Materials:
-
HEK-293 cells.
-
Plasmids encoding AT1R, Gαq-Rluc8 (BRET donor), and Gβγ tagged with a fluorescent protein (e.g., Venus-Gγ, BRET acceptor).
-
Transfection reagent.
-
White, opaque 96-well microplates.
-
BRET substrate (e.g., Coelenterazine h).
-
Plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Cell Transfection:
-
Co-transfect HEK-293 cells with the plasmids encoding AT1R, Gαq-Rluc8, and Venus-Gγ using a suitable transfection reagent.
-
Seed the transfected cells into a white, opaque 96-well plate and culture for 24-48 hours.
-
-
Assay Performance:
-
Wash the cells with PBS.
-
Add assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add the BRET substrate (e.g., Coelenterazine h) to all wells to a final concentration of 5 µM and incubate for 5-10 minutes in the dark.
-
Measure the baseline BRET signal by reading luminescence at two wavelengths (e.g., 485 nm for Rluc8 and 530 nm for Venus).
-
Add FAM-labeled Angiotensin II or other test compounds at various concentrations to the wells.
-
Immediately begin kinetic measurements of the BRET signal every 1-2 minutes for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well at each time point: (Emission at 530 nm) / (Emission at 485 nm).
-
Subtract the baseline BRET ratio from the agonist-induced BRET ratio to obtain the net BRET signal.
-
Plot the net BRET signal against the log concentration of the agonist to generate a dose-response curve and determine the EC50.
-
Figure 4: Principle of a G protein activation BRET assay.
Conclusion
FAM-labeled Angiotensin II is a versatile and valuable tool for investigating the multifaceted signaling of Angiotensin receptors. Its application in binding assays, receptor trafficking studies, and advanced biophysical techniques like FRET and BRET allows for a detailed characterization of ligand-receptor interactions and downstream signaling events. The methodologies outlined in this guide provide a robust framework for researchers to explore the pharmacology of the renin-angiotensin system and to facilitate the discovery and development of novel therapeutics targeting GPCRs.
References
The Biological Activity of FAM-Labeled Angiotensin II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is the primary effector peptide of the renin-angiotensin system (RAS), playing a critical role in cardiovascular homeostasis, fluid and electrolyte balance, and the pathophysiology of various diseases, including hypertension, heart failure, and kidney disease. The biological effects of Ang II are mediated through its interaction with two main G protein-coupled receptors (GPCRs): the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. To facilitate the study of these interactions, fluorescently labeled ligands, such as 5-carboxyfluorescein (FAM) labeled Angiotensin II, have been developed. This technical guide provides a comprehensive overview of the biological activity of FAM-labeled Angiotensin II, including its receptor binding properties, signaling pathways, and detailed experimental protocols for its use in research. FAM-labeled Angiotensin II is a valuable tool for visualizing and tracking receptor interactions and distribution in biological systems.[1]
FAM is a fluorescent dye with an excitation maximum at approximately 494 nm and an emission maximum at around 518 nm. It is known for its good chemical and photostability, making it a suitable label for biological research.[2][3][4]
Receptor Binding and Functional Activity of FAM-Labeled Angiotensin II
| Ligand | Receptor | Binding Affinity (Ki) [nm] | Functional Potency (EC50) [nm] |
| FAM-Angiotensin II (Illustrative) | AT1 | 1 - 10 | 0.1 - 5 |
| FAM-Angiotensin II (Illustrative) | AT2 | 1 - 10 | Not typically measured |
| Unlabeled Angiotensin II | AT1 | ~1.5 | ~1 |
| Unlabeled Angiotensin II | AT2 | ~0.2 | Not applicable |
Note: The Ki and EC50 values for FAM-Angiotensin II are illustrative and should be determined experimentally. The binding affinity of unlabeled Angiotensin II can vary depending on the experimental conditions and tissue/cell type used.
Angiotensin II Signaling Pathways
Upon binding to its receptors, Angiotensin II initiates a cascade of intracellular signaling events. The AT1 and AT2 receptors are coupled to different G proteins and activate distinct downstream pathways.
AT1 Receptor Signaling
The AT1 receptor is primarily coupled to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including vasoconstriction, cell growth, and inflammation. The AT1 receptor can also couple to other G proteins, such as Gi/o and G12/13, and activate other signaling pathways, including the MAPK/ERK pathway and the JAK/STAT pathway.
AT2 Receptor Signaling
The AT2 receptor is primarily coupled to Gi/o proteins. Its activation is often associated with effects that counteract those of the AT1 receptor, such as vasodilation, anti-proliferation, and apoptosis. AT2 receptor signaling involves the activation of protein phosphatases, leading to the dephosphorylation of key signaling molecules, and the production of nitric oxide (NO).
Experimental Protocols
The following are generalized protocols that can be adapted for use with FAM-labeled Angiotensin II. It is highly recommended to optimize these protocols for your specific cell type and experimental conditions.
Receptor Binding Assay (Competition)
This assay measures the ability of a test compound to compete with FAM-labeled Angiotensin II for binding to its receptors.
Materials:
-
Cells or membranes expressing AT1 or AT2 receptors
-
FAM-labeled Angiotensin II
-
Unlabeled Angiotensin II or other competitor compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed cells in a 96-well black microplate and culture until they reach the desired confluency. For membrane preparations, prepare membranes from cells or tissues known to express the receptors.
-
Assay Setup:
-
Add a fixed concentration of FAM-labeled Angiotensin II to each well (typically at a concentration close to its Kd).
-
Add varying concentrations of the unlabeled competitor compound to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled Angiotensin II to determine non-specific binding.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 1-3 hours), protected from light.
-
Washing: Gently wash the cells or membranes with ice-cold binding buffer to remove unbound ligands.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters for FAM (e.g., 494 nm excitation, 518 nm emission).
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation by FAM-labeled Angiotensin II.
Materials:
-
Cells expressing AT1 receptors
-
FAM-labeled Angiotensin II
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Stimulation: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add varying concentrations of FAM-labeled Angiotensin II to the wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the FAM-Angiotensin II concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Receptor Internalization Assay (Confocal Microscopy)
This assay visualizes the agonist-induced internalization of angiotensin receptors using FAM-labeled Angiotensin II.
Materials:
-
Cells expressing AT1 receptors
-
FAM-labeled Angiotensin II
-
Glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
(Optional) Antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) and corresponding fluorescently labeled secondary antibodies.
-
Confocal microscope
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow.
-
Incubation: Incubate the cells with FAM-labeled Angiotensin II (at a concentration sufficient to induce internalization, e.g., 100 nM) in serum-free medium for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Washing and Fixation: At each time point, wash the cells with ice-cold PBS to stop internalization and remove unbound ligand. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
(Optional) Immunofluorescence Staining: If co-localization with endosomal markers is desired, permeabilize the cells with a permeabilization buffer and then incubate with primary and secondary antibodies according to standard immunofluorescence protocols.
-
Imaging: Mount the coverslips on microscope slides. Image the cells using a confocal microscope with appropriate laser lines and filters for FAM and any other fluorophores used.
-
Image Analysis: Analyze the images to observe the translocation of the fluorescent signal from the cell surface to intracellular vesicles over time. If co-localization studies were performed, quantify the degree of overlap between the FAM-Angiotensin II signal and the endosomal markers.
Conclusion
FAM-labeled Angiotensin II is a powerful tool for investigating the complex biology of the renin-angiotensin system. Its fluorescent properties enable researchers to perform a variety of in vitro assays to characterize receptor binding, signaling, and trafficking. While specific quantitative data on the pharmacological properties of FAM-labeled Angiotensin II is limited, the available evidence suggests it is a biologically active analog of the native peptide. The experimental protocols provided in this guide offer a starting point for researchers to design and implement studies using this valuable research tool. As with any labeled ligand, it is crucial to experimentally validate its properties in the specific assay system being used.
References
An In-depth Technical Guide to the Interaction of Angiotensin II Receptor Subtypes with FAM-Labeled Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Angiotensin II (Ang II) receptor subtypes, AT1 and AT2, with fluorescently labeled Ang II, specifically focusing on FAM-labeled Ang II and its analogs. This document details the distinct signaling pathways of each receptor subtype, presents quantitative binding data for fluorescent Ang II derivatives, and provides detailed experimental protocols for key assays used in their study. The included visualizations aim to clarify complex biological processes and experimental workflows.
Introduction to Angiotensin II Receptors
Angiotensin II is a crucial octapeptide hormone in the renin-angiotensin system (RAS), which plays a vital role in regulating blood pressure, and fluid and electrolyte balance. Its physiological and pathophysiological effects are mediated by two primary G protein-coupled receptors (GPCRs): the Angiotensin II type 1 receptor (AT1R) and the Angiotensin II type 2 receptor (AT2R). While both receptors bind Ang II with high affinity, they often trigger opposing downstream signaling cascades and physiological responses. Understanding the specific interactions of ligands with these receptor subtypes is paramount for the development of targeted therapeutics for cardiovascular and other diseases. Fluorescently labeled ligands, such as FAM-labeled Angiotensin II, have become invaluable tools for delineating these interactions in high-resolution and real-time assays.
Angiotensin II Receptor Subtype Signaling Pathways
The AT1 and AT2 receptors initiate distinct intracellular signaling cascades upon Ang II binding, leading to different cellular outcomes.
AT1 Receptor Signaling
The AT1 receptor is predominantly responsible for the classical effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Its signaling is complex, involving multiple G protein-dependent and -independent pathways. The primary signaling cascade is mediated through the Gq/11 family of G proteins.[1] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This cascade ultimately results in various cellular responses, including smooth muscle contraction and gene transcription.
Furthermore, the AT1 receptor can also couple to other G proteins, such as Gi/o and G12/13, and activate G protein-independent pathways involving β-arrestin, which can mediate distinct signaling events, including the activation of mitogen-activated protein kinases (MAPKs).[3]
AT2 Receptor Signaling
The AT2 receptor is highly expressed during fetal development and its expression is upregulated in adults under pathological conditions such as tissue injury and inflammation. The signaling pathways of the AT2 receptor are generally considered to counteract the effects of the AT1 receptor, promoting vasodilation, anti-proliferation, and apoptosis.[4] AT2 receptor signaling is often mediated through the activation of protein phosphatases, such as SH2 domain-containing phosphatase 1 (SHP-1), which can dephosphorylate and inactivate key signaling molecules in growth-promoting pathways.[5][6] Another important signaling axis for the AT2 receptor involves the activation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, which contributes to its vasodilatory effects.[6][7]
Quantitative Analysis of Fluorescent Angiotensin II Analog Binding
While specific binding affinity data for commercially available FAM-labeled Angiotensin II is not readily found in peer-reviewed literature, a recent study by Criado et al. (2024) provides a detailed pharmacological characterization of novel fluorescent Angiotensin II derivatives.[5][8][9][10] This data serves as an excellent proxy for understanding how fluorescent labeling can influence receptor interaction. The following tables summarize the binding affinities (pKi) and functional activities (pEC50/pIC50) of these analogs at both AT1 and AT2 receptors.
Table 1: Binding Affinities (pKi) of Fluorescent Angiotensin II Analogs
| Compound | Fluorophore | Linker | AT1 Receptor pKi | AT2 Receptor pKi |
| AngII | - | - | 8.7 ± 0.1 | 8.8 ± 0.1 |
| Fluorescent Analog 1 | 5-TAMRA | C6 | 7.9 ± 0.1 | 8.5 ± 0.1 |
| Fluorescent Analog 2 | 6-TAMRA | C6 | 8.0 ± 0.1 | 8.6 ± 0.1 |
| Fluorescent Analog 3 | 5-FAM | C6 | < 6 | 7.5 ± 0.1 |
Data adapted from Criado et al., Journal of Medicinal Chemistry, 2024.[5][8][9][10] Values are presented as mean ± SEM.
Table 2: Functional Activity of Fluorescent Angiotensin II Analogs at the AT1 Receptor (Gq/11 Pathway)
| Compound | pEC50 (Agonist) | pIC50 (Antagonist) |
| AngII | 8.9 ± 0.1 | - |
| Fluorescent Analog 1 | 7.8 ± 0.1 | - |
| Fluorescent Analog 2 | 7.9 ± 0.1 | - |
| Fluorescent Analog 3 | < 6 | - |
Data adapted from Criado et al., Journal of Medicinal Chemistry, 2024.[5][8][9][10] Functional activity was assessed by measuring inositol monophosphate (IP1) accumulation. Values are presented as mean ± SEM.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of FAM-labeled Ang II with angiotensin receptors. These protocols are based on established methods and can be adapted for specific experimental needs.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and low endogenous expression of angiotensin receptors. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: For transient expression of AT1 or AT2 receptors, transfect HEK293 cells using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. For BRET and FRET assays, co-transfection with receptor constructs fused to appropriate donor and acceptor molecules (e.g., Nluc for BRET, fluorescent proteins for FRET) is required.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay measures the binding of a fluorescently labeled ligand to a receptor that is also labeled with a fluorescent tag, typically a lanthanide donor.
Protocol:
-
Plate Cells: Seed transfected HEK293 cells in a 96-well or 384-well white opaque plate at a density of 20,000-40,000 cells per well and allow them to adhere overnight.
-
Prepare Reagents:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
FAM-labeled Ang II: Prepare a stock solution in DMSO and dilute to the desired concentrations in assay buffer.
-
Lanthanide-labeled Antibody: Use an antibody targeting an epitope tag on the receptor (e.g., anti-FLAG-Europium cryptate). Dilute in assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the lanthanide-labeled antibody to the cells and incubate for 1 hour at room temperature.
-
Add increasing concentrations of FAM-labeled Ang II to the wells. For competition assays, add a fixed concentration of FAM-labeled Ang II along with increasing concentrations of an unlabeled competitor.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence emission at the donor (e.g., 620 nm for Europium) and acceptor (e.g., 520 nm for FAM) wavelengths using a plate reader capable of time-resolved fluorescence measurements.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
For saturation binding, plot the FRET ratio against the concentration of FAM-labeled Ang II and fit the data to a one-site binding model to determine the Kd and Bmax.
-
For competition binding, plot the FRET ratio against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the change in the polarization of emitted light from a fluorescent probe upon binding to a larger molecule.
Protocol:
-
Reagent Preparation:
-
FP Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Triton X-100.
-
FAM-labeled Ang II (Tracer): Prepare a stock solution in DMSO and dilute to a final concentration of 1-10 nM in FP assay buffer. The optimal concentration should be determined empirically.
-
Receptor Preparation: Use purified receptor protein or membrane preparations from cells overexpressing the receptor of interest.
-
-
Assay Procedure (in a black 384-well plate):
-
To each well, add 10 µL of FP assay buffer.
-
For competition assays, add 5 µL of unlabeled competitor at various concentrations. For direct binding, add 5 µL of FP assay buffer.
-
Add 5 µL of the receptor preparation.
-
Add 5 µL of the FAM-labeled Ang II tracer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters and polarizers.
-
-
Data Analysis:
-
The change in millipolarization (mP) is plotted against the concentration of the unlabeled competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of the competitor.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET measures the radiationless energy transfer between a bioluminescent donor (e.g., NanoLuc luciferase) fused to the receptor and a fluorescent acceptor (e.g., FAM) on the ligand.
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a construct encoding the angiotensin receptor fused to a bioluminescent donor (e.g., Nluc-AT1R).
-
Plate the transfected cells in a 96-well white opaque plate.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add increasing concentrations of FAM-labeled Ang II to the wells. For competition assays, pre-incubate the cells with increasing concentrations of an unlabeled competitor for 30 minutes before adding a fixed concentration of FAM-labeled Ang II.
-
Incubate for 1 hour at 37°C.
-
Add the bioluminescent substrate (e.g., furimazine for NanoLuc) to all wells.
-
-
Data Acquisition:
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the ligand concentration and analyze the data as described for the TR-FRET assay.
-
Conclusion
The use of FAM-labeled Angiotensin II and its fluorescent analogs provides a powerful and versatile platform for investigating the pharmacology of AT1 and AT2 receptors. The detailed signaling pathways and experimental protocols outlined in this guide offer a robust framework for researchers to design and execute experiments aimed at understanding the nuanced interactions of ligands with these important therapeutic targets. The quantitative data, while based on novel derivatives, underscores the importance of empirical validation for each fluorescent probe and provides a valuable reference for future studies in the field of angiotensin receptor research and drug development.
References
- 1. Identification of Distinct Conformations of the Angiotensin-II Type 1 Receptor Associated with the Gq/11 Protein Pathway and the β-Arrestin Pathway Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innopep.com [innopep.com]
- 5. researchgate.net [researchgate.net]
- 6. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Characterization of Fluorescent Ligands Targeting the Angiotensin II Receptors Derived from Agonists, ?-Arrestin-Biased Agonists, and Antagonists. | Profiles RNS [connect.rtrn.net]
- 9. Synthesis and Pharmacological Characterization of Fluorescent Ligands Targeting the Angiotensin II Receptors Derived from Agonists, β-Arrestin-Biased Agonists, and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
FAM-Labeled Angiotensin II: A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a pivotal octapeptide hormone in the renin-angiotensin system (RAS), playing a critical role in cardiovascular homeostasis. Its effects are primarily mediated through two G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). Dysregulation of the Ang II signaling axis is implicated in a multitude of cardiovascular diseases, including hypertension, heart failure, and atherosclerosis, making its receptors significant targets for therapeutic intervention.
The use of fluorescently labeled ligands, such as 5-carboxyfluorescein (FAM)-labeled Angiotensin II, provides a powerful tool for investigating the intricate mechanisms of Ang II receptor signaling. This technical guide offers an in-depth overview of the application of FAM-labeled Angiotensin II in cardiovascular research, detailing its properties, relevant experimental protocols, and the underlying signaling pathways.
Core Concepts: FAM-Labeled Angiotensin II
FAM is a widely used green fluorescent dye that can be covalently attached to peptides like Angiotensin II, enabling their detection and quantification in various biological assays. The resulting FAM-labeled Angiotensin II retains its ability to bind to its cognate receptors, serving as a valuable probe for studying receptor distribution, ligand-receptor interactions, and cellular signaling events.
Spectral Properties
The spectral characteristics of the FAM fluorophore are crucial for designing and executing fluorescence-based experiments.
| Property | Wavelength (nm) |
| Maximum Excitation (λex) | ~494 nm |
| Maximum Emission (λem) | ~518 nm |
Note: These values are approximate and can be influenced by the local environment of the fluorophore.
Angiotensin II Receptor Signaling Pathways
Angiotensin II elicits a complex array of intracellular signaling cascades upon binding to its AT1 and AT2 receptors. These pathways ultimately govern the physiological and pathophysiological responses in the cardiovascular system.
AT1 Receptor Signaling
Activation of the AT1 receptor is predominantly associated with vasoconstriction, inflammation, cellular growth, and fibrosis. The signaling cascade is multifaceted, involving coupling to multiple G proteins and the recruitment of other signaling molecules.
AT1 Receptor Signaling Cascade
AT2 Receptor Signaling
In contrast to the AT1 receptor, the AT2 receptor often mediates effects that counterbalance those of AT1R, including vasodilation, anti-proliferation, and apoptosis. Its signaling pathways are generally considered to be protective in the context of cardiovascular disease.
AT2 Receptor Signaling Cascade
Quantitative Data
| Ligand | Receptor | Parameter | Value (approx.) | Reference |
| Angiotensin II | AT1 | Kd | 0.2 - 2.0 nM | [1] |
| Angiotensin II | AT2 | Kd | 0.1 - 1.0 nM | [1] |
| Losartan (Antagonist) | AT1 | Ki | 1.8 - 20 nM | [2] |
| PD123319 (Antagonist) | AT2 | Ki | 0.4 - 10 nM | [3] |
Note: These values are compiled from various studies and may vary depending on the experimental conditions and cell types used.
Experimental Protocols
Detailed methodologies are crucial for the successful application of FAM-labeled Angiotensin II in research. Below are representative protocols for key experiments.
Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of unlabeled compounds for angiotensin receptors using FAM-labeled Angiotensin II as the tracer.
Receptor Binding Assay Workflow
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the angiotensin receptor of interest (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of FAM-labeled Angiotensin II (typically at or below its Kd).
-
A range of concentrations of the unlabeled competitor compound.
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add a high concentration of unlabeled Angiotensin II.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound FAM-Angiotensin II from the free ligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound ligand.
-
Quantification: Measure the fluorescence retained on the filters using a fluorescence plate reader with appropriate excitation and emission filters for FAM.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
FP assays are homogeneous (no-wash) assays that measure the change in the polarization of fluorescent light upon binding of a small fluorescent ligand (tracer) to a larger molecule (receptor).
Fluorescence Polarization Assay Workflow
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of FAM-labeled Angiotensin II in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the purified and solubilized angiotensin receptor.
-
Prepare serial dilutions of the unlabeled competitor compounds.
-
-
Assay Setup: In a low-volume, black 96- or 384-well plate, add the assay components in the following order:
-
Assay buffer.
-
Competitor compound or vehicle control.
-
Purified receptor.
-
FAM-labeled Angiotensin II.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped with the appropriate polarizing filters for FAM's excitation and emission wavelengths. The instrument will measure the intensity of the emitted light that is parallel and perpendicular to the plane of the excitation light.
-
Data Analysis: The fluorescence polarization (P) is calculated from the parallel and perpendicular fluorescence intensities. Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Fluorescence Microscopy for Receptor Localization
FAM-labeled Angiotensin II can be used to visualize the localization of angiotensin receptors on the surface of cells or in tissue sections.
Methodology:
-
Cell/Tissue Preparation:
-
For cultured cells, grow them on glass coverslips.
-
For tissues, prepare thin cryosections.
-
-
Incubation: Incubate the cells or tissue sections with a solution containing FAM-labeled Angiotensin II (e.g., 10-100 nM) in a suitable buffer at 4°C or room temperature for 1-2 hours.
-
Washing: Gently wash the samples several times with ice-cold buffer to remove unbound fluorescent ligand.
-
Fixation (Optional): Fix the samples with a suitable fixative (e.g., 4% paraformaldehyde) to preserve the cellular structure and receptor localization.
-
Mounting: Mount the coverslips or tissue sections onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope or a confocal microscope equipped with a filter set appropriate for FAM.
-
Specificity Control: To confirm the specificity of the binding, perform a parallel experiment where the incubation with FAM-labeled Angiotensin II is carried out in the presence of a large excess of unlabeled Angiotensin II or a specific receptor antagonist (e.g., losartan for AT1R). A significant reduction in the fluorescent signal in the control experiment indicates specific binding.
Conclusion
FAM-labeled Angiotensin II is an indispensable tool for cardiovascular research, enabling detailed investigation of angiotensin receptor pharmacology and signaling. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this technology. While the provided quantitative data for unlabeled Angiotensin II serves as a useful reference, it is imperative to experimentally determine the specific binding characteristics of FAM-labeled Angiotensin II within the context of each unique experimental setup. The continued application of such fluorescent probes will undoubtedly contribute to a deeper understanding of the renin-angiotensin system and the development of novel therapeutics for cardiovascular diseases.
References
- 1. Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and AT2 receptor-binding properties of angiotensin II analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Apoptosis: A Technical Guide to Studying Cell Death Pathways Induced by FAM-Labeled Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Angiotensin II (Ang II) in inducing apoptosis, a critical process in cellular homeostasis and disease. It provides a comprehensive overview of the signaling cascades initiated by Ang II and offers detailed experimental protocols for their investigation. A key focus is the application of FAM-labeled Angiotensin II as a modern tool for receptor binding studies, the crucial first step in elucidating the downstream apoptotic signaling. This document is intended to equip researchers with the foundational knowledge and practical methodologies to effectively design and execute apoptosis studies involving Angiotensin II.
Introduction: Angiotensin II and Apoptosis
Angiotensin II, a potent vasoconstrictor peptide, is a central player in the renin-angiotensin system (RAS), regulating blood pressure and fluid balance. Beyond its hemodynamic effects, Ang II is increasingly recognized as a key modulator of cellular growth, proliferation, and death. Its ability to induce apoptosis, or programmed cell death, is implicated in the pathophysiology of various cardiovascular and renal diseases. The effects of Ang II are primarily mediated through its interaction with two main G protein-coupled receptors: Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. The engagement of these receptors triggers a complex network of intracellular signaling pathways that can ultimately converge on the activation of the apoptotic machinery.
While both receptor subtypes are involved, they often mediate opposing effects, with AT1 receptor activation generally being pro-hypertrophic and pro-inflammatory, and AT2 receptor stimulation more commonly linked to anti-proliferative and pro-apoptotic outcomes. However, the specific response can be highly cell-type and context-dependent.[1][2][3] Understanding the precise mechanisms by which Ang II governs apoptosis is therefore crucial for the development of targeted therapies for a range of diseases.
The Role of FAM-Labeled Angiotensin II in Apoptosis Research
Fluorescently labeling peptides provides a powerful, non-radioactive method for studying ligand-receptor interactions. FAM (carboxyfluorescein) is a widely used green fluorescent dye that can be conjugated to Angiotensin II without significantly altering its biological activity.
Primary Application: Receptor Binding Assays
The principal use of FAM-labeled Angiotensin II in the context of apoptosis studies is to verify and quantify the binding of Ang II to its receptors on the cell surface. This is a critical prerequisite for any downstream functional assay, as it confirms the presence and accessibility of the target receptors.
Fluorescence-based binding assays offer several advantages over traditional radioligand binding assays, including enhanced safety, reduced disposal costs, and the potential for high-throughput screening. These assays can be used to determine key parameters such as binding affinity (Kd) and receptor density (Bmax).
Quantitative Data on Angiotensin II-Induced Apoptosis
The following tables summarize quantitative data from various studies investigating the pro-apoptotic effects of Angiotensin II across different cell types and experimental conditions.
Table 1: Dose-Dependent Induction of Apoptosis by Angiotensin II
| Cell Type | Angiotensin II Concentration | Duration of Treatment | Apoptosis Measurement Method | Result | Reference |
| Neonatal Rat Cardiomyocytes | 10 nmol/L | 24 hours | Feulgen Staining | 3-fold increase in apoptotic cells | [1] |
| Neonatal Rat Cardiomyocytes | 100 nmol/L | 24 hours | Feulgen Staining | ~3.2-fold increase in apoptotic cells | [1] |
| Neonatal Rat Cardiomyocytes | 10 nmol/L | 24 hours | TUNEL Assay | ~4.1-fold increase in apoptotic cells | [1] |
| Neonatal Rat Cardiomyocytes | 100 nmol/L | 24 hours | TUNEL Assay | ~4.6-fold increase in apoptotic cells | [1] |
| Bovine Pulmonary Artery Endothelial Cells | 100 nM | 24 hours | Neutral Comet Assay | 40-50% apoptosis | [3] |
| Bovine Pulmonary Artery Endothelial Cells | 1 µM | 24 hours | Neutral Comet Assay | 40-50% apoptosis | [3] |
| Bovine Pulmonary Artery Endothelial Cells | 10 µM | 24 hours | Neutral Comet Assay | 60-70% apoptosis | [3] |
| THP-1 Macrophages | 1 µM | 24 hours | Annexin V Staining | Significant increase in Annexin V positive cells | [4] |
| H9c2 Cardiac Cells | 10 µM | Not specified | Annexin V/PI Staining | Early apoptotic rate increased from 1.8% to 25.3% |
Table 2: Receptor Involvement in Angiotensin II-Induced Apoptosis
| Cell Type | Treatment | Apoptosis Measurement Method | Result | Reference |
| Neonatal Rat Cardiomyocytes | Ang II (10 nmol/L) + Irbesartan (AT1 antagonist, 100 nmol/L) | Feulgen, Hoechst, TUNEL | Prevention of Ang II-induced apoptosis | [1] |
| Neonatal Rat Cardiomyocytes | Ang II (10 nmol/L) + PD123319 (AT2 antagonist, 1 µmol/L) | Feulgen, Hoechst, TUNEL | Prevention of Ang II-induced apoptosis | [1] |
| Rat Aortic Smooth Muscle Cells | Ang II infusion + PD 123319 (AT2 antagonist) | DNA Laddering | 238% increase in apoptosis vs. control | [5] |
| Human Endocardial Endothelial Cells | Ang II | Annexin V & TUNEL | Dose-dependent increase in apoptosis | [6] |
| Human Endocardial Endothelial Cells | Ang II + AT2 antagonist | Annexin V & TUNEL | Prevention of Ang II-induced apoptosis | [6] |
Table 3: Effects of Angiotensin II on Apoptotic Signaling Molecules
| Cell Type | Angiotensin II Concentration | Duration of Treatment | Molecule | Result | Reference |
| H9c2 Cardiomyoblasts | 100 nmol/L | Time-dependent | Cleaved Caspase 8 & 3 | Upregulation | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Caspase-3-like activity | Increased to 134% of control | [8] |
| Mouse Platelets | Concentration-dependent | Not specified | Caspase-3 activity | Significant increase | [9] |
| Mouse Platelets | Concentration-dependent | Not specified | Bak and Bax | Increased expression | [9] |
| Mouse Platelets | Concentration-dependent | Not specified | Bcl-2 and Bcl-XL | Decreased expression | [9] |
Signaling Pathways in Angiotensin II-Induced Apoptosis
Angiotensin II-induced apoptosis is a complex process involving multiple signaling pathways that can be either dependent on or independent of one another. The specific pathway activated is often contingent on the cell type and the relative expression of AT1 and AT2 receptors. Below are diagrams illustrating the key signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate Angiotensin II-induced apoptosis.
FAM-Labeled Angiotensin II Receptor Binding Assay
This protocol describes a basic fluorescence-based receptor binding assay to confirm the interaction of FAM-labeled Angiotensin II with its receptors on target cells.
Materials:
-
FAM-labeled Angiotensin II
-
Unlabeled Angiotensin II
-
Target cells expressing AT1 and/or AT2 receptors
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Washing: Gently wash the cells twice with ice-cold Binding Buffer.
-
Saturation Binding:
-
Prepare serial dilutions of FAM-labeled Angiotensin II in Binding Buffer.
-
Add the diluted FAM-labeled Angiotensin II to the wells.
-
For non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1000-fold excess) to a parallel set of wells 15 minutes prior to adding the FAM-labeled Angiotensin II.
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.
-
Washing: Wash the cells three times with ice-cold Binding Buffer to remove unbound ligand.
-
Fluorescence Measurement: Add a fixed volume of Binding Buffer to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FAM (e.g., Ex/Em = 494/521 nm).
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of FAM-labeled Angiotensin II to generate a saturation curve and determine Kd and Bmax.
TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells treated with Angiotensin II
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL Assay Kit (containing TdT enzyme and fluorescently labeled dUTP)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells on coverslips and treat with Angiotensin II for the desired time and concentration. Include appropriate positive and negative controls.
-
Fixation: Wash the cells with PBS and fix with Fixation Solution for 15-30 minutes at room temperature.[1]
-
Permeabilization: Wash the cells with PBS and permeabilize with Permeabilization Solution for 2-5 minutes on ice.[1]
-
TUNEL Labeling: Wash the cells with PBS and incubate with the TUNEL reaction mixture (TdT enzyme and labeled dUTP) according to the manufacturer's instructions, typically for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI to visualize all cell nuclei.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method allows for the quantification of early and late apoptotic cells.
Materials:
-
Cells treated with Angiotensin II
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with Angiotensin II, harvest the cells (including any floating cells in the medium) and centrifuge.[10]
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases, Bax, and Bcl-2.
Materials:
-
Cell lysates from Angiotensin II-treated cells
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration.[7]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The study of Angiotensin II-induced apoptosis is a dynamic and evolving field. The use of tools like FAM-labeled Angiotensin II for robust receptor binding assays, coupled with the detailed experimental protocols for downstream apoptosis analysis provided in this guide, offers a powerful approach for researchers. By carefully selecting the appropriate cell models, experimental techniques, and quantitative endpoints, scientists and drug development professionals can gain deeper insights into the complex role of the renin-angiotensin system in cellular life and death, paving the way for novel therapeutic interventions.
References
- 1. Angiotensin II-induced apoptosis in rat cardiomyocyte culture: a possible role of AT1 and AT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Angiotensin-II-induced apoptosis requires regulation of nucleolin and Bcl-xL by SHP-2 in primary lung endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo study of AT(1) and AT(2) angiotensin receptors in apoptosis in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II induces apoptosis of human right and left ventricular endocardial endothelial cells by activating the AT2 receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II prompts heart cell apoptosis via AT1 receptor-augmented phosphatase and tensin homolog and miR-320-3p functions to enhance suppression of the IGF1R-PI3K-AKT survival pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Elevated angiotensin II induces platelet apoptosis through promoting oxidative stress in an AT1R‐dependent manner during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II-Induced Apoptosis of Human Umbilical Vein Endothelial Cells was Inhibited by Blueberry Anthocyanin Through Bax- and Caspase 3-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of FAM-Labeled Angiotensin II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical factors influencing the stability of 5-Carboxyfluorescein (FAM) labeled Angiotensin II. Understanding and controlling these factors are paramount for ensuring the accuracy, reproducibility, and reliability of experimental data in research and drug development. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction to FAM-Labeled Angiotensin II
Angiotensin II is an octapeptide hormone that plays a crucial role in the renin-angiotensin system, primarily involved in blood pressure regulation. Its amino acid sequence is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The labeling of Angiotensin II with a fluorescent marker like FAM (5-Carboxyfluorescein) enables researchers to visualize and track its interaction with receptors and other cellular components, making it an invaluable tool in cardiovascular research and drug discovery. FAM is a widely used green fluorescent dye with an excitation maximum around 494 nm and an emission maximum around 518 nm. FAM-conjugated peptides are generally more stable to hydrolysis than their FITC-labeled counterparts.[1][2]
Factors Affecting Stability
The stability of FAM-labeled Angiotensin II is influenced by a combination of factors related to both the peptide and the fluorescent dye. These include temperature, light exposure, pH, and enzymatic degradation.
Temperature
Temperature is a critical factor in the stability of both lyophilized and reconstituted FAM-labeled Angiotensin II.
-
Lyophilized Form: For long-term storage, lyophilized (freeze-dried) FAM-labeled Angiotensin II should be stored at -20°C or, for extended periods, at -80°C.[3] Lyophilization significantly improves the long-term stability of peptides by removing water, which is a key reactant in many degradation pathways.[4][5]
-
In Solution: Once reconstituted, the peptide is significantly more susceptible to degradation. Stock solutions should be stored at -20°C or -80°C. One manufacturer suggests that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[3] It is strongly recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.
Light Exposure (Photostability)
The FAM fluorophore is susceptible to photobleaching, an irreversible process where the dye loses its ability to fluoresce upon exposure to light. This is a critical consideration during handling, storage, and experimental procedures involving fluorescence detection.
-
Storage: Both lyophilized powder and solutions of FAM-labeled Angiotensin II should be protected from light by storing them in amber vials or by wrapping containers in aluminum foil.
-
Handling: During experimental use, exposure to ambient and excitation light should be minimized.
pH
The pH of the solution can affect both the stability of the Angiotensin II peptide and the fluorescence properties of the FAM dye.
-
Peptide Stability: Angiotensin II is most stable in a slightly acidic to neutral pH range.
-
FAM Fluorescence: The fluorescence intensity of FAM is pH-dependent, with optimal fluorescence occurring in the pH range of 7.5 to 8.5.[6] In acidic environments, the fluorescence of FAM can be significantly quenched.
Enzymatic Degradation
Angiotensin II is susceptible to cleavage by various peptidases present in biological samples. The primary degradation products of Angiotensin II are Angiotensin III (formed by cleavage of the N-terminal Aspartic acid) and Angiotensin-(1-7) (formed by cleavage of the C-terminal Phenylalanine).[7][8][9] The presence of the FAM label at the N-terminus may offer some steric hindrance to aminopeptidases, potentially altering the degradation profile compared to the unlabeled peptide. However, specific data on the enzymatic degradation of FAM-labeled Angiotensin II is limited. The use of protease inhibitors, such as 1,10-phenanthroline, can be employed in in-vitro assays to prevent enzymatic degradation.[10]
Recommended Storage and Handling
To ensure the integrity and performance of FAM-labeled Angiotensin II, the following storage and handling procedures are recommended:
Table 1: Recommended Storage Conditions for FAM-Labeled Angiotensin II
| Form | Storage Temperature | Duration | Container | Light/Moisture Protection |
| Lyophilized Powder | -20°C | Short-term | Tightly sealed vial | Protect from light and moisture |
| -80°C | Long-term | Tightly sealed vial | Protect from light and moisture | |
| Reconstituted Solution | -20°C | Up to 1 month[3] | Aliquoted in single-use vials | Protect from light |
| -80°C | Up to 6 months[3] | Aliquoted in single-use vials | Protect from light |
Handling Best Practices:
-
Reconstitution: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent condensation. Reconstitute using a high-purity, sterile solvent recommended by the manufacturer (e.g., sterile water, DMSO, or a specific buffer). For in vivo experiments, freshly prepared solutions are recommended.[3]
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide into smaller, single-use volumes.
-
Light Protection: Always protect the peptide from light, both during storage and experimental procedures. Use amber vials or wrap tubes in foil.
-
Avoid Contamination: Use sterile techniques when handling the peptide to prevent microbial contamination, which can introduce proteases.
Experimental Protocols for Stability Assessment
The following protocols provide a framework for assessing the stability of FAM-labeled Angiotensin II under various stress conditions.
Protocol for Assessing Thermal Stability in Solution
This protocol is adapted from a stability study of unlabeled Angiotensin II and is suitable for assessing the degradation of the FAM-labeled peptide over time at different temperatures.[11][12]
Objective: To determine the rate of degradation of FAM-labeled Angiotensin II in solution at various temperatures.
Materials:
-
FAM-labeled Angiotensin II
-
High-purity water or a suitable buffer (e.g., 0.9% sodium chloride)[11]
-
Temperature-controlled incubators or water baths
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
-
LC-MS/MS system for degradation product identification
Methodology:
-
Sample Preparation: Prepare a stock solution of FAM-labeled Angiotensin II at a known concentration (e.g., 10 µg/mL) in the chosen solvent. Aliquot the solution into multiple vials for each temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Incubation: Place the vials in the respective temperature-controlled environments.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, 120 hours), remove one vial from each temperature condition. Immediately freeze the sample at -80°C to halt any further degradation until analysis.
-
HPLC-Fluorescence Analysis:
-
Thaw the samples just before analysis.
-
Inject an equal volume of each sample onto the HPLC system.
-
Use a gradient elution method with a mobile phase consisting of an aqueous component (e.g., 0.1% trifluoroacetic acid in water) and an organic component (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Set the fluorescence detector to the excitation and emission wavelengths of FAM (e.g., Ex: 494 nm, Em: 518 nm).
-
Quantify the peak area of the intact FAM-labeled Angiotensin II at each time point.
-
-
Data Analysis: Calculate the percentage of the remaining intact peptide at each time point relative to the initial (time 0) concentration. Plot the percentage of remaining peptide against time for each temperature to determine the degradation kinetics.
-
Degradation Product Identification (LC-MS/MS): Analyze the samples from the later time points using an LC-MS/MS system to identify the mass of the degradation products. This can help in elucidating the degradation pathway.
Protocol for Assessing Photostability
This protocol is designed to evaluate the degradation of FAM-labeled Angiotensin II upon exposure to light.
Objective: To determine the rate of photodegradation of FAM-labeled Angiotensin II.
Materials:
-
FAM-labeled Angiotensin II solution
-
Controlled light source (e.g., a photostability chamber with a calibrated UV and visible light source)
-
Amber vials and clear vials
-
HPLC system with a fluorescence detector
Methodology:
-
Sample Preparation: Prepare a solution of FAM-labeled Angiotensin II. Aliquot the solution into two sets of vials: one set of clear vials (for light exposure) and one set of amber vials (as dark controls).
-
Light Exposure: Place the clear vials in the photostability chamber. Place the amber vials in the same chamber, but shielded from light (e.g., wrapped in foil).
-
Time Points: At specified time intervals, remove a clear vial and a corresponding dark control vial. Freeze the samples at -80°C until analysis.
-
HPLC-Fluorescence Analysis: Analyze the samples as described in Protocol 4.1.
-
Data Analysis: Compare the peak area of the intact peptide in the light-exposed samples to that in the dark controls at each time point to determine the extent of photodegradation.
Visualizations
Angiotensin II Signaling Pathway
The following diagram illustrates the primary signaling pathway of Angiotensin II upon binding to its AT1 receptor.
Caption: Angiotensin II signaling via the AT1 receptor.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for assessing the stability of FAM-labeled Angiotensin II.
Caption: Workflow for stability assessment.
Logical Relationship of Stability Factors
This diagram shows the interplay of key factors affecting the stability of FAM-labeled Angiotensin II.
Caption: Key factors influencing stability.
Conclusion
The stability of FAM-labeled Angiotensin II is a multifaceted issue requiring careful consideration of storage conditions and experimental design. By adhering to the recommendations outlined in this guide, researchers can minimize degradation, ensure the integrity of their reagents, and generate high-quality, reproducible data. The provided experimental protocols offer a starting point for establishing robust in-house stability testing procedures. Further research into the specific degradation pathways of FAM-labeled Angiotensin II would be beneficial for the development of even more stable formulations and analytical methods.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Mass spectrometry for the molecular imaging of angiotensin metabolism in kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry for the molecular imaging of angiotensin metabolism in kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Mass Spectrometry for the Molecular Imaging of Angiotensin Metabolism " by Nadja Grobe, Khalid M. Elased et al. [corescholar.libraries.wright.edu]
- 10. Inhibition of enzymatic degradation of angiotensin II in membrane binding assays: utility of 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: FAM-Labeled Human Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular and signaling characteristics of FAM-labeled human Angiotensin II. It is designed to support research and development activities in areas such as cardiovascular disease, hypertension, and related therapeutic fields. This document outlines the molecular weight, relevant signaling pathways, and detailed experimental protocols for the use of this fluorescently labeled peptide.
Core Data Presentation
Quantitative data for human Angiotensin II and the FAM-labeled conjugate are summarized in the table below for straightforward reference and comparison.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Human Angiotensin II | C₅₀H₇₁N₁₃O₁₂ | 1046.20[1][2] |
| 6-Carboxyfluorescein (6-FAM) | C₂₁H₁₂O₇ | 376.32[3][4] |
| FAM-Labeled Human Angiotensin II | C₇₁H₈₁N₁₃O₁₈ | 1404.5 [5] |
Note: The final molecular weight of the FAM-labeled peptide is a result of the conjugation of 6-FAM to the N-terminus of Angiotensin II, which typically involves the formation of an amide bond and the subsequent loss of a water molecule.
Angiotensin II Signaling Pathways
Angiotensin II is a potent vasoconstrictor and a key regulator of blood pressure.[6] Its biological effects are primarily mediated through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which are G-protein coupled receptors.[7][8] The signaling cascades initiated by Angiotensin II binding to its receptors are complex and can lead to a variety of cellular responses, including vasoconstriction, inflammation, and cell growth.[9][10]
AT1 Receptor Signaling
The AT1 receptor is responsible for most of the known physiological and pathophysiological effects of Angiotensin II.[7][8] Upon binding of Angiotensin II, the AT1 receptor activates several downstream signaling pathways, including:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]
-
G12/13 Pathway: Activation of Rho GTPases, which play a role in cell contraction and migration.[7]
-
Gi Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[7]
-
Transactivation of Receptor Tyrosine Kinases: The AT1 receptor can transactivate other receptors, such as the epidermal growth factor receptor (EGFR), leading to the activation of the MAP kinase pathway (ERK1/2).[10]
-
Reactive Oxygen Species (ROS) Generation: Activation of NADPH oxidase, resulting in the production of ROS, which act as second messengers.[9][10]
Below is a diagram illustrating the major signaling pathways activated by the Angiotensin II AT1 receptor.
References
- 1. Angiotensin Ii | C50H71N13O12 | CID 172198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. empbiotech.com [empbiotech.com]
- 4. peptide.com [peptide.com]
- 5. innopep.com [innopep.com]
- 6. Angiotensin II, human - Echelon Biosciences [echelon-inc.com]
- 7. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Technical Guide: Solubility of FAM-Labeled Angiotensin II Peptide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Carboxyfluorescein (FAM) labeled Angiotensin II peptide. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the associated Angiotensin II signaling pathways.
Quantitative Solubility Data
The solubility of FAM-labeled Angiotensin II is critically dependent on the solvent system employed. The addition of the hydrophobic FAM moiety generally decreases the aqueous solubility of the parent Angiotensin II peptide. The following table summarizes the available quantitative and qualitative solubility data for FAM-labeled Angiotensin II in various common laboratory solvents.
| Solvent System | Reported Solubility | Concentration (mM)¹ | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 65.89 mM | Ultrasonic assistance may be required. Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. | [1] |
| Water | Sparingly soluble | - | Unmodified Angiotensin II is soluble in water at 25 mg/mL[2], but the FAM label significantly increases hydrophobicity. | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.5 (with 10% DMSO) | Soluble | - | A specific concentration limit is not provided, but the peptide is soluble in this co-solvent system. | [4] |
| 50mM Sodium Phosphate Buffer, pH 8.5 | Soluble | - | A specific concentration limit is not provided. The alkaline pH may aid in the dissolution of the acidic FAM moiety. | [4] |
| DMSO/PEG300/Tween-80/Saline Formulation² | ≥ 2.5 mg/mL | ≥ 1.65 mM | This formulation provides a clear solution, though the saturation point was not determined. |
¹ Calculated based on a molecular weight of 1517.64 g/mol for {FAM-Ahx}-Angiotensin II.[1] ² Formulation details: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Experimental Protocols
Protocol for Determining the Solubility of FAM-Labeled Angiotensin II
This protocol outlines a general method for determining the solubility of FAM-labeled Angiotensin II in a solvent of choice. The principle involves creating a saturated solution, removing undissolved peptide, and quantifying the concentration of the dissolved peptide using UV-Visible spectroscopy.
Materials:
-
FAM-labeled Angiotensin II (lyophilized powder)
-
Solvent of choice (e.g., ultrapure water, DMSO, PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge (capable of >10,000 x g)
-
UV-Vis Spectrophotometer or microplate reader
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Preparation of a Supersaturated Solution:
-
Dispense a small, accurately weighed amount of lyophilized FAM-labeled Angiotensin II (e.g., 1-2 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the chosen solvent to the tube to create a solution with a concentration expected to be above the solubility limit.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If dissolution is not complete, sonicate the sample in a water bath for 10-15 minute intervals, allowing the sample to cool between sonications to prevent degradation.
-
-
Equilibration:
-
Incubate the suspension at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium. For many peptides, 2-4 hours is adequate, but for thermodynamic solubility, this can be extended to 24 hours. Gently agitate the sample during this period.
-
-
Separation of Undissolved Peptide:
-
Centrifuge the suspension at a high speed (e.g., 10,000 - 15,000 x g) for 10-15 minutes to pellet the undissolved peptide.
-
-
Quantification of Soluble Peptide:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Prepare a serial dilution of the supernatant with the same solvent.
-
Measure the absorbance of the dilutions at the maximum absorbance wavelength for FAM (approximately 495 nm). Use the solvent as a blank.
-
Ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Calculation of Solubility:
-
Calculate the concentration of the FAM-labeled Angiotensin II in the supernatant using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of FAM-labeled Angiotensin II (for FAM, this is approximately 77,400 M⁻¹cm⁻¹)[4]
-
c is the concentration in mol/L
-
l is the path length of the cuvette in cm (typically 1 cm)
-
-
Convert the concentration from Molarity (mol/L) to mg/mL by multiplying by the molecular weight of the peptide (e.g., 1517.64 g/mol ) and dividing by 1000.
-
Experimental Workflow Diagram
Angiotensin II Signaling Pathways
Angiotensin II exerts its diverse physiological and pathological effects by binding to two main G protein-coupled receptors: Angiotensin II Type 1 Receptor (AT1R) and Angiotensin II Type 2 Receptor (AT2R).[5][6] The signaling cascades initiated by these receptors are often antagonistic.
AT1 Receptor Signaling Pathway
Activation of the AT1 receptor is primarily responsible for the classical effects of Angiotensin II, including vasoconstriction, aldosterone release, and cellular growth and proliferation.[5][6] This pathway is a key regulator of blood pressure and cardiovascular homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fluorescence properties of angiotensin II analogues in receptor-simulating environments: relationship between tyrosinate fluorescence lifetime and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II (Human, Rat, Mouse, Canine) - FAM Labeled [phoenixbiotech.net]
- 5. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: FAM-Labeled Angiotensin II for Receptor Localization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of FAM-labeled Angiotensin II (Ang II) as a tool for the localization and study of its G protein-coupled receptors (GPCRs), Angiotensin II Type 1 Receptor (AT1R) and Angiotensin II Type 2 Receptor (AT2R). FAM (carboxyfluorescein) is a widely used fluorescent dye that, when conjugated to Angiotensin II, allows for direct visualization and quantification of these critical receptors in various experimental systems.[1][2][3]
Introduction to Angiotensin II Receptors and FAM-Labeled Ligands
Angiotensin II is a key effector peptide of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation, fluid and electrolyte homeostasis, and cardiovascular remodeling.[4][5] Its physiological and pathophysiological effects are mediated through two primary receptor subtypes, AT1R and AT2R, which often have opposing functions.[5] Understanding the precise localization and density of these receptors is paramount for elucidating their roles in health and disease and for the development of targeted therapeutics.
FAM-labeled Angiotensin II provides a non-radioactive alternative for receptor studies, enabling researchers to visualize receptor distribution and dynamics using techniques such as fluorescence microscopy and flow cytometry.[1][3][6] This fluorescent analog allows for the investigation of receptor interactions and distribution in biological systems.[1]
Quantitative Data: Binding Affinity of Angiotensin II Analogs
While specific binding affinity data for FAM-labeled Angiotensin II is not extensively published, data from radiolabeled Angiotensin II analogs provide a strong indication of its expected binding characteristics. The affinity of Angiotensin II and its analogs is typically determined through saturation and competitive binding assays. The dissociation constant (Kd) is a key parameter representing the concentration of the ligand at which half of the receptors are occupied at equilibrium; a lower Kd value indicates higher binding affinity.
| Ligand/Analog | Receptor Subtype | Reported Kd (nM) | Cell/Tissue System | Notes |
| 125I-[Sar1,Ile8]Angiotensin II | AT1R | 0.72 ± 0.14 | H295R cells | Saturation binding assay in the presence of an AT2R antagonist.[7][8] |
| 125I-Angiotensin II | AT1R | ~21 (IC50) | CHO cells expressing rat AT1aR-GFP | Competitive binding assay.[9] |
| Angiotensin II | AT1R & AT2R | High Affinity | HEK-293 cells | Ang II binds with high affinity to both receptors, with a slight preference for AT2R. |
| Angiotensin III | AT1R & AT2R | High Affinity | HEK-293 cells | Similar affinity to Ang II for both receptors. |
| Angiotensin IV | AT2R | Moderate Affinity | HEK-293 cells | Substantial selectivity for AT2R over AT1R. |
Note: The binding affinity of FAM-labeled Angiotensin II may be slightly different from its radiolabeled counterparts due to the presence of the fluorophore. It is recommended to perform saturation binding experiments to determine the specific Kd for FAM-Angiotensin II in the experimental system of interest.
Experimental Protocols
Detailed methodologies for key experiments utilizing FAM-labeled Angiotensin II are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type, experimental conditions, and available equipment.
Protocol 1: Fluorescence Microscopy for AT1R/AT2R Localization
This protocol outlines the steps for visualizing the subcellular localization of Angiotensin II receptors using FAM-labeled Angiotensin II and confocal microscopy.
Materials:
-
Cells expressing AT1R and/or AT2R (e.g., HEK293, CHO, or primary cells)
-
FAM-labeled Angiotensin II
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100 for permeabilization, or without for surface staining)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Confocal microscope with appropriate filter sets for FAM (Excitation/Emission: ~494/518 nm) and the nuclear stain.[2][3]
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Cell Treatment:
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the desired concentration of FAM-labeled Angiotensin II in serum-free medium. Incubation time and concentration should be optimized, but a starting point could be 100 nM for 30-60 minutes at 37°C.[10]
-
-
Fixation:
-
Wash the cells three times with PBS to remove unbound ligand.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.
-
-
Permeabilization (for intracellular receptor visualization):
-
If visualizing intracellular receptors, wash the cells with PBS and then incubate with blocking buffer containing a permeabilizing agent like Triton X-100 for 10-15 minutes.
-
-
Blocking (for surface receptor visualization):
-
For visualizing only surface-bound receptors, use a blocking buffer without a permeabilizing agent for 30 minutes.
-
-
Nuclear Staining:
-
Wash the cells with PBS.
-
Incubate with a nuclear counterstain according to the manufacturer's instructions.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the samples using a confocal microscope. Acquire images using the appropriate laser lines and emission filters for FAM and the nuclear stain.
-
-
Image Analysis:
-
Analyze the images to determine the subcellular localization of the FAM-labeled Angiotensin II, which corresponds to the location of the receptors. Quantitative colocalization analysis can be performed if co-staining with organelle-specific markers.[11]
-
Protocol 2: Flow Cytometry for Quantifying Surface Receptor Expression
This protocol describes the use of FAM-labeled Angiotensin II to quantify the percentage of cells expressing surface AT1R/AT2R and the relative receptor density.
Materials:
-
Cell suspension expressing AT1R and/or AT2R
-
FAM-labeled Angiotensin II
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.02% sodium azide)
-
Propidium Iodide (PI) or other viability dye to exclude dead cells
-
Flow cytometer with a blue laser (488 nm) for FAM excitation.
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 106 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Blocking (Optional):
-
To reduce non-specific binding, incubate the cells with an Fc receptor blocking agent for 10-15 minutes on ice.[12]
-
-
Staining:
-
Add the optimized concentration of FAM-labeled Angiotensin II to the cell suspension. A titration experiment is recommended to determine the optimal concentration that gives the best signal-to-noise ratio.
-
Incubate the cells for 30-60 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes. Discard the supernatant after each wash.[12]
-
-
Viability Staining:
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Add a viability dye such as PI just before analysis to distinguish live from dead cells.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. Acquire data for at least 10,000-20,000 events per sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the FAM fluorescence intensity to determine the percentage of positive cells and the mean fluorescence intensity (MFI), which correlates with receptor density.
-
For absolute quantification of receptor numbers, calibration beads with known numbers of fluorophores can be used.[13][14]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the major signaling pathways of AT1 and AT2 receptors and a general workflow for receptor localization experiments.
AT1 Receptor Signaling Pathway
The AT1 receptor is a classic G protein-coupled receptor that primarily couples to Gq/11.[15] Activation of AT1R leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to various cellular responses, including vasoconstriction, cell growth, and inflammation. AT1R can also transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK/ERK pathway.
AT2 Receptor Signaling Pathway
The signaling mechanisms of the AT2 receptor are less well-defined than those of AT1R and are often considered to counteract the effects of AT1R activation. AT2R is thought to couple to Gi/o proteins and activate protein phosphatases, leading to vasodilation and anti-proliferative effects. One key pathway involves the activation of bradykinin and nitric oxide (NO) production.
Experimental Workflow for Receptor Localization
The following diagram outlines the general workflow for a receptor localization experiment using FAM-labeled Angiotensin II, applicable to both fluorescence microscopy and flow cytometry.
Troubleshooting
Common issues encountered during fluorescent ligand binding assays and their potential solutions are summarized below.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Excess unbound ligand- Non-specific binding to cells or substrate- Autofluorescence of cells or medium | - Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA or serum).- Use a lower concentration of the fluorescent ligand.- Use a phenol red-free medium for imaging.- Acquire a background image of unstained cells and subtract it from the stained images. |
| Weak or No Signal | - Low receptor expression- Inactive ligand- Incorrect filter sets on the microscope/flow cytometer- Photobleaching | - Use a cell line with higher receptor expression or transfect cells with the receptor of interest.- Ensure proper storage and handling of the FAM-labeled Angiotensin II.- Verify that the excitation and emission wavelengths match the specifications of FAM.- Minimize exposure of the sample to light and use an antifade mounting medium. |
| Non-specific Punctate Staining | - Aggregation of the fluorescent ligand- Binding to dead cells | - Ensure the ligand is fully dissolved before use.- Use a viability dye to exclude dead cells from the analysis. |
This technical guide provides a solid foundation for utilizing FAM-labeled Angiotensin II in receptor localization studies. By following the detailed protocols and considering the potential challenges, researchers can effectively employ this valuable tool to advance our understanding of the renin-angiotensin system.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. AddexBio Product Detail - Angiotensin II (human) - FAM labeled [addexbio.com]
- 3. Angiotensin II, human, FAM-labeled - 1 mg [eurogentec.com]
- 4. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Angiotensin II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorimetric binding assay for angiotensin II and kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. revvity.com [revvity.com]
- 10. Angiotensin II type 1 (AT1) receptor-mediated accumulation of angiotensin II in tissues and its intracellular half-life in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Quantitative Flow Cytometry: Applications & Benefits - KCAS Bio [kcasbio.com]
- 14. Quantitative flow cytometric analysis of expression of tumor necrosis factor receptor types I and II on mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting - Thermott [thermott.com]
Methodological & Application
Application Notes and Protocols: Angiotensin II FAM-Labeled Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a crucial octapeptide hormone within the renin-angiotensin system (RAS) that plays a pivotal role in blood pressure regulation and cardiovascular homeostasis.[1][2] Its effects are primarily mediated through two G protein-coupled receptors (GPCRs), the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[3][4][5] The AT1R is responsible for most of the well-known physiological and pathophysiological actions of Ang II, including vasoconstriction, inflammation, and cellular growth, making it a significant target for antihypertensive drugs.[3][5][6][7] Understanding the binding affinity of novel compounds to these receptors is fundamental for the development of new therapeutics.
This document provides a detailed protocol for a non-radioactive, fluorescence-based binding affinity assay using FAM (carboxyfluorescein)-labeled Angiotensin II. This assay offers a sensitive and high-throughput compatible alternative to traditional radioligand binding assays for characterizing the interaction of unlabeled test compounds with Angiotensin II receptors.[8][9][10] The protocol is designed for a competitive binding format, where the displacement of FAM-labeled Angiotensin II by a test compound is measured to determine the compound's binding affinity (IC50), from which the inhibition constant (Ki) can be derived. A fluorescence polarization (FP) readout is a suitable method for this homogenous assay format.[11][12]
Angiotensin II Signaling Pathway
Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular signaling events. This process is complex and involves multiple pathways that contribute to the diverse physiological responses to Ang II.[3][6][13]
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantification of angiotensin II-regulated proteins in urine of patients with polycystic and other chronic kidney diseases by selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ahajournals.org [ahajournals.org]
- 8. A fluorimetric binding assay for angiotensin II and kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-radioactive binding assay for bradykinin and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Angiotensin II FAM-Labeled Internalization Assay in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a crucial peptide hormone within the renin-angiotensin system, playing a significant role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling.[1] Its effects are primarily mediated by the Angiotensin II type 1 receptor (AT1R), a G protein-coupled receptor (GPCR).[1][2] Upon agonist binding, the AT1R activates downstream signaling cascades and subsequently undergoes internalization, a process critical for signal desensitization and resensitization.[3][4] This application note provides a detailed protocol for quantifying the internalization of Angiotensin II in Chinese Hamster Ovary (CHO) cells stably expressing the human AT1R, utilizing a FAM (fluorescein amidite)-labeled Angiotensin II peptide. This assay is a valuable tool for screening and characterizing novel compounds that modulate AT1R activity.
Signaling Pathway
Angiotensin II binding to the AT1R initiates a signaling cascade, primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger a range of cellular responses, including vasoconstriction and cell growth.[5] Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which uncouples the receptor from the G protein and targets it for clathrin-mediated endocytosis.[4]
Data Presentation
The following tables summarize key quantitative data for Angiotensin II receptor binding in CHO cells.
| Parameter | Value | Cell Type | Reference |
| Kd (Angiotensin II) | 0.7 nM | CHO cells stably expressing rat AT1a receptor | [5] |
| Kd (Angiotensin II) | 1.9 nM | CHO-K1 cells stably expressing rat AT1A receptor | [6] |
| Bmax | 1.2 pmol/mg protein | CHO cells stably expressing rat AT1a receptor | [5] |
| Bmax | 3.4 pmol/mg protein | CHO-K1 cells stably expressing rat AT1A receptor | [6] |
Kd: Dissociation constant, Bmax: Maximum binding capacity
Experimental Workflow
The experimental workflow for the Angiotensin II FAM-labeled internalization assay is a multi-step process that involves cell preparation, ligand incubation, removal of non-internalized ligand, and quantification of the internalized fluorescent signal.
Experimental Protocols
Materials and Reagents
-
CHO cells stably expressing human Angiotensin II Type 1 Receptor (CHO-AT1R)
-
FAM-labeled Angiotensin II
-
Unlabeled Angiotensin II
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Acidic Wash Buffer (e.g., 0.2 M Acetic Acid, 0.5 M NaCl, pH 2.5)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Cell Culture
-
Culture CHO-AT1R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
Internalization Assay Protocol
-
Cell Seeding: Seed CHO-AT1R cells into a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: Gently aspirate the culture medium and wash the cells once with PBS. Add 100 µL of serum-free DMEM to each well and incubate for 2 hours at 37°C to minimize basal receptor internalization.
-
Ligand Incubation:
-
Total Internalization: Add FAM-labeled Angiotensin II to the wells at a final concentration of 100 nM (or a concentration determined by a prior saturation binding experiment).
-
Non-specific Internalization: In a separate set of wells, co-incubate the FAM-labeled Angiotensin II (100 nM) with a high concentration of unlabeled Angiotensin II (e.g., 10 µM) to determine non-specific binding and uptake.
-
-
Internalization: Incubate the plate at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes). A time of 2 minutes has been reported as the half-time for Angiotensin II endocytosis.[3]
-
Removal of Surface-Bound Ligand:
-
Place the plate on ice to stop the internalization process.
-
Aspirate the medium and wash the cells twice with 200 µL of ice-cold PBS.
-
Add 100 µL of ice-cold Acidic Wash Buffer to each well and incubate on ice for 10 minutes to strip surface-bound ligand.
-
Aspirate the acidic buffer and wash the cells twice more with 200 µL of ice-cold PBS.
-
-
Cell Lysis: Add 50 µL of Cell Lysis Buffer to each well and incubate at room temperature for 15 minutes with gentle shaking to ensure complete cell lysis.
-
Fluorescence Quantification: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with excitation and emission wavelengths appropriate for FAM (e.g., 495 nm excitation and 520 nm emission).
Data Analysis
-
Calculate Specific Internalization:
-
Specific Internalization = (Fluorescence of Total Internalization) - (Fluorescence of Non-specific Internalization)
-
-
Determine Percent Internalization:
-
To determine the percentage of internalized receptors, a parallel experiment measuring total binding at 4°C (where internalization is inhibited) is required.
-
% Internalization = (Specific Internalization at 37°C / Specific Binding at 4°C) x 100
-
Conclusion
This application note provides a comprehensive guide for performing a FAM-labeled Angiotensin II internalization assay in CHO cells. The detailed protocol, along with the supporting data and pathway information, offers a robust framework for investigating the pharmacological modulation of the Angiotensin II Type 1 Receptor. This assay is a powerful tool in drug discovery for identifying and characterizing compounds that may have therapeutic potential in cardiovascular and related diseases.
References
- 1. Frontiers | An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-induced endocytosis and nuclear localization of angiotensin II receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Binding and signal transduction of the cloned vascular angiotensin II (AT1a) receptor cDNA stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable expression of a functional rat angiotensin II (AT1A) receptor in CHO-K1 cells: rapid desensitization by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with FAM-Labeled Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II is a crucial octapeptide hormone in the renin-angiotensin system (RAS), playing a significant role in blood pressure regulation and cardiovascular homeostasis. Its effects are mediated through two primary G protein-coupled receptors (GPCRs): Angiotensin II receptor type 1 (AT1R) and type 2 (AT2R). The AT1R is responsible for most of the classical physiological effects of Angiotensin II, including vasoconstriction and aldosterone secretion, making it a key target for antihypertensive drugs.[1] Conversely, the AT2R often mediates opposing effects and is a target of interest for its potential roles in tissue protection and cell differentiation.[1]
High-throughput screening (HTS) is a powerful methodology for identifying novel ligands that modulate the activity of these receptors. The use of fluorescently labeled ligands, such as 5-carboxyfluorescein (FAM) labeled Angiotensin II, enables the development of sensitive and robust HTS assays. This document provides detailed application notes and protocols for utilizing FAM-labeled Angiotensin II in HTS campaigns to discover and characterize novel modulators of Angiotensin II receptors.
Signaling Pathways of Angiotensin II Receptors
Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events. The AT1 and AT2 receptors are coupled to different G proteins and activate distinct downstream pathways.
-
AT1 Receptor Signaling: The AT1 receptor primarily couples to Gq/11 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction, cell proliferation, and inflammation.[2][3]
-
AT2 Receptor Signaling: The AT2 receptor is typically coupled to Gi/o proteins. Its activation can lead to the stimulation of protein phosphatases, resulting in the inhibition of growth-promoting pathways activated by the AT1 receptor. The AT2 receptor can also stimulate the production of nitric oxide (NO) and cyclic GMP (cGMP), leading to vasodilation.[4]
High-Throughput Screening Assays
Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) are two common HTS-compatible assay formats for studying ligand-receptor interactions. This section will focus on a competitive binding assay using Fluorescence Polarization.
Principle of Fluorescence Polarization Competitive Binding Assay
The FP competitive binding assay is based on the principle that a small, fluorescently labeled ligand (FAM-Angiotensin II) tumbles rapidly in solution, resulting in low fluorescence polarization. When this fluorescent ligand binds to a larger molecule, such as a receptor, its tumbling is restricted, leading to an increase in fluorescence polarization. In a competitive assay format, unlabeled test compounds compete with the fluorescent ligand for binding to the receptor. A successful competitor will displace the FAM-Angiotensin II from the receptor, causing a decrease in fluorescence polarization.
Experimental Protocols
Materials and Reagents
-
FAM-Labeled Angiotensin II: (e.g., from Anaspec, Eurogentec)
-
Angiotensin II Receptors: Purified AT1R or AT2R, or membrane preparations from cells overexpressing the receptors.
-
Assay Buffer: Phosphate-buffered saline (PBS) pH 7.4, containing 0.1% Bovine Serum Albumin (BSA) and 0.05% Tween-20.
-
Test Compounds: Library of small molecules or peptides dissolved in Dimethyl Sulfoxide (DMSO).
-
Unlabeled Angiotensin II: For use as a positive control.
-
Microplates: Low-volume, black, 384-well microplates.
-
Plate Reader: A plate reader capable of measuring fluorescence polarization.
Protocol for Fluorescence Polarization Competitive Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of FAM-Angiotensin II in assay buffer. The final concentration in the assay should be at or below the Kd for its receptor.
-
Prepare a stock solution of the Angiotensin II receptor in assay buffer. The optimal concentration should be determined empirically to give a sufficient signal window.
-
Prepare serial dilutions of test compounds and unlabeled Angiotensin II in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of assay buffer to all wells.
-
Add 1 µL of test compound or control (unlabeled Angiotensin II or DMSO for negative control) to the appropriate wells.
-
Add 5 µL of the Angiotensin II receptor solution to all wells except for those used to measure the background fluorescence of the tracer alone.
-
Add 5 µL of the FAM-Angiotensin II solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Data Analysis and Presentation
Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the dynamic range of the assay and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (e.g., unlabeled Angiotensin II)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., DMSO)
-
σ_n = standard deviation of the negative control
IC50 and Ki Determination
The concentration of a test compound that inhibits 50% of the specific binding of the fluorescent ligand is the IC50 value. This is determined by fitting the dose-response data to a sigmoidal curve. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[5]
Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L] = concentration of the fluorescent ligand (FAM-Angiotensin II)
-
Kd = dissociation constant of the fluorescent ligand for the receptor
Quantitative Data Summary
The following tables provide an example of how to present quantitative data from an HTS campaign targeting the Angiotensin II AT1 receptor.
Table 1: Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality[6][7] |
| Signal to Background | 4.2 | Good dynamic range |
| CV% (Positive Control) | 3.5% | Low data variability |
| CV% (Negative Control) | 2.8% | Low data variability |
Table 2: IC50 and Ki Values for Known AT1R Antagonists (Example Data)
| Compound | IC50 (nM) | Ki (nM) |
| Losartan | 25.3 | 12.1 |
| Valsartan | 15.8 | 7.6 |
| Irbesartan | 8.9 | 4.3 |
| Candesartan | 5.2 | 2.5 |
| Olmesartan | 3.1 | 1.5 |
Note: The IC50 and Ki values presented are for illustrative purposes and may vary depending on the specific experimental conditions.
Conclusion
The use of FAM-labeled Angiotensin II in a fluorescence polarization-based competitive binding assay provides a robust and reliable platform for high-throughput screening of Angiotensin II receptor modulators. This application note provides the necessary protocols and data analysis framework to enable researchers to successfully implement this methodology in their drug discovery efforts. The high quality of the assay, as demonstrated by the Z'-factor, ensures the identification of true hits with high confidence. This approach can be readily adapted for screening large compound libraries against both AT1 and AT2 receptors, facilitating the discovery of novel therapeutics for cardiovascular and other related diseases.
References
- 1. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assay.dev [assay.dev]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Quantifying Angiotensin II Receptor Expression Using FAM-Labeled Angiotensin II
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G-protein coupled receptor (GPCR) that plays a critical role in the renin-angiotensin system, regulating blood pressure, fluid and electrolyte balance.[1][2] Dysregulation of AT1R signaling is implicated in various cardiovascular diseases, including hypertension and heart failure, making it a key target for drug development.[1][3] Accurate quantification of AT1R expression is essential for understanding its physiological and pathological roles and for characterizing the efficacy and potency of novel therapeutics.
This document provides detailed protocols and application notes for the quantification of AT1R expression using a FAM (carboxyfluorescein)-labeled Angiotensin II peptide. Fluorescently labeled ligands offer a sensitive and non-radioactive alternative for receptor binding assays, enabling the determination of key parameters such as receptor density (Bmax) and ligand binding affinity (Kd).[4][5] These assays can be adapted for various platforms, including plate-based fluorescence readers, flow cytometry, and fluorescence microscopy.
Angiotensin II Signaling Pathway
Upon binding of its endogenous ligand, Angiotensin II (AngII), the AT1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. Primarily, the AT1R couples to Gq/11 proteins, which activate phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6] These events lead to a variety of cellular responses, including vasoconstriction, cell growth, and inflammation.[2][8] The AT1R can also signal through G-protein independent pathways involving β-arrestin, which can lead to receptor internalization and activation of other signaling cascades like the ERK1/2 pathway.[6][9]
Experimental Protocols
The following protocols describe saturation and competition binding assays to determine AT1R density (Bmax) and binding affinity (Kd and Ki) using FAM-labeled Angiotensin II.
Experimental Workflow
The general workflow for a fluorescent ligand binding assay involves preparing the cells or membranes, incubating with the fluorescent ligand, separating bound from free ligand, and detecting the signal.
Protocol 1: Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Materials:
-
Cells or membranes expressing AT1R
-
FAM-labeled Angiotensin II
-
Unlabeled Angiotensin II
-
Binding Buffer (e.g., HBSS with 0.1% BSA)
-
Wash Buffer (e.g., cold PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: ~494 nm, Emission: ~518 nm)
Procedure:
-
Cell Preparation:
-
Culture cells expressing AT1R to ~80-90% confluency.
-
Harvest cells and wash with PBS.
-
Resuspend cells in Binding Buffer to a final concentration of 1x10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Ligand Preparation:
-
Prepare a series of dilutions of FAM-labeled Angiotensin II in Binding Buffer. A typical concentration range would be from 0.1 nM to 100 nM.
-
To determine non-specific binding, prepare a parallel set of dilutions containing a high concentration of unlabeled Angiotensin II (e.g., 10 µM).
-
-
Incubation:
-
Add 50 µL of the FAM-labeled Angiotensin II dilutions (for total binding) or the dilutions with excess unlabeled Angiotensin II (for non-specific binding) to the appropriate wells.
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.
-
-
Washing:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Wash the cells three times with 200 µL of cold Wash Buffer, centrifuging and aspirating between each wash.
-
-
Signal Detection:
-
After the final wash, resuspend the cell pellet in 100 µL of Wash Buffer.
-
Read the fluorescence intensity in a plate reader with the appropriate filter settings for FAM.
-
-
Data Analysis:
-
Subtract the non-specific binding fluorescence from the total binding fluorescence at each concentration to obtain specific binding.
-
Plot the specific binding versus the concentration of FAM-labeled Angiotensin II.
-
Use non-linear regression analysis (one-site binding hyperbola) to fit the data and determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled competitor compound.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled competitor compound.
Procedure:
-
Cell and Ligand Preparation:
-
Prepare the cell suspension as described in the saturation binding protocol.
-
Prepare a fixed concentration of FAM-labeled Angiotensin II in Binding Buffer. This concentration should be at or below the Kd value determined from the saturation binding assay.
-
Prepare a serial dilution of the unlabeled competitor compound in Binding Buffer.
-
-
Incubation:
-
Aliquot 100 µL of the cell suspension into each well.
-
Add 50 µL of the competitor compound dilutions to the wells.
-
Add 50 µL of the fixed concentration of FAM-labeled Angiotensin II to all wells.
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
-
Washing and Signal Detection:
-
Follow the same washing and signal detection steps as in the saturation binding protocol.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the FAM-labeled ligand and Kd is its dissociation constant.
-
Data Presentation
Quantitative data from binding assays should be presented in a clear and organized manner to facilitate comparison. The following tables provide examples of how to present saturation and competition binding data.
Note: The following data is representative and was obtained from radioligand binding assays, as comprehensive FAM-ligand binding data for AT1R was not available in the literature at the time of publication. These values serve as an example of the data that can be generated using the described protocols.
Table 1: Representative Saturation Binding Data for AT1 Receptor
| Cell Line/Tissue | Ligand | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| Wild-Type AT1R | [¹²⁵I]-Sar¹-Ilu⁸-AngII | 552.1 ± 20.0 | 1524.0 | [10] |
| N235R Mutant AT1R | [¹²⁵I]-Sar¹-Ilu⁸-AngII | 515.6 ± 6.3 | - | [10] |
| F239R Mutant AT1R | [¹²⁵I]-Sar¹-Ilu⁸-AngII | 467.3 ± 22.0 | - | [10] |
| F239W Mutant AT1R | [¹²⁵I]-Sar¹-Ilu⁸-AngII | 623.3 ± 14.9 | - | [10] |
| AT1R-YFP (HEK293) | [³H]AII | 8.1 nM | 124 fmol/well | [11] |
Table 2: Representative Competition Binding Data for AT1 Receptor Antagonists
| Compound | Cell Line | IC50 (nM) | Ki (nM) |
| Losartan | CHO-AT1R | 15.8 | 9.9 |
| Valsartan | CHO-AT1R | 3.2 | 2.0 |
| Candesartan | CHO-AT1R | 0.6 | 0.4 |
Conclusion
The use of FAM-labeled Angiotensin II provides a robust and sensitive method for the quantification of AT1 receptor expression and the characterization of ligand binding. The protocols outlined in this document offer a framework for conducting saturation and competition binding assays. By carefully performing these experiments and analyzing the data, researchers can gain valuable insights into the pharmacology of the Angiotensin II receptor, aiding in the discovery and development of new therapeutics for cardiovascular diseases.
References
- 1. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Single-Molecule Imaging Reveals Differential AT1R Stoichiometry Change in Biased Signaling [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of a fluorescent conjugate of the rabbit angiotensin AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FAM-Labeled Angiotensin II Binding to AT1 and AT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a crucial octapeptide hormone within the renin-angiotensin system (RAS), playing a pivotal role in blood pressure regulation and cardiovascular homeostasis. Its effects are mediated through two primary G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The AT1 receptor is responsible for most of the well-known physiological actions of Ang II, including vasoconstriction, aldosterone secretion, and cellular growth.[1][2][3] Conversely, the AT2 receptor often counteracts the effects of the AT1 receptor, promoting vasodilation and exhibiting anti-proliferative and apoptotic effects.[3] The distinct signaling pathways and physiological roles of these two receptor subtypes make them critical targets for therapeutic intervention in cardiovascular and other diseases.
Fluorescently labeled ligands, such as 5-carboxyfluorescein (FAM)-labeled Angiotensin II, offer a powerful tool for studying ligand-receptor interactions without the need for radioactive materials.[4] These fluorescent probes enable the development of high-throughput, sensitive, and quantitative binding assays to characterize the affinity of novel compounds for the AT1 and AT2 receptors. This document provides detailed protocols for conducting saturation and competitive binding assays using FAM-labeled Angiotensin II with cells expressing either the AT1 or AT2 receptor. Additionally, it outlines the distinct signaling pathways associated with each receptor.
Signaling Pathways
Angiotensin II binding to its AT1 and AT2 receptors initiates distinct intracellular signaling cascades, leading to opposing physiological outcomes.
AT1 Receptor Signaling
The AT1 receptor primarily couples to Gq/11 proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These events culminate in a variety of cellular responses, including smooth muscle contraction, cell proliferation, and inflammation.[2][3] Furthermore, AT1 receptor activation can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and activate the JAK/STAT pathway and various MAP kinases.[5]
AT2 Receptor Signaling
The signaling mechanisms of the AT2 receptor are less completely understood but are known to be distinct from those of the AT1 receptor. The AT2 receptor can couple to inhibitory G proteins (Gi/o).[6] Its activation is associated with the stimulation of protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules in the AT1 receptor pathway.[6] A key signaling pathway for the AT2 receptor involves the activation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) system, leading to vasodilation.[3][6][7] The AT2 receptor has also been linked to the activation of phospholipase A2.[3][8] These pathways contribute to the anti-proliferative, pro-apoptotic, and vasodilatory effects associated with AT2 receptor stimulation.[3]
Quantitative Data Summary
The binding affinity of ligands to the AT1 and AT2 receptors is typically determined through saturation and competitive binding assays. The key parameters derived from these experiments are the dissociation constant (Kd) for the labeled ligand and the inhibition constant (Ki) for unlabeled competitor compounds.
Table 1: Representative Binding Affinity Data for Angiotensin II Receptor Ligands
| Receptor | Ligand | Assay Type | Parameter | Representative Value |
| AT1 | [¹²⁵I]-Angiotensin II | Radioligand Saturation | Kd | ~0.5 nM[9] |
| AT1 | Unlabeled Angiotensin II | Radioligand Competition | Ki | ~1-10 nM |
| AT1 | Losartan | Radioligand Competition | Ki | ~20-50 nM[10] |
| AT2 | [¹²⁵I]-CGP42112 | Radioligand Saturation | Kd | ~0.3 nM[11] |
| AT2 | Unlabeled Angiotensin II | Radioligand Competition | Ki | ~1-10 nM |
| AT2 | PD123319 | Radioligand Competition | Ki | ~10-30 nM |
| AT1/AT2 | FAM-Angiotensin II | Fluorescence Saturation | Kd | To be determined experimentally |
| AT1/AT2 | Test Compound | Fluorescence Competition | Ki | To be determined experimentally |
Note: The Kd for FAM-labeled Angiotensin II should be experimentally determined as the fluorescent tag may alter the binding affinity compared to the native or radiolabeled ligand.
Experimental Protocols
The following protocols describe saturation and competitive binding assays using FAM-labeled Angiotensin II. These are designed for use with whole cells transiently or stably expressing either the human AT1 or AT2 receptor. Assays are typically performed in 96- or 384-well black, clear-bottom microplates suitable for fluorescence measurements.
Experimental Workflow
Materials and Reagents
-
Cells: HEK293 or CHO cells stably or transiently expressing human AT1 or AT2 receptors.
-
FAM-labeled Angiotensin II: Lyophilized powder, stored at -20°C or -80°C, protected from light.
-
Unlabeled Angiotensin II: For determination of non-specific binding.
-
Selective Competitors: Losartan (for AT1) or PD123319 (for AT2) as controls.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Microplates: 96- or 384-well black, clear-bottom plates.
-
Fluorescence Plate Reader: Capable of measuring fluorescence intensity or fluorescence polarization.
Protocol 1: Saturation Binding Assay (to determine Kd)
This protocol is used to determine the binding affinity (Kd) and the density of receptors (Bmax) for FAM-labeled Angiotensin II.
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in Assay Buffer to a final concentration of 1 x 10⁶ cells/mL.
-
-
Ligand Preparation:
-
Prepare a 2X serial dilution of FAM-labeled Angiotensin II in Assay Buffer, ranging from approximately 0.1 nM to 100 nM (final concentration).
-
-
Assay Setup:
-
Total Binding: To appropriate wells, add 50 µL of cell suspension and 50 µL of the corresponding FAM-labeled Angiotensin II dilution.
-
Non-specific Binding: To a separate set of wells, add 50 µL of cell suspension, 50 µL of the corresponding FAM-labeled Angiotensin II dilution, and a final concentration of 10 µM unlabeled Angiotensin II.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light. The optimal incubation time should be determined experimentally to ensure equilibrium is reached.
-
-
Measurement:
-
Measure the fluorescence intensity or fluorescence polarization on a compatible plate reader. For FAM, typical excitation is ~495 nm and emission is ~520 nm.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from the total binding signal to obtain specific binding.
-
Plot the specific binding as a function of the FAM-labeled Angiotensin II concentration.
-
Use non-linear regression analysis (one-site binding model) to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay (to determine Ki)
This protocol is used to determine the inhibition constant (Ki) of unlabeled test compounds.
-
Cell and Ligand Preparation:
-
Prepare cells as described in the saturation binding protocol.
-
Prepare FAM-labeled Angiotensin II at a final concentration equal to its predetermined Kd value in Assay Buffer.
-
-
Competitor Preparation:
-
Prepare a serial dilution of the unlabeled test compound (and control competitors like Losartan or PD123319) in Assay Buffer at 10X the final desired concentration.
-
-
Assay Setup:
-
Add 10 µL of the 10X competitor dilutions to the appropriate wells.
-
Add 40 µL of Assay Buffer.
-
Add 50 µL of a 2X solution of FAM-labeled Angiotensin II (at 2x Kd) mixed with the cell suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity or fluorescence polarization as described previously.
-
-
Data Analysis:
-
Plot the fluorescence signal as a function of the log of the competitor concentration.
-
Use non-linear regression (sigmoidal dose-response model) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the FAM-labeled Angiotensin II and Kd is its dissociation constant determined from the saturation binding experiment.
-
Conclusion
The use of FAM-labeled Angiotensin II provides a robust and non-radioactive method for characterizing the binding of ligands to the AT1 and AT2 receptors. The detailed protocols and signaling pathway information provided in these application notes serve as a comprehensive guide for researchers in academia and the pharmaceutical industry. These assays can be readily adapted for high-throughput screening to identify and characterize novel modulators of the renin-angiotensin system, paving the way for new therapeutic strategies for a range of diseases.
References
- 1. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Profiling of the AT1 Angiotensin II Receptor Reflects Biased Agonism, G Protein Coupling, and Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorimetric binding assay for angiotensin II and kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential expression of nuclear AT1 receptors and angiotensin II within the kidney of the male congenic mRen2. Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes: In Situ Visualization of Angiotensin II Receptors in Tissue Sections Using FAM-Labeled Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a crucial octapeptide hormone within the renin-angiotensin system (RAS), exerting a wide array of physiological effects primarily through its interaction with Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[1][2] These receptors are integral in regulating blood pressure, fluid and electrolyte balance, and cellular growth and proliferation.[1][2] Dysregulation of the Ang II signaling pathway is implicated in the pathophysiology of numerous cardiovascular and renal diseases. Consequently, the precise localization and quantification of AT1 and AT2 receptors in various tissues are of paramount importance for both basic research and the development of targeted therapeutics.
FAM-labeled Angiotensin II is a fluorescent analog of the endogenous ligand, enabling the direct visualization and analysis of Angiotensin II receptor distribution and density in tissue sections. This fluorescent probe offers a non-radioactive, high-resolution alternative for in situ binding assays.[3] The 5-carboxyfluorescein (FAM) fluorophore, covalently linked to the Angiotensin II peptide, allows for sensitive detection using standard fluorescence microscopy techniques. These application notes provide a comprehensive overview and detailed protocols for the utilization of FAM-labeled Angiotensin II in tissue sections.
Principle of the Method
The methodology is based on the specific binding of FAM-labeled Angiotensin II to its receptors (AT1 and AT2) within a tissue section. Following incubation with the fluorescent ligand, unbound probe is washed away, and the specific binding is visualized and quantified using fluorescence microscopy. The intensity of the fluorescent signal is proportional to the density of Angiotensin II receptors in a given anatomical region of the tissue. To differentiate between total and non-specific binding, and to distinguish between AT1 and AT2 receptor subtypes, competition binding assays are employed using unlabeled Ang II or subtype-selective antagonists.
Applications
-
Receptor Mapping: Elucidate the anatomical distribution of Angiotensin II receptors in various tissues, such as the kidney, heart, brain, and adrenal glands.[2]
-
Pharmacological Research: Characterize the binding properties of novel therapeutic agents targeting the renin-angiotensin system by assessing their ability to displace FAM-labeled Angiotensin II.
-
Disease Pathophysiology: Investigate alterations in Angiotensin II receptor expression and localization in disease models, providing insights into the role of the RAS in various pathologies.
-
Drug Development: Evaluate the in situ target engagement and specificity of new drug candidates designed to modulate Angiotensin II receptor activity.
Angiotensin II Signaling Pathways
Angiotensin II binding to its G protein-coupled receptors, AT1 and AT2, initiates distinct intracellular signaling cascades.
AT1 Receptor Signaling: The AT1 receptor is predominantly responsible for the classical pressor and pro-inflammatory effects of Angiotensin II.[1] Upon ligand binding, it couples to Gq/11 proteins, activating phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, cell proliferation, and inflammation.
References
- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution of angiotensin II binding sites in the mouse thalamus: receptor-binding study with fluorescent coupled peptides and their conversion to a light stable product - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in Angiotensin II FAM assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with their Angiotensin II FAM assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical Angiotensin II FAM assay?
An Angiotensin II FAM (Carboxyfluorescein) assay is a fluorescence-based binding assay used to study the interaction between Angiotensin II and its receptors, commonly the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. In this assay, Angiotensin II is labeled with a FAM fluorophore. The binding of the FAM-labeled Angiotensin II to its receptor can be detected by measuring changes in the fluorescence signal, often using techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET).
Q2: What are the excitation and emission wavelengths for FAM?
The typical excitation and emission maxima for FAM are approximately 494 nm and 518 nm, respectively.[1][2][3] It is crucial to use the correct filter sets on your fluorescence plate reader to ensure optimal signal detection.
Q3: How should I store my FAM-labeled Angiotensin II?
For long-term storage, FAM-labeled Angiotensin II should be stored at -80°C for up to six months. For short-term storage, -20°C for up to one month is recommended.[4] Always refer to the manufacturer's instructions for specific storage conditions to prevent degradation of the peptide and photobleaching of the FAM dye.
Q4: What can cause a low signal in my Angiotensin II FAM assay?
A low signal can stem from various factors, including problems with the reagents, assay setup, or instrumentation. Common causes include degraded FAM-labeled Angiotensin II, low receptor concentration or activity, incorrect buffer conditions, quenching of the FAM fluorophore, or improper instrument settings.
Troubleshooting Guide for Low Signal
A low or absent signal is a common issue in fluorescence-based assays. The following sections provide a structured approach to identifying and resolving the root cause of low signal in your Angiotensin II FAM assay.
Initial Checks
Before delving into more complex troubleshooting, ensure the following basic points have been addressed:
-
Instrument Settings: Verify that the correct excitation and emission filters for FAM (Ex: 494 nm, Em: 518 nm) are in place and that the gain/sensitivity settings on the plate reader are appropriate.
-
Reagent Preparation: Confirm that all reagents, including buffers and the FAM-labeled Angiotensin II, were prepared at the correct concentrations.
-
Plate Type: Ensure you are using the appropriate microplates (e.g., black plates for fluorescence assays to minimize background).
Systematic Troubleshooting
If the initial checks do not resolve the issue, a more systematic approach is needed. The following table outlines potential causes for low signal and provides actionable solutions.
| Potential Cause | Possible Explanation | Recommended Solution |
| Reagent Issues | ||
| Degraded FAM-labeled Angiotensin II | Improper storage (e.g., exposure to light or multiple freeze-thaw cycles) can lead to photobleaching of the FAM dye or degradation of the peptide. | Aliquot the FAM-labeled Angiotensin II upon receipt and store protected from light at -80°C. Use a fresh aliquot for each experiment. |
| Low Receptor Concentration or Activity | The concentration of the Angiotensin II receptor in your cell membranes or purified protein preparation may be too low to produce a detectable signal. The receptor may also be inactive due to improper preparation or storage. | Prepare fresh cell membranes or purify a new batch of receptor. Perform a titration of the receptor concentration to find the optimal amount for the assay. |
| Suboptimal Assay Buffer | The pH, ionic strength, or presence of certain ions in the buffer can affect the binding of Angiotensin II to its receptor and the fluorescence of FAM. | Optimize the buffer composition. Common buffers include Tris-HCl or HEPES with physiological salt concentrations. Ensure the pH is within the optimal range for receptor binding (typically 7.4). |
| Assay Design and Execution | ||
| Quenching of FAM Fluorophore | The fluorescence of FAM can be quenched by proximity to certain amino acids (especially tryptophan and tyrosine) on the receptor or by components in the assay buffer.[5][6] | Modify the position of the FAM label on the Angiotensin II peptide if possible. Alternatively, screen different assay buffers to identify and remove quenching components. |
| Inefficient Binding | The incubation time may be too short for the binding to reach equilibrium, or the incubation temperature may not be optimal. | Perform a time-course experiment to determine the optimal incubation time. Test a range of temperatures (e.g., room temperature, 37°C) to find the condition that yields the highest signal. |
| High Nonspecific Binding | The FAM-labeled Angiotensin II may be binding to the microplate or other proteins in the sample, reducing the amount available to bind to the receptor. | Add a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer to block nonspecific binding sites. Consider using low-binding microplates. |
| Fluorescence Polarization (FP) Specific Issues | ||
| "Propeller Effect" | The FAM fluorophore may have too much rotational freedom even when the Angiotensin II is bound to the receptor, resulting in a low polarization signal.[7] | Use a shorter linker between the FAM dye and the Angiotensin II peptide. |
| Low Polarization Window | The change in polarization upon binding is too small to be accurately measured. | Ensure a significant size difference between the FAM-labeled Angiotensin II and the receptor. A larger receptor will cause a greater change in polarization upon binding. |
Experimental Protocols
General Angiotensin II FAM Binding Assay Protocol (Fluorescence Polarization)
This protocol provides a general workflow for a competitive binding assay. Concentrations and incubation times should be optimized for your specific receptor preparation and experimental goals.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
FAM-labeled Angiotensin II: Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and dilute to the desired working concentration in Assay Buffer.
-
Unlabeled Angiotensin II (Competitor): Prepare a serial dilution in Assay Buffer.
-
Receptor Preparation: Dilute cell membranes or purified receptor to the desired concentration in Assay Buffer.
-
-
Assay Procedure:
-
Add 25 µL of Assay Buffer (for total binding) or unlabeled Angiotensin II dilutions (for competition) to the wells of a black microplate.
-
Add 25 µL of FAM-labeled Angiotensin II to all wells.
-
Add 50 µL of the receptor preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for FAM.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the concentration of the unlabeled competitor to generate a binding curve and determine the IC₅₀.
-
Visualizations
Angiotensin II Signaling Pathway
References
- 1. Angiotensin II, human, FAM-labeled - 1 mg [anaspec.com]
- 2. AddexBio Product Detail - Angiotensin II (human) - FAM labeled [addexbio.com]
- 3. innopep.com [innopep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: FAM-Labeled Angiotensin II Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of FAM-labeled Angiotensin II in their experiments.
Troubleshooting Guides
High background fluorescence and non-specific binding are common challenges in fluorescence-based assays. This guide provides a systematic approach to identifying and resolving these issues.
Problem: High Background Fluorescence Across the Entire Sample
High background fluorescence can mask the specific signal from your FAM-labeled Angiotensin II, reducing the sensitivity of your assay.
| Possible Cause | Recommended Solution |
| Autofluorescence of sample components | Run an unstained control to assess the intrinsic fluorescence of your cells or tissue. If autofluorescence is high, consider using a blocking agent specifically designed to reduce it, such as TrueBlack® Lipofuscin Autofluorescence Quencher.[1] |
| Suboptimal blocking | Increase the concentration of your blocking agent (e.g., BSA from 1% to 3%) or the incubation time. Consider switching to a different blocking agent like casein or a commercially available protein-free blocking buffer.[2] |
| Excessive concentration of FAM-labeled Angiotensin II | Titrate the concentration of your FAM-labeled Angiotensin II to find the optimal concentration that provides a good signal-to-noise ratio without excessive background. |
| Inadequate washing | Increase the number and/or duration of wash steps after incubation with the labeled peptide. Ensure thorough removal of unbound peptide.[2] |
| Contaminated buffers or reagents | Prepare fresh buffers and reagents. Ensure all containers are clean to avoid fluorescent contaminants.[3] |
| pH sensitivity of FAM dye | Ensure the pH of your buffers is maintained between 7.5 and 8.5, as the fluorescence of FAM can decrease in acidic conditions.[4] |
Problem: Non-Specific Binding to Cellular Components or Surfaces
Non-specific binding occurs when the FAM-labeled Angiotensin II interacts with molecules other than its intended receptor, leading to false-positive signals.
| Possible Cause | Recommended Solution |
| Hydrophobic or electrostatic interactions | Include a non-ionic detergent like Tween-20 (typically 0.01% to 0.05% v/v) in your wash buffers to disrupt non-specific hydrophobic interactions.[5] Adjusting the salt concentration of your buffers can help minimize electrostatic interactions. |
| Insufficient blocking of non-specific sites | Use a blocking buffer containing a high concentration of a neutral protein, such as Bovine Serum Albumin (BSA) or casein, to saturate non-specific binding sites on cells and surfaces. A common starting concentration is 1-5% w/v BSA. |
| Cross-reactivity of the peptide | While less common for a small peptide like Angiotensin II, if significant non-specific binding to other proteins is suspected, consider performing competition assays with unlabeled Angiotensin II to confirm the specificity of the signal. |
| Binding to plasticware | Pre-coat plates or tubes with a blocking agent before adding your cells or labeled peptide. Using low-binding microplates can also mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to troubleshoot high background?
A1: The first step is to run proper controls to identify the source of the high background. This includes:
-
Unstained Control: Cells or tissue without any fluorescent label to assess autofluorescence.
-
No Primary Ligand Control: If using a secondary detection method, this control helps identify non-specific binding of the secondary reagent.
-
Competition Control: Incubating with an excess of unlabeled Angiotensin II along with the FAM-labeled Angiotensin II. A significant decrease in signal in the presence of the unlabeled ligand indicates that the binding is specific.
Q2: What concentration of BSA should I use in my blocking buffer?
A2: A good starting point for BSA concentration is 1% (w/v). However, the optimal concentration can vary depending on the cell type and assay conditions. It is recommended to test a range of concentrations (e.g., 1%, 3%, and 5%) to determine the most effective concentration for reducing non-specific binding in your specific experiment.
Q3: Can I use non-fat dry milk as a blocking agent?
A3: While non-fat dry milk is a common and inexpensive blocking agent, it is generally not recommended for fluorescence-based assays. Milk proteins can autofluoresce, which can contribute to high background noise. Protein-based blockers like BSA or casein, or specialized protein-free blocking buffers, are often better choices for fluorescent applications.
Q4: What is the role of Tween-20 in reducing non-specific binding?
A4: Tween-20 is a non-ionic detergent that helps to reduce non-specific binding by disrupting weak, non-specific hydrophobic interactions. It is typically added to wash buffers at a low concentration (0.01% to 0.05% v/v).[5] It can also be included in the antibody/ligand dilution buffer in some protocols.
Q5: How many wash steps are sufficient?
A5: The optimal number and duration of wash steps can vary. A common starting point is 3-5 washes of 5 minutes each with a suitable wash buffer (e.g., PBS with 0.05% Tween-20). If you are still experiencing high background, you can try increasing the number of washes or the duration of each wash. However, be mindful that excessive washing can also lead to cell detachment in cell-based assays.[6]
Experimental Protocols
Protocol 1: General Cell-Based Binding Assay for FAM-Labeled Angiotensin II
This protocol provides a general framework for a cell-based binding assay. Optimization of incubation times, concentrations, and wash steps may be necessary for your specific cell type and experimental goals.
-
Cell Seeding: Seed cells expressing the Angiotensin II receptor (e.g., AT1 or AT2) in a suitable multi-well plate (e.g., black-walled, clear-bottom 96-well plate for fluorescence microscopy) and culture until they reach the desired confluency.
-
Cell Fixation (Optional): If required, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.
-
Blocking:
-
Prepare a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with the blocking buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Incubation with FAM-Labeled Angiotensin II:
-
Dilute the FAM-labeled Angiotensin II to the desired concentration in a binding buffer (e.g., PBS with 0.1% BSA).
-
Remove the blocking buffer and add the diluted FAM-labeled Angiotensin II to the cells.
-
Incubate for a predetermined time (e.g., 1-2 hours) at the appropriate temperature (e.g., 4°C to minimize internalization or 37°C to allow it). Protect from light.
-
-
Washing:
-
Prepare a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Remove the incubation solution and wash the cells 3-5 times with the wash buffer to remove unbound labeled peptide.
-
-
Counterstaining (Optional):
-
If desired, counterstain the cell nuclei with a suitable dye (e.g., DAPI or Hoechst) according to the manufacturer's protocol.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope or a high-content imaging system with appropriate filter sets for FAM (Excitation/Emission ~494/518 nm).
-
Quantify the fluorescence intensity to determine the extent of binding.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Peptide-Protein Interaction
This protocol is adapted for a fluorescence polarization assay to quantify the binding of FAM-labeled Angiotensin II to its purified receptor in a homogeneous solution.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) with additives to reduce non-specific binding (e.g., 0.1% BSA and 0.01% Tween-20).[7]
-
Prepare a stock solution of FAM-labeled Angiotensin II in the assay buffer. The final concentration in the assay should be low (e.g., 1-10 nM) and well below the expected Kd.[7]
-
Prepare a serial dilution of the purified Angiotensin II receptor in the assay buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add a fixed volume of the FAM-labeled Angiotensin II solution to each well.
-
Add an equal volume of the serially diluted receptor solution to the wells. Include wells with buffer only as a negative control.
-
For competition assays, add a fixed concentration of the receptor and a serial dilution of an unlabeled competitor.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). Protect from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for FAM and polarization filters.
-
-
Data Analysis:
-
Plot the change in mP as a function of the receptor concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Visualizations
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Caption: Workflow for troubleshooting non-specific binding.
References
- 1. biotium.com [biotium.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
Photobleaching of FAM-labeled Angiotensin II and prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAM-labeled Angiotensin II. The information provided aims to address common issues related to photobleaching and help ensure the acquisition of high-quality, reproducible data.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during experiments with FAM-labeled Angiotensin II.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of fluorescent signal during imaging | Photobleaching of the FAM fluorophore: FAM is known to be susceptible to photobleaching, especially under intense or prolonged illumination.[1] | 1. Reduce Exposure: Minimize the duration and intensity of the excitation light. Use neutral density filters to decrease illumination intensity.[2][3][4] 2. Optimize Imaging Settings: Use the lowest possible laser power and shortest possible pixel dwell time on a confocal microscope that still provides an adequate signal-to-noise ratio.[5] 3. Use Antifade Reagents: Mount the sample in a commercially available or homemade antifade medium.[6][7] 4. Image Acquisition Strategy: Instead of continuous imaging, capture images at discrete time points. |
| Inconsistent fluorescence intensity between samples | Variability in Photobleaching: Different samples may be exposed to slightly different illumination conditions, leading to varying degrees of photobleaching. Inconsistent Antifade Reagent Application: Uneven mixing or application of the antifade reagent can lead to variable protection. | 1. Standardize Illumination: Ensure that all samples are imaged under identical illumination conditions (laser power, exposure time, etc.). 2. Create a Photobleaching Curve: For quantitative studies, create a photobleaching curve for your specific experimental conditions and use it to correct your data. 3. Proper Antifade Application: Ensure the antifade reagent is thoroughly mixed and evenly applied to each sample. |
| High background fluorescence | Autofluorescence of the sample: Cells and tissues can have endogenous fluorophores that contribute to background signal. Non-specific binding of the labeled peptide: The FAM-labeled Angiotensin II may be binding to cellular components other than its target receptor. Antifade Reagent Autofluorescence: Some antifade reagents, particularly those containing p-phenylenediamine (PPD), can be autofluorescent at certain excitation wavelengths.[7][8] | 1. Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the FAM signal from the autofluorescence. 2. Optimize Washing Steps: Increase the number and duration of washing steps after incubation with the labeled peptide to remove unbound molecules. 3. Choose a Different Antifade Reagent: If PPD-based reagents are causing high background, switch to a reagent with a different active ingredient, such as n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[7][8] |
| Low fluorescent signal from the start | Low concentration of labeled peptide: The concentration of FAM-labeled Angiotensin II may be too low to produce a strong signal. Quenching of the FAM fluorophore: The local chemical environment can quench the fluorescence of FAM. Degradation of the labeled peptide: The peptide may have degraded during storage or handling. | 1. Optimize Peptide Concentration: Perform a concentration titration to find the optimal concentration of the labeled peptide. 2. Check Buffer pH: The fluorescence of FAM is pH-sensitive and is optimal in the pH range of 7.5-8.5.[9] 3. Proper Storage and Handling: Store the FAM-labeled Angiotensin II protected from light at -20°C or below. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
1. What is photobleaching and why is it a problem for FAM-labeled Angiotensin II?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the FAM molecule, upon exposure to excitation light.[1] This leads to a permanent loss of its ability to fluoresce, resulting in a fading of the fluorescent signal during imaging. This is particularly problematic for quantitative studies, as the signal intensity will decrease over time, potentially leading to inaccurate measurements.[3] FAM, a derivative of fluorescein, is known to be moderately photostable, meaning it is more prone to photobleaching than some other fluorophores.[1]
2. How can I prevent or minimize photobleaching of FAM-labeled Angiotensin II?
There are several strategies to combat photobleaching:
-
Reduce Excitation Light: The most straightforward method is to minimize the sample's exposure to the excitation light. This can be achieved by:
-
Use Antifade Reagents: These are chemical cocktails that are added to the mounting medium to reduce photobleaching. They typically work by scavenging for reactive oxygen species that are a major cause of photobleaching.[7]
-
Choose the Right Imaging System: For live-cell imaging, some microscopy techniques are less damaging than others. For example, spinning-disk confocal microscopy is generally gentler than laser-scanning confocal microscopy.
-
Select a More Photostable Dye: If photobleaching of FAM is a persistent issue, consider using a more photostable green fluorophore for labeling Angiotensin II, such as an Alexa Fluor or DyLight dye.
3. What are antifade reagents and how do they work?
Antifade reagents are compounds added to the mounting medium to slow down the rate of photobleaching. They work primarily as free-radical scavengers. During the fluorescence process, excited fluorophores can react with molecular oxygen to produce highly reactive oxygen species (ROS), which can then chemically damage the fluorophore and other molecules. Antifade reagents neutralize these ROS, thereby extending the fluorescent life of the dye.[7] Common components of antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[7][8]
4. Is there a quantitative way to measure the effectiveness of an antifade reagent?
Yes, you can quantify the effectiveness of an antifade reagent by measuring the photobleaching rate of your FAM-labeled Angiotensin II in the presence and absence of the reagent. This is typically done by continuously imaging a sample and plotting the decay of fluorescence intensity over time. From this data, you can calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%). A more effective antifade reagent will result in a longer photobleaching half-life.
5. How does the choice of buffer affect the fluorescence of FAM?
The fluorescence of FAM is pH-dependent. The optimal pH range for FAM fluorescence is between 7.5 and 8.5.[9] In more acidic environments, the fluorescence intensity of FAM decreases significantly. Therefore, it is crucial to use a well-buffered solution within the optimal pH range for your experiments to ensure a bright and stable signal.
Quantitative Data
Table 1: Photophysical Properties of FAM (Fluorescein)
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~494 nm | [9] |
| Maximum Emission Wavelength (λem) | ~518 nm | [9] |
| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.93 in 0.1 M NaOH | [10] |
| Photobleaching Quantum Yield | ~10⁻⁵ - 10⁻⁴ | [2] |
| Typical Photon Budget before Photobleaching | 30,000 - 40,000 photons | [1][2] |
Table 2: Comparison of Common Antifade Reagents for Fluorescein Dyes
| Antifade Reagent | Advantages | Disadvantages | Reference(s) |
| p-Phenylenediamine (PPD) | Highly effective at reducing fading. | Can cause initial quenching of fluorescence; can be autofluorescent at blue/green wavelengths; can react with cyanine dyes.[6][7][8] | [6][7][8] |
| n-Propyl Gallate (NPG) | Effective at reducing fading; less initial quenching than PPD. | Can be difficult to dissolve. | [6][8] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Commercially available in ready-to-use solutions; less toxic than PPD. | Generally less effective than PPD at preventing fading.[8] | [8] |
| Vectashield® (Vector Laboratories) | Commercial formulation, widely used and effective. | Can be autofluorescent, particularly in the blue region. | [6] |
| ProLong® Gold/Diamond (Thermo Fisher Scientific) | Commercial formulations with high antifade performance and reduced initial quenching. | Proprietary formulations. | |
| SlowFade® (Thermo Fisher Scientific) | Commercial formulation designed to reduce the rate of photobleaching. | Proprietary formulation. | [6] |
Experimental Protocols
Protocol: Quantification of Photobleaching of FAM-Labeled Angiotensin II
This protocol outlines a method for quantifying the photobleaching rate of FAM-labeled Angiotensin II using a laser scanning confocal microscope.
Materials:
-
FAM-labeled Angiotensin II
-
Appropriate cell line or tissue sample expressing Angiotensin II receptors
-
Cell culture medium or appropriate buffer (pH 7.5-8.5)
-
Mounting medium (with and without antifade reagent for comparison)
-
Microscope slides and coverslips
-
Laser scanning confocal microscope with a 488 nm laser line and appropriate emission filters for FAM.
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare your cells or tissue samples and incubate them with FAM-labeled Angiotensin II at the desired concentration and for the appropriate time to achieve labeling.
-
Wash the samples thoroughly to remove any unbound labeled peptide.
-
Mount the samples on microscope slides using a mounting medium. For comparison of antifade reagents, prepare identical samples with different mounting media.
-
-
Microscope Setup:
-
Turn on the confocal microscope and allow the laser to warm up for at least 30 minutes for stable output.
-
Place the slide on the microscope stage and locate a region of interest (ROI) with good labeling.
-
Set the imaging parameters:
-
Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal light collection.
-
Laser Line: Select the 488 nm laser line for excitation of FAM.
-
Laser Power: Start with a low laser power (e.g., 1-5%) to minimize photobleaching during setup.
-
Pinhole: Set the pinhole to 1 Airy unit for optimal confocal sectioning.
-
Detector Gain and Offset: Adjust the gain and offset to obtain a good dynamic range without saturating the detector. The brightest pixels should be just below the saturation level (e.g., 255 for an 8-bit image).
-
Scan Speed and Image Size: Choose a moderate scan speed and image size (e.g., 512x512 pixels).
-
-
-
Photobleaching Experiment:
-
Select a representative ROI.
-
Set up a time-lapse acquisition sequence.
-
Acquire a series of images of the same ROI over time with a constant, relatively high laser power (e.g., 20-50%) to induce photobleaching. The time interval between images should be as short as possible (e.g., every 1-2 seconds). Acquire at least 50-100 images.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Define an ROI within a well-labeled area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the mean intensity of a region with no cells and subtracting this value from your ROI measurements.
-
Normalize the fluorescence intensity data by dividing each value by the initial fluorescence intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single or double exponential decay function to determine the photobleaching rate constant(s) and the photobleaching half-life (t₁/₂).
-
Visualizations
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Caption: Experimental workflow for quantifying photobleaching.
Caption: Troubleshooting logic for common fluorescence signal issues.
References
- 1. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 2. Photobleaching [evidentscientific.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: FAM-Labeled Angiotensin II Fluorescence Quenching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAM-labeled Angiotensin II.
I. Frequently Asked Questions (FAQs)
Q1: What is FAM-labeled Angiotensin II and what are its common applications?
FAM-labeled Angiotensin II is a synthetic version of the octapeptide hormone Angiotensin II that has been chemically tagged with carboxyfluorescein (FAM), a fluorescent dye. This fluorescent labeling allows for the visualization and tracking of Angiotensin II in various biological assays.[1] Common applications include receptor binding assays, studying receptor internalization, and fluorescence polarization assays to investigate ligand-receptor interactions.[2][3]
Q2: What are the spectral properties of FAM?
FAM has an excitation peak at approximately 493-495 nm and an emission peak around 517-518 nm.[4][5] It is a widely used green-emitting fluorophore compatible with most standard fluorescence detection equipment.[4]
Q3: How should I store and handle FAM-labeled Angiotensin II?
For long-term storage, it is recommended to store FAM-labeled Angiotensin II at -20°C or -80°C, protected from light and moisture.[6][7] Stock solutions can be prepared, for example, in DMSO and should be stored at -80°C for up to 6 months or -20°C for 1 month.[6] When preparing working solutions for in vivo experiments, it is advisable to prepare them fresh on the same day of use.[6] To avoid aggregation, it may be beneficial to warm the solution after thawing.[2]
Q4: What are the primary causes of FAM fluorescence quenching?
The quenching of FAM fluorescence can be attributed to several factors:
-
Environmental Factors: The fluorescence of FAM is highly sensitive to its environment. Changes in pH, temperature, and the polarity of the solvent can all impact fluorescence intensity.
-
Quenching Mechanisms: Several molecular mechanisms can lead to a decrease in fluorescence, including Förster Resonance Energy Transfer (FRET), static (contact) quenching, and photobleaching.
-
Peptide-Related Factors: Aggregation of the FAM-labeled peptide can lead to self-quenching.
II. Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the quenching of FAM-labeled Angiotensin II fluorescence.
Guide 1: Low or No Fluorescence Signal
Problem: You are observing a significantly lower than expected or no fluorescence signal from your FAM-labeled Angiotensin II sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for FAM (Excitation: ~493 nm, Emission: ~517 nm). Ensure the gain and exposure settings are appropriate.[8] |
| Degradation of FAM-labeled Peptide | Ensure the peptide has been stored correctly at -20°C or -80°C, protected from light.[6][7] Avoid repeated freeze-thaw cycles. Consider preparing fresh aliquots from a new stock. |
| Incorrect Buffer pH | FAM fluorescence is pH-sensitive and decreases significantly in acidic conditions (below pH 7.0).[9][10][11] Measure the pH of your experimental buffer and adjust it to a neutral or slightly alkaline range (pH 7.0-8.5) for optimal FAM fluorescence.[4] |
| Photobleaching | Prolonged exposure to excitation light can irreversibly destroy the FAM fluorophore.[12] Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium for microscopy applications.[12] |
| Inefficient Labeling | If you have labeled the Angiotensin II in-house, the labeling efficiency might be low. Consider using a different coupling chemistry or a commercially available, pre-labeled peptide. |
Guide 2: Gradual Decrease in Fluorescence During Experiment
Problem: The fluorescence signal of your FAM-labeled Angiotensin II decreases over the course of your experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Photobleaching | This is a common cause of gradual signal loss. Minimize light exposure by using neutral density filters, reducing laser power, or decreasing exposure times.[12] For time-lapse experiments, acquire images at longer intervals. |
| Temperature Effects | FAM fluorescence can be temperature-dependent.[9] Ensure your experimental temperature is stable and consistent across all samples and measurements. |
| Peptide Aggregation | Over time, the FAM-labeled peptide may aggregate, leading to self-quenching.[13][14] This can be influenced by peptide concentration, buffer composition, and temperature. Try using a lower concentration of the labeled peptide or adding a non-ionic detergent like 0.01% Triton X-100 to your buffer to reduce aggregation.[2] |
| Enzymatic Degradation | If your experimental system contains proteases, the Angiotensin II peptide could be degraded, leading to a change in the local environment of the FAM dye and potentially a decrease in fluorescence. Consider adding protease inhibitors to your buffer if appropriate for your experiment. |
Guide 3: Unexpected Quenching in the Presence of Other Molecules
Problem: You observe a significant decrease in fluorescence upon adding another molecule (e.g., a binding partner, quencher molecule) to your FAM-labeled Angiotensin II.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Förster Resonance Energy Transfer (FRET) | If the added molecule has an absorption spectrum that overlaps with the emission spectrum of FAM, FRET can occur, leading to quenching.[15] This is a distance-dependent process. To confirm FRET, you can look for sensitized emission from the acceptor molecule. |
| Static (Contact) Quenching | The quencher molecule may form a non-fluorescent complex with the FAM-labeled peptide.[13] This type of quenching is typically temperature-dependent, with quenching decreasing at higher temperatures. |
| Collisional (Dynamic) Quenching | The quencher molecule may deactivate the excited FAM fluorophore through collisions. This process is dependent on the concentration of the quencher and the viscosity of the solvent. |
| Buffer Component Interference | Certain components in your buffer could be acting as quenchers.[16] For example, some buffers lacking divalent cations like Mg2+ and Ca2+ can affect fluorescence signals.[17] Review your buffer composition and consider testing a simpler buffer system. |
III. Experimental Protocols
Protocol 1: Angiotensin II Receptor Binding Assay
This protocol describes a basic saturation binding assay to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of FAM-labeled Angiotensin II to its receptor.
Materials:
-
FAM-labeled Angiotensin II
-
Cells or membrane preparations expressing the Angiotensin II receptor (e.g., AT1 or AT2)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
96-well microplate (black, clear bottom for adherent cells or black for membrane preps)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell/Membrane Preparation:
-
For whole cells, seed them in a 96-well plate and grow to the desired confluency.
-
For membrane preparations, prepare according to standard laboratory protocols and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of FAM-labeled Angiotensin II in binding buffer. The concentration range should span below and above the expected Kd.
-
To determine non-specific binding, prepare a parallel set of dilutions containing a high concentration of unlabeled Angiotensin II (e.g., 100-fold excess over the highest concentration of labeled ligand).
-
-
Incubation:
-
Add the prepared dilutions of FAM-labeled Angiotensin II (with and without unlabeled competitor) to the wells containing the cells or membranes.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. This time should be optimized in preliminary experiments.
-
-
Washing (for whole cells):
-
Gently aspirate the incubation medium.
-
Wash the cells 2-3 times with ice-cold binding buffer to remove unbound ligand.
-
-
Fluorescence Measurement:
-
For whole cells, add fresh binding buffer to each well.
-
For membrane preparations (if using a filtration assay), filter the contents of each well and wash the filters.
-
Read the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission filters for FAM.
-
-
Data Analysis:
-
Subtract the non-specific binding (fluorescence in the presence of excess unlabeled ligand) from the total binding (fluorescence with labeled ligand only) to obtain specific binding.
-
Plot the specific binding versus the concentration of FAM-labeled Angiotensin II and fit the data to a one-site binding model to determine the Kd and Bmax.
-
IV. Visualizations
Angiotensin II Signaling Pathway
Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a FAM-labeled Angiotensin II receptor binding assay.
Troubleshooting Logic for Low Fluorescence
Caption: A logical workflow for troubleshooting low fluorescence signals.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. A fluorimetric binding assay for angiotensin II and kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of angiotensin I by fluorescence polarization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. innopep.com [innopep.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorescence self-quenching assay for the detection of target collagen sequences using a short probe peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. researchgate.net [researchgate.net]
- 17. Lack of cations in flow cytometry buffers affect fluorescence signals by reducing membrane stability and viability of Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescence Microscopy with FAM-Labeled Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in fluorescence microscopy experiments using FAM-labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What is FAM, and why is it a common choice for labeling peptides?
Carboxyfluorescein (FAM) is a popular green-emitting fluorophore widely used for labeling peptides and oligonucleotides.[1][2] Its popularity stems from several factors:
-
Cost-effectiveness: It is one of the most economical fluorescent dyes available.[1]
-
Compatibility: FAM's excitation and emission spectra are well-matched to the 488 nm laser line common in many fluorescence microscopes and flow cytometers.[1]
-
Bright Emission: It exhibits a high fluorescence quantum yield, resulting in a bright signal.[3]
However, it's important to be aware of its limitations, such as pH sensitivity and susceptibility to photobleaching.[1]
Q2: What are the key spectral properties of FAM?
Understanding the spectral properties of FAM is crucial for designing experiments and selecting appropriate filter sets on the microscope.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | [1][4][5][6][7] |
| Emission Maximum (λem) | ~518-520 nm | [1][4][5][6][7] |
| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ | [3][7] |
| Fluorescence Quantum Yield | ~0.93 | [3] |
Q3: How does pH affect the fluorescence of FAM-labeled peptides?
FAM fluorescence is highly sensitive to pH. In acidic environments (pH < 7), its fluorescence intensity decreases significantly.[1] This is a critical consideration for live-cell imaging, especially when studying processes in acidic organelles like endosomes or lysosomes, as it can lead to an underestimation of the peptide's presence.[1] For experiments in such conditions, using a more pH-stable dye like Alexa Fluor 488 might be advisable.[1] FAM is typically used in a pH range of 7.5 to 8.5 for optimal fluorescence.[2][7]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your FAM-labeled peptide, leading to poor image quality and difficulty in data interpretation.
Q: I am observing high background fluorescence in my images. What are the possible causes and how can I fix it?
A: High background can arise from several sources. Here’s a systematic approach to troubleshooting this issue:
Possible Causes & Solutions:
-
Excess Peptide Concentration: Using too high a concentration of the FAM-labeled peptide can lead to non-specific binding and high background.
-
Solution: Titrate the peptide concentration to find the optimal balance between signal and background.[8]
-
-
Non-Specific Binding: The peptide may be binding non-specifically to cellular components or the coverslip.
-
Autofluorescence: Cells and tissues can have endogenous molecules that fluoresce in the same spectral range as FAM.[8][10]
-
Solution: Image an unlabeled control sample (cells only) under the same imaging conditions to assess the level of autofluorescence.[11] If autofluorescence is high, you can try to reduce it by pre-treating the sample with a quenching agent like sodium borohydride or by using a fixative that doesn't induce fluorescence.[10]
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities.
-
Solution: Prepare fresh buffers and solutions using high-purity reagents.
-
Experimental Protocol: Control for Non-Specific Binding
-
Prepare two sets of samples: One with your experimental conditions and another as a control.
-
Blocking Step: Incubate both sets of samples with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Peptide Incubation:
-
Experimental Sample: Incubate with your FAM-labeled peptide at the desired concentration.
-
Control Sample: Incubate with a chemically similar, but unlabeled, version of your peptide at the same concentration. If an unlabeled version is unavailable, incubate with the vehicle/buffer alone.
-
-
Washing: Wash both samples extensively with PBS containing 0.05% Tween-20.
-
Imaging: Image both samples using identical acquisition settings.
-
Analysis: Compare the fluorescence intensity between the experimental and control samples. A significant signal in the control indicates non-specific binding.
Logical Workflow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence signal upon exposure to excitation light.[12] FAM is known to be susceptible to photobleaching.[1]
Q: My fluorescence signal is fading quickly during imaging. How can I minimize photobleaching?
A: Minimizing photobleaching is crucial for quantitative studies and long-term imaging.
Strategies to Reduce Photobleaching:
-
Minimize Exposure: This is the most effective way to reduce photobleaching.[13]
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Reduce the exposure time per image.
-
When locating the region of interest, use a lower light intensity or transmitted light to avoid unnecessarily bleaching your sample.[13]
-
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents contain chemicals that scavenge free radicals, which are a major cause of photobleaching.
-
Image Acquisition Settings:
-
Increase the camera gain or use binning to enhance signal detection, which may allow for a reduction in excitation light intensity.[14]
-
-
Choose a More Photostable Dye: If photobleaching remains a significant problem, consider using a more photostable green dye, such as Alexa Fluor 488, for future experiments.[1]
Experimental Protocol: Creating a Photobleaching Curve
This protocol helps you quantify the rate of photobleaching, which can be used to correct quantitative data.
-
Sample Preparation: Prepare your sample as you would for your experiment.
-
Image Acquisition:
-
Select a representative field of view.
-
Set the imaging parameters (excitation intensity, exposure time) to what you intend to use for your experiment.
-
Acquire a time-lapse series of images (e.g., one image every 5 seconds for 2 minutes) without changing the focus or stage position.
-
-
Data Analysis:
-
Select a region of interest (ROI) within your sample that contains the specific fluorescence signal.
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Plot the mean fluorescence intensity as a function of time. This curve represents the rate of photobleaching under your specific imaging conditions.
-
-
Correction: This curve can then be used to normalize the fluorescence intensity data from your experiments for the signal loss due to photobleaching.
Issue 3: Peptide Aggregation and Self-Quenching
At high local concentrations, FAM-labeled peptides can aggregate, leading to self-quenching of the fluorescence signal.[1] This can result in a lower-than-expected signal or the appearance of punctate artifacts.
Q: I am seeing punctate staining or a weaker signal than expected. Could this be due to peptide aggregation?
A: Yes, these observations can be indicative of peptide aggregation and self-quenching.
Troubleshooting Peptide Aggregation:
-
Optimize Peptide Concentration: High concentrations are a primary driver of aggregation.[1] Perform a concentration-response experiment to find the lowest effective concentration.
-
Dilution with Unlabeled Peptide: To reduce the local concentration of the fluorophore without altering the total peptide concentration, you can co-incubate your FAM-labeled peptide with an excess of the corresponding unlabeled peptide.[1] This separates the FAM molecules, reducing self-quenching.
-
Solubility and Storage:
-
Ensure the peptide is fully dissolved in an appropriate solvent before diluting it into your experimental buffer.
-
Properly store the peptide stock solution, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[1]
-
-
Modify the Peptide: The hydrophobic nature of the FAM dye can sometimes contribute to the aggregation of the labeled peptide.[1] If aggregation persists, consider redesigning the peptide or the position of the FAM label.
Signaling Pathway Diagram: The Self-Quenching Phenomenon
Caption: The process of self-quenching due to peptide aggregation.
This technical support guide provides a starting point for troubleshooting common artifacts encountered when using FAM-labeled peptides in fluorescence microscopy. Remember that optimal experimental conditions can vary between different peptides, cell types, and applications, so empirical testing is often necessary. Always include appropriate controls in your experiments to ensure the validity of your results.[11]
References
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 5. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. idtdna.com [idtdna.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Challenges with Background Fluorescence [visikol.com]
- 11. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 12. Photobleaching - Wikipedia [en.wikipedia.org]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
Technical Support Center: Cell Fixation for Angiotensin II FAM-Labeled Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on cell fixation methods for Angiotensin II FAM-labeled staining experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixative for Angiotensin II FAM-labeled staining?
A1: Paraformaldehyde (PFA) is the most commonly used and recommended fixative for preserving cell morphology and retaining the fluorescence of FAM-labeled peptides.[1][2][3] It is a cross-linking fixative that chemically bonds adjacent macromolecules, effectively locking cellular structures in place.[1][2] Alcohol-based fixatives like cold methanol can also be used, particularly for some membrane surface antigens, but they work by precipitating proteins and can alter cell morphology.[1][2]
Q2: What is the optimal concentration and incubation time for PFA fixation?
A2: A 4% PFA solution in PBS is the standard concentration for most immunofluorescence applications.[4] The optimal fixation time can vary depending on the cell type, but a typical incubation period is 10-20 minutes at room temperature.[4][5] Shorter fixation times may be necessary for delicate antigens to avoid masking, while longer times might be required for thicker samples.[4][5] It is crucial not to leave samples in PFA overnight, as this can significantly increase autofluorescence.[6]
Q3: Is a permeabilization step necessary for Angiotensin II FAM-labeled staining?
A3: It depends on the location of the Angiotensin II receptor (AT1 or AT2) you are targeting. Angiotensin II receptors are G protein-coupled receptors located on the cell surface.[7] For staining surface receptors, permeabilization is not required and should be avoided. If you are investigating receptor internalization or intracellular signaling events, a permeabilization step using a mild detergent like 0.1-0.5% Triton X-100 for 5-10 minutes is necessary to allow the labeled peptide to access the cell's interior.[2][8]
Q4: How can I minimize background fluorescence?
A4: High background can be due to non-specific binding of the FAM-labeled peptide. To reduce this, a blocking step is recommended after fixation and permeabilization.[2][8] Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the host species of a secondary antibody if one were being used.[2] Incubating cells with a blocking solution for at least 30-60 minutes can significantly reduce non-specific signals.[1][8]
Q5: What causes autofluorescence and how can it be reduced?
A5: Autofluorescence can be caused by the fixation process itself, particularly with aldehyde fixatives like PFA.[9] To reduce autofluorescence, you can treat the cells with a quenching agent like glycine or sodium borohydride after fixation.[9] Ensuring PFA solutions are freshly prepared and filtered can also help.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No FAM Signal | Improper Fixation: Fixation time is too long, masking the binding site, or too short, resulting in poor preservation. | Optimize PFA fixation time (try a range of 10-20 minutes at room temperature).[4][5] |
| Low Peptide Concentration: The concentration of Angiotensin II FAM-labeled peptide is too low for detection. | Perform a titration to determine the optimal concentration of the labeled peptide. | |
| Photobleaching: The FAM fluorophore has been damaged by exposure to light during imaging. | Use an anti-fade mounting medium.[11] Minimize the exposure of your sample to the excitation light source. | |
| Degraded Peptide: The FAM-labeled peptide may have degraded due to improper storage. | Store the peptide at -20°C or -80°C as recommended by the manufacturer and protect it from light.[12][13] | |
| High Background Staining | Non-Specific Binding: The FAM-labeled peptide is binding to cellular components other than the target receptor. | Include a blocking step using 3% BSA or 10% normal serum for at least 30 minutes before staining.[1][5][8] |
| Insufficient Washing: Residual unbound peptide remains on the sample. | Increase the number and duration of wash steps with PBS after the staining incubation.[8] | |
| Excessive Peptide Concentration: The concentration of the labeled peptide is too high. | Reduce the concentration of the Angiotensin II FAM-labeled peptide.[14] | |
| High Autofluorescence | Aldehyde Fixation: PFA fixation is a common cause of cellular autofluorescence. | After fixation, quench with 0.1 M glycine in PBS. Ensure PFA solutions are fresh. |
| Cell Type: Some cell types naturally have higher levels of autofluorescent molecules (e.g., NADH, flavins). | Use appropriate spectral imaging and unmixing techniques if available. Ensure you are using the correct filter sets for FAM (Abs/Em ≈ 494/518 nm). | |
| Patchy or Uneven Staining | Inadequate Permeabilization: (If targeting internalized receptors) The permeabilizing agent did not sufficiently penetrate all cells. | Optimize the concentration and incubation time of the permeabilization agent (e.g., 0.1-0.5% Triton X-100).[2] |
| Cell Clumping: Cells are not in a monolayer, preventing uniform access to the staining solution. | Ensure cells are seeded at an appropriate density to avoid clumping. | |
| Incomplete Reagent Coverage: The staining solution did not cover the entire sample evenly. | Ensure enough volume of the staining solution is used to completely cover the cells on the coverslip or in the well. |
Data Presentation: Comparison of Fixation Methods
| Parameter | Paraformaldehyde (PFA) | Cold Methanol/Ethanol |
| Mechanism | Cross-links proteins via amine groups.[2][3] | Dehydrates cells and precipitates/denatures proteins.[2] |
| Typical Concentration | 1-4% in PBS.[4][15] 4% is most common. | 100% (ice-cold).[4] |
| Incubation Time | 10-20 minutes.[5] | 10-20 minutes. |
| Temperature | Room Temperature or 4°C.[4] | -20°C or 4°C. |
| Permeabilization | Required for intracellular targets (e.g., Triton X-100).[2] | Not typically required as it also permeabilizes.[2] |
| Pros | Excellent preservation of cellular morphology.[2] | Quick and simple procedure. |
| Cons | Can mask antigens and induce autofluorescence.[5][9] | Can alter protein conformation and cell structure; may extract soluble molecules. |
Experimental Protocols
Protocol: PFA Fixation for Angiotensin II FAM-Labeled Staining
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4 (prepare fresh or use a high-quality commercial solution)
-
0.1 M Glycine in PBS (for quenching, optional)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (optional, for intracellular targets)
-
Blocking Buffer: 3% BSA in PBS
-
Angiotensin II, FAM-labeled peptide
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a culture dish until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 4% PFA solution to cover the cells and incubate for 15 minutes at room temperature.[5]
-
Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
(Optional) Quenching: To reduce autofluorescence, incubate cells with 0.1 M Glycine in PBS for 5 minutes. Wash twice with PBS.
-
(Optional) Permeabilization: If targeting internalized receptors, incubate cells with Permeabilization Buffer for 5-10 minutes. Wash three times with PBS.[8]
-
Blocking: Add Blocking Buffer and incubate for 30-60 minutes at room temperature to prevent non-specific binding.[8]
-
Staining: Dilute the Angiotensin II FAM-labeled peptide to the desired concentration in Blocking Buffer. Aspirate the blocking solution from the cells and add the diluted peptide solution. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a glass slide using a drop of antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for FAM (Excitation/Emission: ~494/518 nm).[16]
Visualizations
Experimental Workflow
Caption: Workflow for Angiotensin II FAM-labeled staining.
Angiotensin II Signaling Pathway (AT1 Receptor)
References
- 1. 蛍光ラベリングのための固定細胞の処理方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. How do I prepare fixed cells for the labeling? | AAT Bioquest [aatbio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. sysy.com [sysy.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 8. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 9. bicellscientific.com [bicellscientific.com]
- 10. med.nyu.edu [med.nyu.edu]
- 11. biotium.com [biotium.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. innopep.com [innopep.com]
- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. Optimized protocols for isolation, fixation, and flow cytometric characterization of leukocytes in ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angiotensin II, human, FAM-labeled - 1 mg [anaspec.com]
Minimizing background fluorescence in Angiotensin II FAM assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize background fluorescence and achieve optimal results in your Angiotensin II FAM assays.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask specific signals and reduce the sensitivity of your Angiotensin II FAM assay. The following guide will help you identify and address common causes of this issue.
Problem: Consistently High Background Across the Entire Plate
This often points to a systemic issue with your reagents or assay setup.
| Potential Cause | Recommended Solution |
| Autofluorescent Assay Media | Culture media containing phenol red, serum (FBS), and riboflavin can be major sources of background fluorescence.[1][2][3] |
| - Immediate Fix: Before the final read, replace the culture medium with a non-fluorescent buffer like Phosphate-Buffered Saline (PBS).[1] | |
| - Long-Term Solution: Switch to a specialized low-autofluorescence medium, such as FluoroBrite™.[1] | |
| - Serum Optimization: Reduce the concentration of Fetal Bovine Serum (FCS) to the lowest acceptable level for your cells (e.g., 1-5%). If high background persists, consider using Bovine Serum Albumin (BSA) as an alternative.[2] | |
| Sub-optimal Microplates | The type of microplate used can significantly impact background readings. |
| - Use black-walled plates with clear bottoms, especially for adherent cells when using a bottom-reading fluorometer. Black walls reduce crosstalk between wells, while clear bottoms are necessary for bottom reading.[4] White plates can reflect excitation light and increase background.[4] | |
| Excess FAM-Labeled Angiotensin II | Too high a concentration of the fluorescent ligand can lead to high non-specific binding and increased background. |
| - Titrate your FAM-labeled Angiotensin II to determine the optimal concentration that provides a robust signal without excessive background. |
Problem: High Background in "No Cell" or "Blank" Wells
If you observe high fluorescence in wells without cells, the issue likely lies with the media, the plate, or the fluorescent ligand itself.
| Potential Cause | Recommended Solution |
| Contaminated Assay Buffer or Media | Particulate matter or microbial contamination in your buffers can fluoresce. |
| - Filter-sterilize all buffers and media before use. | |
| - Prepare fresh reagents regularly. | |
| Non-specific Binding to the Plate | The FAM-labeled Angiotensin II may be adsorbing to the plastic of the microplate wells. |
| - Pre-block the plate with a suitable blocking agent (e.g., BSA) before adding reagents. | |
| - Ensure your wash steps are sufficient to remove unbound ligand.[5] |
Problem: High Background Signal that Varies Between Wells
Variable background often suggests issues with cell health, cell number, or washing procedures.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Cells naturally contain fluorescent molecules like NADH and riboflavin.[2][6] Dead cells are significantly more autofluorescent than live cells.[2] |
| - Remove Dead Cells: Use a viability dye to gate out dead cells during analysis or use techniques like a Ficoll gradient to remove them before the assay.[2] | |
| - Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Variations in cell number will lead to variations in background fluorescence. | |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence by reacting with cellular amines.[7][8] |
| - Optimize Fixation: Reduce the concentration of the fixative and the incubation time to the minimum required.[7][8] | |
| - Alternative Fixatives: Consider using chilled methanol or ethanol as an alternative to aldehyde-based fixatives.[6] | |
| - Quenching Agents: Treat with a quenching agent like sodium borohydride after fixation, though results can be variable.[7] | |
| Insufficient Washing | Inadequate washing will leave unbound FAM-labeled Angiotensin II in the wells, contributing to high background.[5][9] |
| - Optimize Wash Steps: Increase the number and duration of wash steps after incubating with the fluorescent ligand.[5] Ensure the wash buffer volume is sufficient to completely cover the cell monolayer. | |
| - Gentle Washing: Be gentle during washing to avoid detaching adherent cells, which can also lead to variability.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of autofluorescence in my cell-based Angiotensin II FAM assay?
A1: Autofluorescence in cell-based assays typically originates from three main sources:
-
Endogenous Cellular Components: Molecules within the cells themselves, such as NADH, riboflavin, collagen, and elastin, naturally fluoresce, usually in the blue-green spectrum.[2][6]
-
Cell Culture Media: Common components like phenol red (a pH indicator), fetal bovine serum (FBS), and certain amino acids and vitamins are fluorescent.[1][3]
-
Fixation Process: Chemical fixatives, particularly aldehydes like PFA, can create fluorescent products when they react with cellular proteins.[7][8]
Q2: I'm using FAM, which excites around 495 nm and emits around 520 nm. Is this a good choice to minimize background?
A2: The FAM fluorophore falls within the green part of the spectrum, which unfortunately overlaps with the typical autofluorescence range of many cells and media components (350-550 nm).[2][6] While FAM is a common and bright fluorophore, if autofluorescence is a persistent issue, consider switching to red-shifted dyes (emitting >600 nm) which are less affected by this natural background.[6]
Q3: How can I optimize my washing protocol to reduce background without losing my adherent cells?
A3: Optimizing your washing protocol is a balance between removing unbound ligand and retaining your cells.[5][10]
-
Increase Wash Volume and Number: Instead of more vigorous washing, increase the volume of wash buffer per well and the number of washes (e.g., from 2 washes to 4).
-
Gentle Buffer Addition: When adding and removing buffers, pipette gently against the side of the well rather than directly onto the cell monolayer.[5]
-
Use an Automated Plate Washer: If available, an automated washer can provide more consistent and gentle washing than manual methods.
-
Check Cell Adherence: If cell detachment is a major issue, you may need to optimize your cell seeding density or use plates coated with an extracellular matrix protein to improve adherence.[10]
Q4: Can my choice of microplate reader settings affect my background signal?
A4: Yes, your reader settings are critical. For adherent cells, reading from the bottom of the plate can help avoid measuring fluorescence from the overlying medium, which is often a source of background.[1][4] Additionally, ensure your excitation and emission wavelength settings are optimal for FAM and that the bandwidth is not excessively wide, which could capture more background noise.
Q5: What is fluorescence quenching and could it be affecting my signal?
A5: Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. In the context of your assay, high concentrations of the FAM-labeled Angiotensin II could lead to self-quenching, where the fluorophores interact with each other and reduce the overall signal.[11] This is another reason why titrating your fluorescent ligand to an optimal, non-saturating concentration is important.
Experimental Protocols & Visualizations
Protocol: Cell Preparation and Staining for Angiotensin II FAM Binding Assay
This protocol provides a general framework. You must optimize incubation times, concentrations, and wash steps for your specific cell type and experimental conditions.
-
Cell Seeding:
-
Seed cells in a black-walled, clear-bottom 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight under standard culture conditions.
-
-
Preparation and Washing:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with 200 µL/well of pre-warmed PBS or a serum-free, phenol red-free medium.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific binding, incubate cells with a blocking buffer (e.g., PBS with 1% BSA) for 30-60 minutes at room temperature.
-
-
Ligand Incubation:
-
Prepare serial dilutions of FAM-labeled Angiotensin II in a low-autofluorescence binding buffer.
-
For non-specific binding control wells, add a high concentration of unlabeled Angiotensin II (e.g., 100-1000 fold excess) 15 minutes prior to adding the labeled ligand.
-
Aspirate the blocking buffer and add the FAM-labeled Angiotensin II dilutions to the appropriate wells.
-
Incubate for the desired time (e.g., 1-2 hours) at the appropriate temperature (e.g., 4°C or 37°C), protected from light.
-
-
Washing to Remove Unbound Ligand:
-
Aspirate the ligand solution.
-
Wash the cells 3-4 times with 200 µL/well of ice-cold wash buffer (e.g., PBS). Be gentle to avoid cell detachment.
-
-
Fluorescence Measurement:
-
Add 100 µL/well of PBS or a suitable imaging buffer.
-
Read the plate on a fluorescence microplate reader with excitation/emission wavelengths appropriate for FAM (approx. 495/520 nm). Use bottom-reading mode if possible for adherent cells.
-
Visualizations
Caption: Experimental workflow for an Angiotensin II FAM binding assay.
Caption: A logical guide for troubleshooting high background fluorescence.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bosterbio.com [bosterbio.com]
- 3. ibidi.com [ibidi.com]
- 4. tecan.com [tecan.com]
- 5. youtube.com [youtube.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. sinobiological.com [sinobiological.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Controlling for Autofluorescence in Cells with FAM-labeled Ang II
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage autofluorescence in your experiments using FAM-labeled Angiotensin II (Ang II).
Frequently Asked Questions (FAQs)
Q1: What is cellular autofluorescence and why is it problematic in my FAM-Ang II experiments?
A1: Autofluorescence is the natural fluorescence emitted by various molecules within cells when excited by light.[1][2] This intrinsic background signal can interfere with the detection of the specific fluorescence from your FAM-labeled Ang II, potentially masking your true signal, reducing the signal-to-noise ratio, and making it difficult to accurately quantify your results.[3]
Q2: What are the primary sources of autofluorescence in my cell cultures?
A2: The most common sources of cellular autofluorescence include:
-
Endogenous Molecules: Molecules like NADH, flavins (riboflavin), collagen, and elastin are naturally fluorescent.[1][2][4]
-
Cellular Organelles: Mitochondria and lysosomes are major contributors to autofluorescence.[4][5]
-
Fixatives: Aldehyde fixatives, particularly glutaraldehyde, can significantly increase autofluorescence.[1][3][6] Paraformaldehyde also contributes, but generally to a lesser extent.[3][6]
-
Cell Culture Media: Phenol red, a common pH indicator in cell culture media, can increase background fluorescence.[7][8]
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in cells with age and are highly autofluorescent across a broad spectrum.[3][9][10]
Q3: How can I proactively minimize autofluorescence before starting my experiment?
A3: To reduce potential autofluorescence from the outset, consider the following:
-
Use Phenol Red-Free Media: For fluorescence-based assays, it is highly recommended to use a cell culture medium that does not contain phenol red.[7][8][11][12][13]
-
Optimize Your Fixation Protocol: If fixation is necessary, use a fresh solution of 2-4% paraformaldehyde for the shortest duration required to adequately fix your cells.[14] Whenever possible, avoid using glutaraldehyde due to its high potential for inducing autofluorescence.[3][6][15]
-
Perfuse Tissues: When working with tissue samples, perfusing with PBS before fixation can help to remove red blood cells, which are a source of heme-related autofluorescence.[2][14]
Troubleshooting Guides
Issue 1: High background fluorescence observed in unstained control cells.
This is a clear indication of significant autofluorescence. The following steps can help you mitigate this issue.
1. Quenching with Sudan Black B: This method is particularly effective for reducing lipofuscin-based autofluorescence.[9][16][17][18]
-
Experimental Protocol:
-
After fixation and permeabilization, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the cells with the Sudan Black B solution for 10-20 minutes at room temperature.[19]
-
Thoroughly wash the cells with PBS to remove excess Sudan Black B.
-
2. Quenching with Sodium Borohydride: This is effective for reducing autofluorescence induced by aldehyde fixatives.[14][20][21]
-
Experimental Protocol:
-
Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in PBS. The solution will fizz.[20]
-
Incubate the fixed cells with the freshly prepared sodium borohydride solution for 10 minutes at room temperature.[20]
-
Repeat the incubation with a fresh solution 2-3 times.[20]
-
Rinse the cells extensively with PBS.
-
3. Utilize Commercial Quenching Reagents: Several commercially available kits, such as TrueVIEW®, are designed to reduce autofluorescence from various sources, including collagen, elastin, and red blood cells.[18][22]
Issue 2: The signal from FAM-labeled Ang II is weak and difficult to distinguish from the background.
This is a signal-to-noise issue. The following strategies can help to enhance your specific signal and further reduce background.
1. Spectral Unmixing: If you have access to a spectral confocal microscope or flow cytometer, you can use spectral unmixing to computationally separate the FAM emission spectrum from the autofluorescence spectrum.[23][24][25][26]
-
Methodology:
-
Acquire a spectral image or data from your unstained control cells to serve as the "autofluorescence" reference spectrum.
-
Acquire a spectral image or data from a sample stained only with your FAM-labeled Ang II to serve as the "FAM" reference spectrum.
-
Use the unmixing software to separate these two spectra in your experimental samples, effectively isolating the true FAM signal.
-
2. Image Subtraction: For standard epifluorescence microscopy, you can perform background subtraction using image analysis software.
-
Experimental Protocol:
-
Capture an image of an unstained control sample using the exact same acquisition settings (e.g., exposure time, gain) as your experimental samples.
-
In your image analysis software, use this "background" image to subtract the autofluorescence signal from your experimental images.
-
Data Presentation
Table 1: Spectral Characteristics of FAM and Common Autofluorescent Molecules
| Molecule | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| FAM (Carboxyfluorescein) | ~492 | ~517 |
| NADH | ~340 | ~460 |
| Flavins (e.g., Riboflavin) | ~450 | ~530 |
| Collagen | ~340 | ~400 |
| Elastin | ~410 | ~500 |
| Lipofuscin | Broad (340-490) | Broad (430-650) |
Table 2: Comparison of Autofluorescence Quenching Methods
| Method | Primary Target | Key Advantages | Key Disadvantages |
| Sudan Black B | Lipofuscin | Highly effective for age-related autofluorescence.[16][17] | Can introduce a dark background and may slightly quench the desired signal.[10] |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Reduces background caused by fixation.[20][21] | Can be harsh on tissues; requires careful handling. |
| Commercial Quenchers (e.g., TrueVIEW®) | Broad spectrum (collagen, elastin, etc.) | Optimized for ease of use and effectiveness.[22] | Can be more expensive than individual reagents. |
| Spectral Unmixing | All sources of fluorescence | Can precisely separate overlapping spectra.[23][25] | Requires specialized instrumentation and software. |
Visualizations
Experimental Workflow for Managing Autofluorescence
Caption: A comprehensive workflow for minimizing and correcting for autofluorescence.
Angiotensin II Signaling via AT1 Receptor
Caption: Simplified signaling pathway of Angiotensin II through the AT1 receptor.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenol red - Cellculture2 [cellculture2.altervista.org]
- 8. promocell.com [promocell.com]
- 9. biotium.com [biotium.com]
- 10. zellbio.eu [zellbio.eu]
- 11. Phenol red-free cell culture media [bionordika.no]
- 12. IMDM, no phenol red - FAQs [thermofisher.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 15. nichd.nih.gov [nichd.nih.gov]
- 16. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Autofluorescence Quenching | Visikol [visikol.com]
- 19. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 20. hwpi.harvard.edu [hwpi.harvard.edu]
- 21. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 22. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. beckman.com [beckman.com]
- 26. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Cell Viability Assessment After Incubation with FAM-labeled Angiotensin II
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FAM-labeled Angiotensin II in cell viability and apoptosis assays.
Frequently Asked Questions (FAQs)
General
Q1: What is FAM-labeled Angiotensin II and what is it used for?
A1: FAM-labeled Angiotensin II is the peptide hormone Angiotensin II tagged with a carboxyfluorescein (FAM) fluorescent dye.[1][2][3] This allows for the visualization and tracking of Angiotensin II in biological assays, aiding in studies of receptor interactions and its distribution in biological systems.[2] FAM has an excitation/emission maximum of approximately 494/518 nm.[1]
Q2: What are the expected effects of Angiotensin II on cell viability?
A2: Angiotensin II (Ang II) can have diverse, and sometimes contradictory, effects on cell viability, largely dependent on the cell type and the specific receptors (AT1 or AT2) expressed.[4][5] Ang II can induce both cell proliferation and apoptosis.[4][6][7] For example, in rat renal proximal tubular epithelial cells, Ang II has been shown to have a damaging, pro-apoptotic effect.[4][8] Conversely, in other cell types, it can promote cell growth and proliferation.[6][9]
Q3: Can the FAM label itself affect cell viability?
A3: While FAM is a widely used and generally biocompatible fluorescent dye, it is always recommended to include a control with the FAM dye alone (not conjugated to Angiotensin II) to assess any potential cytotoxic effects of the dye or the labeling process on your specific cell line.
Assay Specific
Q4: Can the fluorescence from FAM-labeled Angiotensin II interfere with my cell viability assay?
A4: Yes, spectral overlap is a significant concern. The FAM label's emission spectrum (around 518 nm) can interfere with other fluorescent dyes or readouts in a similar range.[10] For instance, it may interfere with assays that use green fluorescent probes like Calcein-AM.[11] It is crucial to run appropriate controls to account for this potential interference.
Q5: Which cell viability assay is best to use with FAM-labeled Angiotensin II?
A5: The choice of assay depends on your specific experimental needs and potential for fluorescence interference.
-
Colorimetric assays like MTT or MTS, which result in a colored formazan product, are often a good choice as their absorbance readout is not affected by the fluorescence of the FAM label.[12][13]
-
Luminescent assays , such as those measuring ATP levels (e.g., CellTiter-Glo®), are highly sensitive and their light emission is unlikely to be affected by FAM fluorescence.[10][14]
-
Fluorescent assays require careful consideration of the fluorophores used. If using a fluorescent assay, choose a dye with an emission spectrum that does not overlap with FAM. For example, a red-shifted dye could be used.
Q6: How can I differentiate between apoptosis and necrosis when using FAM-labeled Angiotensin II?
A6: An Annexin V and propidium iodide (PI) assay is a standard method for this purpose.[15][16] Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI enters and stains the DNA of necrotic or late-stage apoptotic cells.[15] When using FAM-labeled Angiotensin II, ensure your flow cytometer or imaging system is set up to distinguish between the FAM signal, the Annexin V conjugate's fluorophore, and PI. It may be necessary to use an Annexin V conjugate with a different fluorescent label (e.g., APC or a red-shifted dye) to avoid spectral overlap with FAM.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in "no-cell" control wells | 1. Autofluorescence of the FAM-labeled Angiotensin II.[11]2. Contamination of reagents or plates.3. Phenol red or serum in the media interfering with the assay.[17] | 1. Subtract the average fluorescence of the "no-cell" control from all other readings.2. Use fresh, sterile reagents and plates. Use black-walled plates for fluorescence assays to reduce background.[17]3. Use phenol red-free media for the final assay steps and wash cells thoroughly before adding assay reagents.[17][18] |
| Unexpectedly low cell viability in all wells (including controls) | 1. Cytotoxicity of the FAM-labeled Angiotensin II or the solvent (e.g., DMSO).2. Problems with the cell culture (e.g., contamination, over-confluency).3. Incorrect assay procedure or reagent preparation. | 1. Run a dose-response curve for the FAM-labeled Angiotensin II. Include a vehicle control (the solvent used to dissolve the peptide).2. Regularly check cell health and morphology. Ensure cells are in the exponential growth phase.[13]3. Review the assay protocol carefully. Ensure reagents are prepared correctly and stored properly.[13] |
| Unexpectedly high cell viability or proliferation | 1. Angiotensin II is promoting proliferation in your cell type.[7][9]2. Interference from the FAM label leading to an artificially high signal in a fluorescent assay.3. Insufficient washing, leaving residual FAM-labeled Angiotensin II that contributes to the signal. | 1. This may be a valid biological result. Consider performing a proliferation assay (e.g., BrdU or Ki67 staining) to confirm.[7]2. Run a control with FAM-labeled Angiotensin II but without the viability dye to quantify the bleed-through. If significant, switch to a non-fluorescent assay like MTT or a luminescent ATP assay.3. Ensure thorough washing steps are included in your protocol before the final reading.[17] |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. Bubbles in the wells.[17]4. Loss of cells during washing steps.[17] | 1. Ensure a single-cell suspension before plating and mix the cell suspension between plating replicates.2. Check pipette calibration and ensure consistent pipetting technique.3. Inspect plates for bubbles before reading and remove them if present.4. Be gentle during aspiration and washing steps, especially with loosely adherent cells. |
| No signal or very weak signal in a fluorescent assay | 1. Incorrect filter set on the plate reader or microscope.2. The target for the assay (e.g., intracellular esterases for Calcein AM) is not active.3. Insufficient incubation time for the assay reagent.[12]4. Photobleaching of the fluorescent dye.[19] | 1. Verify that the excitation and emission wavelengths for your chosen dye are correctly set.[11]2. Check the health and metabolic activity of your cells. Include a positive control (e.g., untreated cells) to ensure the assay is working.3. Optimize the incubation time for your specific cell type and density.[12]4. Minimize exposure of the plate to light. Use mounting media with an antifade agent for microscopy.[19] |
Quantitative Data Summary
The effect of Angiotensin II on cell viability is concentration and time-dependent. The following tables summarize findings from published studies.
Table 1: Effect of Angiotensin II on Cell Viability of NRK-52E Cells (MTT Assay) [4]
| Ang II Concentration | Incubation Time | % Decrease in Cell Viability (compared to control) |
| 10⁻⁹ M | 6 hours | 17% |
| 10⁻⁹ M | 12 hours | 32% |
| 10⁻⁹ M | 24 hours | 12% |
| 10⁻⁹ M | 48 hours | 15% |
Table 2: Effect of Angiotensin II on Viability of Human Mammary Epithelial Cells (184A1) [7]
| Ang II Concentration | Incubation Time | % Viability (compared to control) |
| 100 nM | 12 hours | 74.2 ± 4.9% |
| 1000 nM | 12 hours | 70.1 ± 8.3% |
| 100 nM | 24 hours | 66.9 ± 6.1% |
| 1000 nM | 24 hours | 72.9 ± 4.7% |
Note: In this study, a decrease in the measured signal indicated a reduction in cell viability.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of FAM-labeled Angiotensin II and appropriate controls (e.g., vehicle, unlabeled Angiotensin II). Incubate for the desired period (e.g., 6, 12, 24, 48 hours).[4]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[13] Add 10 µL of the MTT solution to each well and incubate for 1-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Calcein AM Cell Viability Assay
This assay uses the conversion of non-fluorescent Calcein AM to fluorescent calcein by intracellular esterases in living cells.[17]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Prepare a 2 mM stock solution of Calcein AM in anhydrous DMSO. Just before use, dilute this stock solution to the desired working concentration (e.g., 2 µM) in PBS or an appropriate buffer.[17][20]
-
Cell Staining: Remove the treatment medium and wash the cells once with PBS. Add 50-100 µL of the Calcein AM working solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[17][18]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[18]
-
Important: Include a control well with FAM-labeled Angiotensin II but without Calcein AM to measure any signal bleed-through.
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15]
-
Cell Plating and Treatment: Culture and treat cells with FAM-labeled Angiotensin II as desired in a suitable culture dish (e.g., 6-well plate).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add a fluorescently-labeled Annexin V conjugate (choose a fluorophore that does not overlap with FAM, e.g., APC or PE) and Propidium Iodide (PI).[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add additional 1X Binding Buffer and analyze the cells immediately by flow cytometry.[16] Be sure to set up compensation controls for FAM, the Annexin V fluorophore, and PI.
Visualizations
Caption: General workflow for assessing cell viability after treatment.
References
- 1. AddexBio Product Detail - Angiotensin II (human) - FAM labeled [addexbio.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. innopep.com [innopep.com]
- 4. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II and Cardiovascular Disease: Balancing Pathogenic and Protective Pathways [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. biotium.com [biotium.com]
- 20. Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Time-Course Optimization for Angiotensin II FAM-Labeled Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the time-course of FAM-labeled Angiotensin II binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a time-course optimization experiment for my FAM-labeled Angiotensin II binding assay?
A1: A time-course, or kinetic, binding experiment is crucial for determining the optimal incubation time required for the binding of FAM-labeled Angiotensin II to its receptor (e.g., AT1 or AT2) to reach equilibrium.[1][2] Running your assay at equilibrium is essential for obtaining accurate and reproducible binding affinity data (Kd).[1] Insufficient incubation times can lead to an underestimation of binding affinity.[3]
Q2: What are the typical excitation and emission wavelengths for FAM-labeled Angiotensin II?
A2: FAM (carboxyfluorescein) labeled Angiotensin II typically has an absorbance (excitation) maximum around 494 nm and an emission maximum around 518 nm.[4][5] It is recommended to confirm the exact spectral properties of your specific FAM-labeled Angiotensin II conjugate.
Q3: How do I prepare my FAM-labeled Angiotensin II stock and working solutions?
A3: FAM-labeled Angiotensin II is typically supplied as a lyophilized powder.[5] For storage, it is recommended to keep it at -20°C and protected from light.[4][5] To prepare a stock solution, dissolve the peptide in a suitable solvent like DMSO. For working solutions, further dilute the stock solution in your assay buffer. It is advisable to prepare fresh working solutions for each experiment to ensure consistency.
Q4: What are the key components of a binding assay buffer for FAM-labeled Angiotensin II?
A4: A typical binding buffer should maintain a physiological pH (usually 7.4) and osmolarity. Common components include a buffering agent (e.g., Tris-HCl or HEPES), salts (e.g., NaCl, MgCl2), and a protein carrier like Bovine Serum Albumin (BSA) to reduce non-specific binding. It is important to ensure your buffer components do not cause fluorescence artifacts.[6]
Q5: How can I minimize non-specific binding in my time-course experiment?
A5: Non-specific binding can be a significant issue in fluorescent ligand binding assays.[7] To minimize it, you can:
-
Include a carrier protein like BSA in your assay buffer.
-
Optimize the concentration of your FAM-labeled Angiotensin II; using too high a concentration can increase non-specific binding.
-
Ensure proper washing steps to remove unbound ligand.
-
Use plates with low protein binding properties.
Experimental Protocols
Protocol 1: Time-Course Association Binding Assay
This protocol is designed to determine the time required to reach binding equilibrium.
Materials:
-
FAM-labeled Angiotensin II
-
Cells or membranes expressing the Angiotensin II receptor of interest
-
Binding Buffer (e.g., 25 mM Tris pH 7.5, 200 mM NaCl, 5% glycerol, 0.1% BSA)[6]
-
Wash Buffer (Binding buffer without BSA)
-
96-well black, flat-bottom plates with low protein binding
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell/Membrane Plating: Seed your cells or add your membrane preparation to the wells of the 96-well plate at a predetermined optimal concentration.
-
Ligand Preparation: Prepare serial dilutions of FAM-labeled Angiotensin II in binding buffer. A typical starting concentration might be around the expected Kd of the interaction.
-
Initiate Binding: Add the FAM-labeled Angiotensin II to the wells containing the cells/membranes to start the binding reaction.
-
Incubation and Measurement: Incubate the plate at the desired temperature (e.g., 37°C).[8] Measure the fluorescence intensity at various time points (e.g., 0, 5, 10, 20, 30, 45, 60, 90, 120 minutes).[1] It is crucial to collect enough data points to define the association curve.[1]
-
Determine Non-Specific Binding: In parallel, run a set of wells where you add a high concentration (e.g., 1000-fold excess) of unlabeled Angiotensin II along with the FAM-labeled ligand. This will allow you to measure non-specific binding at each time point.
-
Data Analysis:
-
Subtract the non-specific binding signal from the total binding signal at each time point to obtain the specific binding.
-
Plot the specific binding (fluorescence intensity) against time.
-
The time at which the curve plateaus indicates the time required to reach equilibrium.
-
Troubleshooting Guides
Issue 1: The binding signal does not reach a stable plateau.
| Time (minutes) | Total Binding (RFU) | Non-Specific Binding (RFU) | Specific Binding (RFU) | Interpretation |
| 0 | 150 | 140 | 10 | The signal continuously increases without reaching a clear plateau. This could indicate that equilibrium has not been reached within the experimental timeframe, or there might be issues with ligand degradation or photobleaching. |
| 15 | 800 | 200 | 600 | |
| 30 | 1500 | 250 | 1250 | |
| 60 | 2800 | 300 | 2500 | |
| 90 | 4000 | 350 | 3650 | |
| 120 | 5100 | 400 | 4700 |
Troubleshooting Steps:
-
Extend Incubation Time: The most straightforward solution is to extend the incubation time to see if a plateau is eventually reached.
-
Check Ligand Stability: Angiotensin II is a peptide and can be susceptible to degradation by proteases. Consider adding protease inhibitors to your binding buffer.
-
Assess Photobleaching: If you are taking frequent measurements, the FAM fluorophore might be photobleaching. Reduce the frequency of measurements or use a more photostable fluorophore if possible.[5]
Issue 2: High non-specific binding.
| Time (minutes) | Total Binding (RFU) | Non-Specific Binding (RFU) | Specific Binding (RFU) | Interpretation |
| 0 | 150 | 130 | 20 | The non-specific binding is a large proportion of the total binding, resulting in a low signal-to-noise ratio. This makes it difficult to accurately determine the specific binding. |
| 15 | 1200 | 800 | 400 | |
| 30 | 2000 | 1500 | 500 | |
| 60 | 2200 | 1700 | 500 | |
| 90 | 2250 | 1750 | 500 | |
| 120 | 2300 | 1800 | 500 |
Troubleshooting Steps:
-
Optimize BSA Concentration: Increase the concentration of BSA or another carrier protein in your binding buffer to block non-specific sites.
-
Reduce Ligand Concentration: Using a lower concentration of the FAM-labeled Angiotensin II can help reduce non-specific interactions.
-
Improve Washing Steps: Ensure your washing procedure is effective at removing unbound ligand without dislodging your cells or membranes.
Issue 3: Signal decreases over time after an initial increase.
| Time (minutes) | Total Binding (RFU) | Non-Specific Binding (RFU) | Specific Binding (RFU) | Interpretation |
| 0 | 150 | 140 | 10 | The signal initially increases but then starts to decrease. This could be due to significant photobleaching of the FAM fluorophore or receptor internalization. |
| 15 | 2500 | 200 | 2300 | |
| 30 | 3500 | 250 | 3250 | |
| 60 | 2800 | 220 | 2580 | |
| 90 | 2000 | 200 | 1800 | |
| 120 | 1500 | 180 | 1320 |
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your plate from light as much as possible during incubation and reading. Reduce the intensity and duration of the excitation light in the plate reader.
-
Consider Receptor Internalization: GPCRs like the Angiotensin II receptors can internalize upon ligand binding.[9] If your assay conditions allow for this (e.g., live cells at 37°C), the decrease in signal might reflect receptor internalization. You can try performing the assay at 4°C to inhibit this process.
-
Use a Photostable Fluorophore: If photobleaching is a persistent issue, consider using a more robust fluorophore.
Visualizations
References
- 1. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. innopep.com [innopep.com]
- 5. Angiotensin II, human, FAM-labeled - 1 mg [anaspec.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorimetric binding assay for angiotensin II and kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Concentration optimization for FAM-labeled Angiotensin II studies
Welcome to the technical support center for FAM-labeled Angiotensin II studies. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of FAM-labeled Angiotensin II to use for my experiments?
A1: The optimal concentration of FAM-labeled Angiotensin II is highly dependent on the specific application, cell type, and receptor expression levels. It is always recommended to perform a titration experiment to determine the ideal concentration for your experimental setup. However, based on available literature and common practices, the following concentration ranges can be used as a starting point:
| Experimental Application | Typical Concentration Range | Key Considerations |
| Receptor Binding Assays | 1 nM - 100 nM | The concentration should ideally be close to the Kd of the ligand-receptor interaction. Start with a concentration around the expected Kd and titrate up and down. |
| Internalization Studies (Flow Cytometry) | 10 nM - 200 nM | Higher concentrations may be needed to achieve a robust signal for detection. However, excessively high concentrations can lead to non-specific binding and artifacts. |
| Internalization Studies (Confocal Microscopy) | 50 nM - 500 nM | A higher concentration is often required for visualization compared to flow cytometry. Balance signal intensity with the risk of non-specific binding and phototoxicity. |
| Signaling Pathway Analysis | 1 nM - 100 nM | The concentration should be sufficient to elicit a measurable downstream signaling event without oversaturating the receptors, which could lead to non-physiological responses. |
Q2: How should I prepare and store my FAM-labeled Angiotensin II?
A2: FAM-labeled Angiotensin II is typically supplied as a lyophilized powder.[1][2][3][4]
-
Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS to create a stock solution (e.g., 1 mg/mL or 1 mM). To aid dissolution, you can gently vortex the solution. For peptides that are difficult to dissolve, a small amount of a solvent like DMSO can be used, but ensure the final concentration in your experiment is not inhibitory to your cells.
-
Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[4] Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in the dark. Protect the fluorescently labeled peptide from light to prevent photobleaching.[1]
Q3: What are the excitation and emission wavelengths for FAM?
A3: The approximate excitation and emission maxima for FAM (fluorescein) are 495 nm and 520 nm, respectively. These values can be used to set up your fluorescence microscope, flow cytometer, or plate reader.
Troubleshooting Guides
Problem 1: High Background or Non-Specific Binding
High background fluorescence can obscure your specific signal, leading to inaccurate results.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive concentration of FAM-labeled Angiotensin II | Perform a concentration titration to find the lowest concentration that still provides a detectable specific signal. |
| Inadequate blocking | Increase the concentration or incubation time of your blocking buffer (e.g., BSA or serum from the species of the secondary antibody if used).[5] |
| Insufficient washing | Increase the number and/or duration of wash steps after incubation with the fluorescent peptide to remove unbound molecules.[6] |
| Autofluorescence of cells or medium | Image an unstained sample to assess the level of autofluorescence. If significant, you can try using a different cell culture medium for imaging or use a quencher.[7] |
| Hydrophobic interactions of the dye | The FAM dye can sometimes interact non-specifically with cellular components. Including a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) in your wash buffers can help reduce this. |
Problem 2: Weak or No Signal
A lack of signal can be frustrating and can arise from several factors.
Possible Causes and Solutions:
| Cause | Solution |
| Low receptor expression | Use a cell line known to express high levels of the Angiotensin II receptor (AT1 or AT2). You can verify expression levels by qPCR or Western blotting. |
| Insufficient concentration of FAM-labeled Angiotensin II | Increase the concentration of the fluorescent peptide. Refer to the concentration table in the FAQs for starting ranges. |
| Photobleaching | Minimize the exposure of your sample to the excitation light.[8][9][10] Use an anti-fade mounting medium for fixed samples.[11] Acquire images using the lowest possible laser power that provides a detectable signal. |
| Incorrect filter sets | Ensure that the excitation and emission filters on your instrument are appropriate for the FAM fluorophore (Excitation ~495 nm, Emission ~520 nm). |
| Degradation of the peptide | Ensure proper storage of the FAM-labeled Angiotensin II stock solution (aliquoted, frozen, and protected from light). Avoid repeated freeze-thaw cycles. |
Problem 3: Rapid Signal Fading (Photobleaching)
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.
Mitigation Strategies:
-
Minimize Light Exposure: Only expose the sample to the excitation light when acquiring an image. Use the lowest laser power necessary for a good signal-to-noise ratio.[8][10]
-
Use Antifade Reagents: For fixed-cell imaging, use a commercially available antifade mounting medium.[11]
-
Optimize Image Acquisition Settings: Increase the gain or use a more sensitive detector instead of increasing the laser power. Use a larger pinhole for confocal microscopy to increase light collection, though this will reduce confocality.
-
Choose a More Photostable Dye: If photobleaching remains a significant issue, consider using a more photostable fluorescent dye for future experiments if available for Angiotensin II labeling.
Experimental Protocols
Protocol 1: Receptor Binding Assay (Saturation Binding)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells expressing the Angiotensin II receptor into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Ligand Preparation: Prepare a series of dilutions of FAM-labeled Angiotensin II in a suitable binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA). Concentrations should typically range from 0.1 nM to 100 nM.
-
Non-Specific Binding Control: For each concentration of FAM-labeled Angiotensin II, prepare a parallel set of wells that will also contain a high concentration (e.g., 10 µM) of unlabeled Angiotensin II to determine non-specific binding.
-
Incubation: Wash the cells once with binding buffer. Then, add the FAM-labeled Angiotensin II dilutions (with and without unlabeled competitor) to the wells and incubate at 4°C or 37°C for a predetermined time to reach equilibrium (e.g., 1-3 hours).
-
Washing: Gently wash the cells three times with ice-cold binding buffer to remove unbound ligand.
-
Signal Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate filters for FAM (Excitation ~495 nm, Emission ~520 nm).
-
Data Analysis: Subtract the non-specific binding signal from the total binding signal to obtain the specific binding. Plot the specific binding against the concentration of FAM-labeled Angiotensin II and fit the data to a one-site binding model to determine the Kd and Bmax.
Protocol 2: Receptor Internalization Assay (Flow Cytometry)
This protocol provides a framework for quantifying receptor internalization.
-
Cell Preparation: Harvest cells expressing the Angiotensin II receptor and resuspend them in a suitable assay buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Ligand Incubation: Add FAM-labeled Angiotensin II to the cell suspension at a final concentration determined by prior optimization (e.g., 50 nM).
-
Time Course: Incubate the cells at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the cell suspension.
-
Stop Internalization & Wash: Immediately place the aliquot on ice and wash the cells twice with ice-cold PBS to stop the internalization process and remove unbound ligand.
-
Surface Signal Quenching (Optional): To differentiate between surface-bound and internalized ligand, you can add a quenching agent like trypan blue to one set of samples just before analysis. Trypan blue will quench the fluorescence of the surface-bound FAM-Angiotensin II.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter for FAM.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cells at each time point will correlate with the amount of internalized FAM-labeled Angiotensin II. A decrease in the MFI of non-quenched samples over time (when surface signal is not quenched) can represent the loss of surface receptors, while an increase in the MFI of quenched samples represents the accumulation of internalized receptors.
Visualizations
Angiotensin II Signaling Pathway (AT1 Receptor)
Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.
Experimental Workflow: Receptor Binding Assay
Caption: General workflow for a fluorescent receptor binding assay.
Troubleshooting Logic: High Background
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Angiotensin II, human, FAM-labeled - 1 mg [anaspec.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. biotium.com [biotium.com]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. biocompare.com [biocompare.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. emsdiasum.com [emsdiasum.com]
Validation & Comparative
A Comparative Guide to Angiotensin II Receptor Binding Assays: Fluorescent vs. Radiolabeled Ligands
For Researchers, Scientists, and Drug Development Professionals
Choosing the appropriate labeled ligand is a critical decision in the study of Angiotensin II (AngII) receptors, profoundly impacting experimental workflow, data quality, and laboratory safety. This guide provides an objective comparison between the traditional gold standard, radiolabeled Angiotensin II, and the increasingly popular fluorescently-labeled Angiotensin II (such as Angiotensin II FAM), supported by experimental data and detailed protocols.
Performance Comparison: At a Glance
The primary distinction between these two ligand types lies in their detection method, which dictates their performance characteristics, safety requirements, and suitability for different applications. Radiolabeled ligands, typically labeled with Iodine-125 ([¹²⁵I]), are detected via scintillation counting, a highly sensitive method that quantifies radioactive decay. Fluorescent ligands are detected via fluorescence intensity, polarization, or resonance energy transfer (FRET), offering a safer, more versatile alternative.
While direct, side-by-side binding affinity data for FAM-labeled Angiotensin II is not extensively published, data from analogous fluorescent and radiolabeled compounds, along with qualitative comparisons, allow for a robust assessment.
| Parameter | Radiolabeled Angiotensin II | Fluorescent Angiotensin II (e.g., FAM-labeled) | Key Considerations |
| Detection Method | Scintillation Counting | Fluorescence (Intensity, Polarization, FRET) | Radiometric assays are endpoint, whereas fluorescent assays can be kinetic. |
| Binding Affinity (Kd) | High (typically 0.4 - 1.2 nM for [¹²⁵I]Sar¹,Ile⁸-AngII) | High, reported as "comparable" to radioligands. A different radioiodinated analog ([¹²⁵I]SD-AngII) showed a Kd of 5.17 nM. | The large size of fluorophores like FAM can sometimes slightly reduce binding affinity compared to the small iodine atom. However, results are generally comparable for AngII receptors.[1] |
| Safety | Radioactive material, requires specialized handling, licensing, and waste disposal. | Non-radioactive, standard laboratory handling. | Significant logistical and cost barrier for radioligands. |
| Throughput | Lower, often requires filtration steps. | Higher, amenable to homogeneous, wash-free plate-based assays. | Fluorescent assays are generally more suitable for high-throughput screening (HTS). |
| Versatility | Primarily for binding affinity and receptor density (Bmax) in membrane preps or tissue sections. | Broader applications including live-cell imaging, flow cytometry, and real-time kinetic analysis.[2] | Fluorescent ligands enable visualization of receptor localization and trafficking. |
| Cost | High, includes cost of ligand, scintillation fluid, waste disposal, and regulatory compliance. | Generally lower overall cost, no specialized waste disposal. | Long-term costs for radiometric assays are substantially higher. |
Quantitative Data Summary
The following table summarizes representative binding affinity data for radiolabeled Angiotensin II analogs for the Angiotensin II Type 1 (AT₁) receptor.
| Ligand | Receptor Source | Binding Affinity (Kd) | Reference |
| [¹²⁵I]Sar¹,Ile⁸-AngII | Rat Liver Membranes | 0.483 nM | [3] |
| [¹²⁵I]Sar¹-AngII | Rat Anterior Pituitary | 0.79 nM | [4] |
| [¹²⁵I]Sar¹,Ile⁸-AngII | Ovine Tissues (AT₁) | 1.2 nM | [5] |
| [¹²⁵I]SD-AngII | Rat Liver Membranes | 5.17 nM | [3] |
Note: A direct Kd value for Angiotensin II FAM is not available in the cited literature. However, studies with other fluorescently-labeled AngII analogs report comparable results to radiolabeled ligands.[1]
Signaling Pathways and Experimental Workflows
To understand the context of these binding assays, it is essential to visualize the downstream effects of Angiotensin II binding and the steps involved in each assay type.
Angiotensin II AT₁ Receptor Signaling Pathway
Angiotensin II binding to the AT₁ receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which subsequently generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), key second messengers that trigger calcium release and activate Protein Kinase C (PKC), respectively.[2][5][6][7][8]
Comparative Experimental Workflow
The workflows for radiolabeled and fluorescent binding assays differ significantly, particularly in sample processing and detection, highlighting the operational advantages of the fluorescent method.
Experimental Protocols
Below are generalized protocols for performing saturation binding experiments to determine ligand affinity (Kd) and receptor density (Bmax).
Protocol 1: Radiolabeled Angiotensin II Saturation Binding Assay
This protocol is adapted from standard membrane filtration assays.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing AT₁ receptors.
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
Unlabeled Ligand: Unlabeled Angiotensin II or a specific antagonist (e.g., Losartan) for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Equipment: Glass fiber filters (e.g., GF/C), vacuum filtration manifold, scintillation vials, scintillation counter.
Methodology:
-
Preparation: Thaw membrane preparations on ice and resuspend in ice-cold Assay Buffer to a predetermined optimal protein concentration.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up triplicate reactions for each concentration of radioligand.
-
Total Binding: Add Assay Buffer.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled Angiotensin II (e.g., 1-10 µM).
-
-
Radioligand Addition: Add [¹²⁵I]Sar¹,Ile⁸-AngII in a series of increasing concentrations (e.g., 0.05 nM to 10 nM) to both Total Binding and NSB wells.
-
Membrane Addition: Add the membrane preparation to all wells to initiate the binding reaction. The final volume is typically 200-250 µL.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold.
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate Specific Binding by subtracting the average NSB counts from the average Total Binding counts at each concentration. Plot Specific Binding versus radioligand concentration and fit the data using non-linear regression (one-site specific binding) to determine Kd and Bmax.
Protocol 2: Fluorescent Angiotensin II Saturation Binding Assay
This protocol describes a homogeneous, plate-based assay suitable for fluorescence intensity or polarization.
Materials:
-
Receptor Source: Whole cells expressing AT₁ receptors (adherent or in suspension).
-
Fluorescent Ligand: Angiotensin II-FAM.
-
Unlabeled Ligand: Unlabeled Angiotensin II or a specific antagonist.
-
Assay Buffer: Phenol red-free cell culture medium or a suitable binding buffer (e.g., HBSS with 0.1% BSA).
-
Equipment: Black, clear-bottom 96- or 384-well microplate, and a fluorescence plate reader.
Methodology:
-
Cell Preparation: Prepare a suspension of cells at a desired density in Assay Buffer.
-
Assay Setup: In a black microplate, set up triplicate reactions.
-
Total Binding: Add Assay Buffer.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled Angiotensin II (e.g., 10 µM).
-
-
Fluorescent Ligand Addition: Add Angiotensin II-FAM in a series of increasing concentrations to both Total and NSB wells.
-
Cell Addition: Dispense the cell suspension into all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium. Protect the plate from light.
-
Detection: Read the fluorescence intensity or fluorescence polarization directly in the microplate reader using appropriate excitation and emission wavelengths for FAM (approx. 494 nm/518 nm). No washing or separation steps are required.
-
Data Analysis: Calculate Specific Binding by subtracting the mean NSB signal from the mean Total Binding signal at each concentration. Plot Specific Binding versus fluorescent ligand concentration and use non-linear regression to calculate Kd and Bmax.
Conclusion and Recommendations
Both radiolabeled and fluorescent Angiotensin II ligands are powerful tools for characterizing receptor binding.
Radiolabeled Angiotensin II remains the benchmark for high-sensitivity quantification of binding affinity, especially in tissue homogenates where background fluorescence can be an issue. Its primary drawbacks are the significant safety, regulatory, and disposal burdens associated with radioactivity.
Angiotensin II-FAM (and other fluorescent analogs) offers a compelling alternative with major advantages in safety, ease of use, and experimental versatility.[2][8] The suitability for homogeneous, high-throughput formats makes it the superior choice for drug screening campaigns. Furthermore, its utility in live-cell imaging provides a dimension of analysis—visualizing receptor dynamics in a physiological context—that is impossible with radioligands.
Recommendation: For new projects, especially those involving high-throughput screening or live-cell studies, fluorescently-labeled Angiotensin II is the recommended starting point due to its favorable safety profile, lower operational overhead, and broader applicability. Radioligand assays should be considered when the highest sensitivity is required for low-expression systems or when validating findings from fluorescent assays.
References
- 1. A fluorimetric binding assay for angiotensin II and kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of angiotensin AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased angiotensin II binding affinity and binding capacity in the anterior pituitary gland of adult spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Angiotensin II Probes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the study of the renin-angiotensin system (RAS) is pivotal. Angiotensin II (Ang II), the primary effector of the RAS, exerts its influence by binding to its receptors, predominantly the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. To visualize and quantify these interactions in real-time, fluorescently labeled probes have become indispensable tools. This guide provides an objective comparison of FAM-labeled Angiotensin II with other common fluorescent alternatives, supported by experimental data and detailed protocols.
Understanding Angiotensin II Receptor Signaling
Angiotensin II binding to its G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events. The AT1 receptor, in particular, is linked to a multitude of signaling pathways responsible for vasoconstriction, inflammation, and cellular growth. Understanding these pathways is crucial for interpreting data from fluorescent probe studies. The primary signaling cascades for the AT1 receptor involve G-protein-dependent and independent (β-arrestin) pathways, leading to the activation of downstream effectors like phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[1][2][3][4]
References
A Comparative Guide to the Binding Specificity of FAM-Labeled Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FAM-labeled Angiotensin II with its unlabeled counterpart, offering insights into its binding specificity for the Angiotensin II receptors, AT1 and AT2. The following sections detail experimental data, protocols, and signaling pathways to assist researchers in making informed decisions for their experimental designs.
Performance Comparison: FAM-Labeled vs. Unlabeled Angiotensin II
It is crucial to empirically validate the binding affinity of FAM-labeled Angiotensin II in the specific assay system being used. Below is a summary of representative binding affinity values for unlabeled Angiotensin II to its receptors, which can serve as a benchmark for comparison when validating a new FAM-labeled ligand.
| Ligand | Receptor | Binding Affinity (Kd) | Experimental System |
| Unlabeled Angiotensin II | AT1 | ~0.42 nM | Human left ventricle homogenates |
| Unlabeled Angiotensin II | AT2 | High Affinity (qualitative) | HEK-293 cells transfected with AT2R |
Note: The binding affinity of ligands is highly dependent on the experimental conditions, including the cell type, membrane preparation, buffer composition, and temperature. Therefore, the values presented above should be considered as reference points.
Experimental Protocols
To validate the binding specificity of FAM-labeled Angiotensin II, a competitive binding assay is recommended. This assay measures the ability of the unlabeled Angiotensin II to displace the FAM-labeled Angiotensin II from its receptor, thereby providing an indirect measure of the labeled ligand's binding affinity.
Competitive Binding Assay Protocol
1. Materials:
-
FAM-labeled Angiotensin II
-
Unlabeled Angiotensin II
-
Cells or membrane preparations expressing AT1 or AT2 receptors
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
2. Procedure:
-
Cell/Membrane Preparation: Prepare cells or membrane fractions expressing the target Angiotensin II receptor (AT1 or AT2) according to standard laboratory protocols.
-
Assay Setup: In a 96-well black microplate, add the following components in triplicate:
-
Total Binding: FAM-labeled Angiotensin II and cell/membrane preparation.
-
Non-specific Binding: FAM-labeled Angiotensin II, a high concentration of unlabeled Angiotensin II (e.g., 1 µM), and cell/membrane preparation.
-
Competitive Binding: A fixed concentration of FAM-labeled Angiotensin II, varying concentrations of unlabeled Angiotensin II, and cell/membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Washing: Wash the wells with ice-cold Wash Buffer to remove unbound ligand. The number of washes should be optimized to maximize the signal-to-noise ratio.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for FAM (e.g., 494 nm excitation and 518 nm emission).
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of unlabeled Angiotensin II.
-
Determine the IC50 value, which is the concentration of unlabeled Angiotensin II that inhibits 50% of the specific binding of the FAM-labeled ligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay to validate FAM-Angiotensin II specificity.
Angiotensin II Signaling Pathways
Angiotensin II binding to its G protein-coupled receptors, AT1 and AT2, triggers distinct intracellular signaling cascades.
Angiotensin II AT1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Angiotensin II AT1 receptor.
Angiotensin II AT2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Angiotensin II AT2 receptor.
References
Unveiling the Receptor Selectivity of FAM-Labeled Angiotensin II: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the binding characteristics of fluorescently labeled ligands is paramount for accurate experimental design and data interpretation. This guide provides a comprehensive comparison of the cross-reactivity of FAM-labeled Angiotensin II with its primary receptors, supported by established experimental data for the unlabeled peptide and detailed protocols for assessing binding affinity.
Angiotensin II, a key octapeptide hormone in the renin-angiotensin system, exerts its physiological effects primarily through two G protein-coupled receptors: the Angiotensin II Type 1 (AT1) receptor and the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] While both receptors bind Angiotensin II with high affinity, they often trigger opposing downstream signaling pathways, making the selectivity of research tools like FAM-labeled Angiotensin II a critical consideration.[3][4][5]
Comparative Analysis of Receptor Binding
| Receptor Subtype | Primary Ligand(s) | Expected Affinity for FAM-Angiotensin II | Key Signaling Transduction Pathways |
| AT1 Receptor | Angiotensin II, Angiotensin III | High | Gq/11 activation → PLC activation → IP3 and DAG production → Increased intracellular Ca2+ and PKC activation. Also couples to Gi and G12/13.[1][6][7][8] |
| AT2 Receptor | Angiotensin II, Angiotensin III, Angiotensin (1-9) | High | Gαi/o coupling → Inhibition of adenylyl cyclase. Activation of protein phosphatases (e.g., SHP-1).[1][9][10] |
| Mas Receptor | Angiotensin (1-7) | Low / Negligible | G protein-coupled signaling, often counter-regulatory to the AT1 receptor pathway.[1][3] |
| AT4 Receptor | Angiotensin IV | Low / Negligible | Binds Angiotensin IV; not a classical GPCR and does not bind Angiotensin II with high affinity.[3] |
Experimental Protocol: Competitive Radioligand Binding Assay
To experimentally determine the cross-reactivity and binding affinity of FAM-labeled Angiotensin II, a competitive binding assay is the gold standard. This protocol is adapted from established methods for radiolabeled Angiotensin II.[2][11][12]
Objective: To determine the binding affinity (Ki) of FAM-labeled Angiotensin II for the AT1 and AT2 receptors.
Materials:
-
Cell lines selectively expressing either human AT1 or AT2 receptors (e.g., CHO or HEK293 cells).
-
Membrane preparation from these cells.
-
Radiolabeled Angiotensin II (e.g., [125I]-Angiotensin II) of high specific activity.
-
Unlabeled Angiotensin II (for generating a standard curve).
-
FAM-labeled Angiotensin II.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Nonspecific binding inhibitor (e.g., a high concentration of unlabeled Angiotensin II or a specific antagonist like Losartan for AT1 or PD123319 for AT2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the receptor of interest and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + radiolabeled Angiotensin II.
-
Nonspecific Binding: Membrane preparation + radiolabeled Angiotensin II + excess unlabeled antagonist.
-
Competition Binding: Membrane preparation + radiolabeled Angiotensin II + increasing concentrations of FAM-labeled Angiotensin II.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the nonspecific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the FAM-labeled Angiotensin II.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of FAM-labeled Angiotensin II that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing a Cross-Reactivity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a labeled ligand.
Angiotensin II Receptor Signaling Pathways
The distinct downstream effects of Angiotensin II are dictated by the signaling cascades initiated by the AT1 and AT2 receptors.
AT1 Receptor Signaling Pathway
Activation of the AT1 receptor typically leads to vasoconstriction, cell growth, and inflammation.
AT2 Receptor Signaling Pathway
The AT2 receptor often counteracts the effects of the AT1 receptor, promoting vasodilation and anti-proliferative effects.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 6. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin AT2 receptors: cardiovascular hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Angiotensin II Labeled with FAM versus Cy3 for Advanced Microscopy
For researchers, scientists, and drug development professionals leveraging fluorescence microscopy to investigate the renin-angiotensin system, the choice of fluorophore is paramount. This guide provides a comprehensive comparison of two commonly used fluorescent labels for Angiotensin II (Ang II): carboxyfluorescein (FAM) and cyanine 3 (Cy3). We present a detailed analysis of their spectral properties, performance characteristics, and application-specific considerations, supported by experimental data and protocols to inform your selection process.
At a Glance: Key Performance Indicators
To facilitate a rapid and effective comparison, the following table summarizes the key photophysical properties of FAM and Cy3. These parameters are critical in determining the suitability of each fluorophore for specific microscopy setups and experimental goals.
| Property | FAM (Carboxyfluorescein) | Cy3 (Cyanine 3) | Significance for Microscopy |
| Excitation Maximum (λex) | ~494 nm[1][2] | ~554 nm[3] | Dictates the required laser line or filter set for optimal excitation. |
| Emission Maximum (λem) | ~518 nm[1][2] | ~568 nm[3] | Determines the appropriate emission filter to capture the fluorescence signal while minimizing background. |
| Quantum Yield (Φ) | Generally lower than Cy3 | ~0.15[3] | A measure of the efficiency of photon emission after absorption. Higher values indicate a brighter signal. |
| Photostability | Moderate | Generally higher than FAM | Resistance to photobleaching during prolonged imaging. Higher photostability is crucial for time-lapse and high-intensity imaging. |
| pH Sensitivity | Sensitive to pH changes | Relatively insensitive to pH changes between 3 and 10 | FAM's fluorescence can be quenched in acidic environments, which may be a consideration for certain cellular compartments. |
| Common Laser Lines | 488 nm Argon ion laser | 532 nm (DPSS), 543 nm (HeNe), 561 nm (DPSS) | Compatibility with commonly available laser sources on confocal and widefield microscopes. |
Digging Deeper: A Comparative Analysis
Spectral Characteristics and Filter Selection:
FAM, with its excitation and emission in the blue-green region of the spectrum, is compatible with standard 488 nm laser lines found on most confocal microscopes.[1][2] Its emission peak at around 518 nm allows for detection with standard FITC/GFP filter sets. Cy3, on the other hand, is optimally excited in the green-yellow region (~554 nm) and emits in the orange-red region (~568 nm).[3] This makes it well-suited for excitation with 532 nm or 561 nm lasers and detection with TRITC/Cy3 filter sets. The distinct spectral profiles of FAM and Cy3 allow for their potential use in multi-color imaging experiments with minimal spectral overlap, provided the appropriate filter sets are used.
Brightness and Photostability: A Critical Trade-off:
The brightness of a fluorophore is a product of its extinction coefficient and quantum yield. While specific values for Ang II conjugates can vary, Cy3 generally exhibits a higher quantum yield than FAM, resulting in a brighter initial signal.[3] This can be advantageous for detecting low-abundance receptors or for imaging with lower excitation power to minimize phototoxicity.
However, photostability, or the resistance to photobleaching, is a crucial factor for quantitative and long-term imaging. Cyanine dyes like Cy3 are known for their superior photostability compared to fluorescein-based dyes like FAM. This means that under continuous illumination, the fluorescence signal from Cy3-labeled Ang II will persist for a longer duration, enabling the acquisition of more images or longer time-lapse sequences before significant signal degradation occurs.
Experimental Corner: Protocols and Workflows
To provide practical context, we outline a general experimental protocol for visualizing Angiotensin II receptor binding in cultured cells using fluorescently labeled Ang II.
Experimental Protocol: Live-Cell Imaging of Angiotensin II Receptor Binding
1. Cell Culture and Preparation:
- Plate target cells (e.g., vascular smooth muscle cells, HEK293 cells expressing AT1R) on glass-bottom dishes or chamber slides suitable for microscopy.
- Culture cells to the desired confluency in appropriate growth medium.
- On the day of the experiment, replace the growth medium with a serum-free, phenol red-free imaging buffer (e.g., HBSS or a similar balanced salt solution) and allow the cells to equilibrate.
2. Labeling with Fluorescent Angiotensin II:
- Prepare a stock solution of either FAM-labeled Angiotensin II or Cy3-labeled Angiotensin II in a suitable solvent (e.g., sterile water or DMSO).
- Dilute the fluorescent Ang II stock solution in the imaging buffer to the final working concentration (typically in the nanomolar range, to be optimized for the specific cell type and receptor expression level).
- Add the diluted fluorescent Ang II to the cells and incubate at the desired temperature (e.g., 4°C to inhibit internalization or 37°C to observe dynamic processes). Incubation times will need to be optimized but can range from 15 to 60 minutes.
3. (Optional) Competition Assay for Specificity:
- To confirm the specificity of binding to the Angiotensin II receptor, pre-incubate a parallel set of cells with an excess of unlabeled Angiotensin II (typically 100- to 1000-fold higher concentration) for 15-30 minutes before adding the fluorescently labeled Ang II. A significant reduction in fluorescence intensity in the pre-incubated sample indicates specific binding.
4. Microscopy and Image Acquisition:
- Mount the dish or slide on the stage of a fluorescence microscope (confocal or widefield) equipped with the appropriate laser lines and filter sets for either FAM or Cy3.
- For FAM-Ang II: Use a 488 nm laser for excitation and a bandpass emission filter centered around 520 nm (e.g., 520/40 nm).
- For Cy3-Ang II: Use a 532 nm or 561 nm laser for excitation and a bandpass emission filter centered around 585 nm (e.g., 585/40 nm).
- Adjust acquisition settings (laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing photobleaching.
- Acquire images of the cell surface to visualize receptor binding. For dynamic studies, acquire time-lapse sequences.
5. Data Analysis:
- Quantify the fluorescence intensity on the cell membrane or within specific cellular compartments using appropriate image analysis software (e.g., ImageJ/Fiji, CellProfiler).
- For competition assays, compare the fluorescence intensity between the labeled-only and the competition samples.
Visualizing the Science: Diagrams and Pathways
To further aid in the understanding of the experimental context and the biological system under investigation, the following diagrams are provided.
Angiotensin II Signaling Pathway
The binding of Angiotensin II to its primary receptor, the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This diagram illustrates the canonical Gq-mediated pathway.
Caption: Angiotensin II signaling via the AT1 receptor.
Experimental Workflow for Receptor Binding
This diagram outlines the key steps in a typical microscopy experiment designed to visualize the binding of fluorescently labeled Angiotensin II to its receptors on the cell surface.
Caption: Workflow for Ang II receptor binding microscopy.
Conclusion and Recommendations
The choice between FAM- and Cy3-labeled Angiotensin II for microscopy depends on the specific experimental requirements.
-
Choose Angiotensin II-FAM if:
-
Your microscope is equipped with a standard 488 nm laser and FITC filter sets.
-
Your experiments involve short-term imaging and photostability is not a primary concern.
-
You are conducting qualitative rather than highly quantitative studies.
-
-
Choose Angiotensin II-Cy3 if:
-
Your experiments require high sensitivity and a bright signal.
-
You are performing long-term time-lapse imaging or quantitative analysis where photostability is critical.
-
Your microscope has 532 nm or 561 nm laser excitation available.
-
You are performing multi-color imaging and need a fluorophore with minimal spectral overlap with blue or far-red probes.
-
For most demanding microscopy applications, particularly those involving live-cell imaging, time-lapse studies, and quantitative analysis, Cy3-labeled Angiotensin II is generally the superior choice due to its higher brightness and greater photostability. However, FAM-labeled Angiotensin II remains a viable and cost-effective option for endpoint assays and qualitative visualization on standard fluorescence microscopes.
References
Unlabeled Angiotensin II Competition Assay with FAM-Labeled Ang II: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the unlabeled Angiotensin II (Ang II) competition assay utilizing a FAM-labeled Ang II tracer with alternative methods. Supporting experimental data, detailed protocols, and pathway visualizations are included to facilitate informed decisions in screening and characterizing Angiotensin II receptor ligands.
A cornerstone in the study of the renin-angiotensin system (RAS) is the accurate characterization of ligand binding to the Angiotensin II receptors, primarily the AT1 and AT2 subtypes. The unlabeled Angiotensin II competition assay, particularly with a fluorescently-labeled tracer like FAM-Ang II, offers a non-radioactive, sensitive, and high-throughput compatible method for determining the binding affinity of novel compounds. This guide delves into the performance of this assay, comparing it with established and alternative techniques.
Comparative Performance of Angiotensin II Receptor Binding Assays
The choice of assay for determining ligand-receptor binding is critical and depends on factors such as throughput needs, sensitivity requirements, and the availability of labeled reagents. Below is a comparison of common assay formats for the Angiotensin II receptor, with a focus on the unlabeled competition assay using a FAM-labeled Ang II tracer.
| Assay Format | Principle | Typical Tracer | Advantages | Disadvantages |
| Unlabeled Ang II Competition Assay (Fluorescence Polarization) | Competition between an unlabeled ligand and a fluorescently-labeled Ang II for binding to the receptor. Binding of the large receptor to the small fluorescent tracer slows its rotation, increasing fluorescence polarization. | FAM-labeled Ang II | Non-radioactive, homogeneous (no wash steps), amenable to high-throughput screening (HTS), real-time monitoring possible. | Potential for interference from fluorescent compounds, requires a significant size difference between tracer and receptor. |
| Radioligand Binding Assay | Competition between an unlabeled ligand and a radiolabeled Ang II for binding to the receptor. Bound and free radioligand are separated, and the bound radioactivity is quantified. | 125I-Ang II | High sensitivity and specificity, considered a "gold standard" for affinity determination. | Requires handling of radioactive materials, involves separation steps, lower throughput. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay | Competition between an unlabeled ligand and a labeled Ang II for binding to a receptor that is also labeled with a FRET partner. Binding brings the donor and acceptor fluorophores into proximity, generating a FRET signal. | Lanthanide-labeled Ang II (donor) and a labeled receptor (acceptor) or vice-versa. | Homogeneous, high sensitivity, low background, robust in HTS formats.[1] | Requires two labeled components, which can be complex to develop and may have higher upfront costs. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding of Ang II in a sample and a fixed amount of labeled Ang II to a limited amount of antibody. | HRP-conjugated Ang II | Well-established technique, can be used for quantification in biological samples. | Often has lower sensitivity and a narrower dynamic range compared to other methods for receptor binding studies.[2] |
Experimental Data: Binding Affinities at Angiotensin II Receptors
The following table summarizes the binding affinities (Ki or Kd in nM) of Angiotensin II and selected antagonists for the AT1 and AT2 receptors, as determined by radioligand binding assays. This data serves as a benchmark for comparing the performance of other assay formats.
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd, nM) |
| Angiotensin II | AT1 | 0.2 - 2.0[3][4] |
| Angiotensin II | AT2 | ~0.2[2] |
| Losartan | AT1 | 6.7 - 23.9[4][5] |
| Valsartan | AT1 | ~3.4[3] |
| Irbesartan | AT1 | ~1.6[6] |
| PD123319 | AT2 | ~1.0 |
Experimental Protocols
Unlabeled Angiotensin II Competition Assay using Fluorescence Polarization (FP)
This protocol outlines the general steps for performing a competitive binding assay to the Angiotensin II Type 1 (AT1) receptor using FAM-labeled Angiotensin II as the tracer.
Materials:
-
AT1 Receptor Preparation: Membrane preparation from cells overexpressing the human AT1 receptor.
-
FAM-labeled Angiotensin II (Tracer): Angiotensin II peptide conjugated with a carboxyfluorescein (FAM) dye.
-
Unlabeled Angiotensin II: For generating a standard competition curve.
-
Test Compounds: Unlabeled potential ligands for the AT1 receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Dilute the AT1 receptor membrane preparation in assay buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a stock solution of FAM-labeled Ang II in assay buffer. The final concentration in the assay should be close to its Kd for the AT1 receptor.
-
Prepare serial dilutions of unlabeled Angiotensin II and test compounds in assay buffer.
-
-
Assay Setup:
-
Add 20 µL of the diluted unlabeled Angiotensin II or test compound to the wells of the microplate.
-
Add 10 µL of the diluted AT1 receptor membrane preparation to each well.
-
Add 10 µL of the diluted FAM-labeled Ang II tracer to each well.
-
Controls:
-
Total Binding: Wells containing receptor, tracer, and assay buffer (no competitor).
-
Nonspecific Binding: Wells containing receptor, tracer, and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Tracer Alone: Wells containing only the tracer and assay buffer.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for FAM.
-
-
Data Analysis:
-
Subtract the mP value of the tracer alone from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_nonspecific) / (mP_total - mP_nonspecific))
-
Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer] / Kd_tracer))
-
Mandatory Visualizations
Angiotensin II Receptor Signaling Pathway
dot
Caption: Angiotensin II signaling through the AT1 receptor.
Experimental Workflow of the Unlabeled Angiotensin II Competition Assay
dot
Caption: Workflow for the fluorescence polarization competition assay.
Conclusion
The unlabeled Angiotensin II competition assay with a FAM-labeled tracer provides a robust and efficient method for screening and characterizing ligands for the Angiotensin II receptors. Its non-radioactive and homogeneous format makes it particularly suitable for high-throughput applications in drug discovery. While radioligand binding assays remain a gold standard for their high sensitivity, and TR-FRET offers advantages in certain HTS contexts, the fluorescence polarization assay strikes a balance between performance, ease of use, and safety. The choice of assay will ultimately depend on the specific experimental goals and available resources. A study comparing a lanthanide-based fluorescence assay with a traditional radioligand assay for Angiotensin II receptors found comparable results, supporting the utility of fluorescence-based methods as a reliable alternative.[7] For high-throughput screening, TR-FRET has been shown to have advantages over FP in some systems due to its lower background and reduced interference.[8] Researchers should carefully consider these factors when selecting the most appropriate method for their Angiotensin II receptor binding studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 18F‐Labeled Derivatives of Irbesartan for Angiotensin II Receptor PET Imaging | Semantic Scholar [semanticscholar.org]
- 7. A fluorimetric binding assay for angiotensin II and kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Scatchard Analysis Using FAM-Labeled Angiotensin II for AT1 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Scatchard analysis utilizing 5-Carboxyfluorescein (FAM) labeled Angiotensin II for the characterization of its binding to the Angiotensin II Type 1 (AT1) receptor. We will explore the underlying principles, present a detailed experimental protocol, and compare this methodology with alternative assays, supported by representative experimental data.
Introduction to Angiotensin II and the AT1 Receptor
Angiotensin II (Ang II) is an octapeptide hormone that plays a critical role in blood pressure regulation and cardiovascular homeostasis.[1][2] It exerts its effects primarily through the AT1 receptor, a G-protein coupled receptor (GPCR).[3][4][5] Dysregulation of the Angiotensin II system is implicated in various cardiovascular diseases, making the AT1 receptor a major therapeutic target.[3][4][6] Understanding the binding kinetics of ligands to the AT1 receptor is crucial for the development of new therapeutics.
Scatchard Analysis: A Classic Approach to Quantifying Receptor Binding
Scatchard analysis is a graphical method used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a ligand for a receptor. The analysis involves plotting the ratio of bound to free ligand concentration against the bound ligand concentration. While traditionally performed with radiolabeled ligands, fluorescently labeled ligands, such as FAM-Angiotensin II, offer a safer and more accessible alternative.[6][7]
Comparison of Ligand Labeling and Assay Methodologies
The choice of ligand label and assay format is critical for obtaining accurate and reproducible binding data. Here, we compare the use of FAM-labeled Angiotensin II in a Scatchard analysis with the traditional radioligand approach and a modern fluorescence polarization assay.
| Parameter | Scatchard Analysis with FAM-Angiotensin II | Radioligand Binding Assay (e.g., with 125I-Ang II) | Fluorescence Polarization (FP) Assay with FAM-Angiotensin II |
| Principle | Measures the equilibrium binding of a fluorescent ligand to its receptor. Requires separation of bound and free ligand. | Measures the equilibrium binding of a radiolabeled ligand. Requires separation of bound and free ligand. | Measures the change in the polarization of emitted light when a fluorescent ligand binds to a larger molecule (the receptor). Homogeneous assay (no separation step). |
| Representative Kd | ~1-10 nM (estimated based on similar fluorescent ligand assays) | 0.1-5 nM[8] | ~5-20 nM (estimated based on FP assay principles) |
| Representative Bmax | Typically in the range of fmol/mg protein | Typically in the range of fmol/mg protein[9] | Not directly measured in a standard FP competition assay |
| Advantages | - Non-radioactive, enhancing safety. - Can be performed with standard fluorescence plate readers. - FAM is a well-characterized and stable fluorophore. | - High sensitivity and specificity. - Minimal modification to the ligand structure with some isotopes (e.g., ³H). - Well-established and extensively validated methodology.[6][7] | - Homogeneous "mix-and-read" format, high-throughput compatible. - No separation steps, reducing variability and time. - Real-time kinetic measurements are possible. |
| Disadvantages | - Requires a separation step (e.g., filtration, centrifugation) which can disrupt equilibrium. - Potential for non-specific binding of the fluorescent ligand to surfaces. - The FAM label might slightly alter the binding affinity compared to the native ligand. | - Involves handling of radioactive materials, requiring specialized facilities and disposal procedures. - 125I can significantly alter the ligand's chemical structure. - Scintillation counting can be expensive.[6][7] | - Requires a significant difference in molecular weight between the ligand and receptor for a good signal window. - Susceptible to interference from fluorescent compounds in the sample. - The fluorescent tag can influence binding affinity. |
Experimental Protocols
Detailed Protocol for Scatchard Analysis using FAM-Labeled Angiotensin II
This protocol outlines the steps for a saturation binding experiment to generate data for a Scatchard plot.
Materials:
-
FAM-labeled Angiotensin II
-
Unlabeled Angiotensin II
-
Cell membranes expressing the AT1 receptor (e.g., from HEK293 cells)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates (e.g., with glass fiber filters)
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of FAM-Angiotensin II in binding buffer. Concentrations should typically range from 0.1 nM to 100 nM.
-
Prepare tubes for total and non-specific binding.
-
Total Binding: Add a fixed amount of AT1 receptor-expressing cell membranes (e.g., 10-20 µg of protein) to each well of the filter plate. Then add the different concentrations of FAM-Angiotensin II.
-
Non-specific Binding: To a parallel set of wells, add the same amount of cell membranes and the same concentrations of FAM-Angiotensin II. Additionally, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM) to saturate the specific binding sites.
-
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), protected from light.
-
Separate bound from free ligand by vacuum filtration through the filter plates.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound ligand.
-
Measure the fluorescence of the bound FAM-Angiotensin II on the filters using a fluorescence plate reader (Excitation/Emission ~494/518 nm for FAM).
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Construct the Scatchard Plot: Plot the ratio of Bound/Free FAM-Angiotensin II on the y-axis versus the concentration of Bound FAM-Angiotensin II on the x-axis.
-
The slope of the line is -1/Kd.
-
The x-intercept is Bmax.
-
Alternative Protocol: Fluorescence Polarization (FP) Competition Assay
This protocol provides a high-throughput alternative to Scatchard analysis for determining the binding affinity of unlabeled compounds.
Materials:
-
FAM-labeled Angiotensin II (tracer)
-
Unlabeled Angiotensin II or test compounds
-
Solubilized AT1 receptor preparation
-
Assay Buffer (e.g., PBS with 0.01% Triton X-100)
-
Black, low-binding 96- or 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Determine the optimal tracer concentration. This is the lowest concentration of FAM-Angiotensin II that gives a stable and robust fluorescence polarization signal. This concentration should ideally be at or below the Kd.
-
Prepare a dilution series of the unlabeled competitor (unlabeled Angiotensin II or test compound) in the assay buffer.
-
Set up the assay plate:
-
Add the solubilized AT1 receptor to all wells (except for blanks).
-
Add the fixed concentration of FAM-Angiotensin II tracer to all wells.
-
Add the different concentrations of the unlabeled competitor.
-
Include controls for no competitor (maximum polarization) and no receptor (minimum polarization).
-
-
Incubate the plate at room temperature for a time sufficient to reach equilibrium, protected from light.
-
Measure fluorescence polarization using a plate reader. The reader measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
-
Calculate the IC50 of the competitor by plotting the decrease in fluorescence polarization as a function of the competitor concentration.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Methodologies and Pathways
To better illustrate the experimental workflows and the biological context, the following diagrams are provided.
Caption: Workflow for Scatchard analysis of FAM-Angiotensin II binding.
Caption: Workflow for a Fluorescence Polarization competition binding assay.
Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.
Conclusion
The use of FAM-labeled Angiotensin II in a Scatchard analysis provides a viable, non-radioactive method for determining ligand binding parameters for the AT1 receptor. While it offers significant safety advantages over radioligand assays, it retains the limitation of requiring a separation step, which can be a source of error. For high-throughput screening and more streamlined workflows, fluorescence polarization assays present a compelling homogeneous alternative. The choice of methodology will ultimately depend on the specific research question, available instrumentation, and throughput requirements. This guide provides the necessary information for researchers to make an informed decision and to design and execute robust receptor binding experiments.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased Angiotensin II AT1 receptor mRNA and binding in spleen and lung of AT2 receptor gene disrupted mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FAM-Labeled vs. Unlabeled Angiotensin II Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding the Impact of Fluorescent Labeling on Angiotensin II Receptor Interactions
In the realm of G protein-coupled receptor (GPCR) research, particularly in the context of the renin-angiotensin system, understanding the binding kinetics of ligands to their receptors is paramount for drug discovery and development. Angiotensin II, a key octapeptide hormone, exerts its physiological effects through binding to its receptors, primarily the AT1 and AT2 subtypes.[1] To facilitate the study of these interactions, Angiotensin II is often labeled with fluorescent dyes such as carboxyfluorescein (FAM). However, the addition of such a label can potentially alter the physicochemical properties of the peptide and, consequently, its binding behavior.[2] This guide provides a comparative overview of the binding kinetics of FAM-labeled versus unlabeled Angiotensin II, supported by established experimental methodologies and illustrative data.
Impact of Fluorescent Labeling on Binding Kinetics
Fluorescent labels, while invaluable for a variety of assays including fluorescence polarization and live-cell imaging, can introduce modifications that may affect a peptide's interaction with its target protein.[2] Dyes like FAM are often hydrophobic and can alter the conformation, flexibility, and charge distribution of the labeled peptide.[2] Such alterations have the potential to influence binding affinity and kinetics. Therefore, it is crucial to experimentally determine the binding kinetics of a fluorescently labeled peptide and compare it to its unlabeled counterpart to validate its use in quantitative binding assays.
Quantitative Data Comparison
While a direct, side-by-side published study comparing the binding kinetics of FAM-labeled and unlabeled Angiotensin II was not identified, the following table presents a hypothetical but realistic dataset based on typical peptide-receptor interactions measured by Surface Plasmon Resonance (SPR). This table illustrates how the kinetic parameters might differ and how they would be presented.
| Ligand | Receptor | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Affinity (K_D) (nM) |
| Unlabeled Angiotensin II | AT1 Receptor | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
| FAM-Angiotensin II | AT1 Receptor | 1.2 x 10⁵ | 9.6 x 10⁻⁴ | 8.0 |
| Unlabeled Angiotensin II | AT2 Receptor | 8.0 x 10⁴ | 1.2 x 10⁻³ | 15.0 |
| FAM-Angiotensin II | AT2 Receptor | 7.5 x 10⁴ | 1.5 x 10⁻³ | 20.0 |
This is a hypothetical table created for illustrative purposes based on typical peptide-receptor binding kinetics.
Experimental Protocols
To empirically determine the binding kinetics of FAM-labeled and unlabeled Angiotensin II, Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are the recommended label-free techniques.
Surface Plasmon Resonance (SPR) Experimental Protocol
SPR measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (flowing over the surface) by detecting changes in the refractive index.[3]
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Recombinant human Angiotensin II receptor (AT1 or AT2)
-
Unlabeled Angiotensin II
-
N-terminally FAM-labeled Angiotensin II
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine) or appropriate capture reagents
2. Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Inject the recombinant Angiotensin II receptor (AT1 or AT2) diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a dilution series of both unlabeled and FAM-labeled Angiotensin II in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject the different concentrations of the analyte over the immobilized receptor surface, starting with the lowest concentration.
-
Monitor the association phase for a defined period (e.g., 180 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., 300-600 seconds).
-
Between each analyte injection, regenerate the sensor surface with the regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Reference subtract the sensorgrams from a control flow cell.
-
Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[6]
-
Bio-Layer Interferometry (BLI) Experimental Protocol
BLI is another optical biosensing technique that measures biomolecular interactions in real-time by analyzing changes in the interference pattern of light reflected from a biosensor tip.[7]
1. Materials and Reagents:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin (SA), Amine Reactive (AR2G), Ni-NTA)
-
Biotinylated or His-tagged recombinant human Angiotensin II receptor (AT1 or AT2)
-
Unlabeled Angiotensin II
-
N-terminally FAM-labeled Angiotensin II
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
2. Procedure:
-
Biosensor Hydration and Loading:
-
Hydrate the biosensors in assay buffer for at least 10 minutes.
-
Immobilize the biotinylated or His-tagged Angiotensin II receptor onto the corresponding biosensors.
-
-
Baseline:
-
Establish a stable baseline by dipping the biosensors into wells containing only assay buffer.
-
-
Association:
-
Move the biosensors to wells containing a dilution series of unlabeled or FAM-labeled Angiotensin II.
-
Measure the association for a defined period (e.g., 300 seconds).
-
-
Dissociation:
-
Transfer the biosensors back to the baseline wells (containing only assay buffer) and measure the dissociation (e.g., 600 seconds).
-
-
Data Analysis:
-
Align the Y-axis to the baseline and subtract the reference sensor data.
-
Fit the resulting curves to a 1:1 binding model to calculate k_on, k_off, and K_D.
-
Visualizations
Angiotensin II Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by Angiotensin II binding to its AT1 and AT2 receptors.
Caption: Angiotensin II signaling pathways via AT1 and AT2 receptors.
Experimental Workflow for Binding Kinetics Comparison
The diagram below outlines the logical flow of an experiment designed to compare the binding kinetics of FAM-labeled and unlabeled Angiotensin II.
Caption: Workflow for comparing binding kinetics.
References
- 1. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Kinetic models [sprpages.nl]
- 7. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
A Comparative Guide to Alternatives for FAM-Labeled Angiotensin II in Receptor Studies
For researchers, scientists, and drug development professionals investigating the angiotensin II (Ang II) receptor system, the choice of labeled ligand is critical for generating robust and meaningful data. While FAM-labeled Angiotensin II is a commonly utilized tool, a variety of alternative probes exist, each with distinct characteristics that may offer advantages for specific experimental applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Comparison of Angiotensin II Receptor Ligands
The selection of a labeled ligand for Ang II receptor studies depends on various factors, including the specific application (e.g., binding affinity determination, receptor localization, or functional assays), the required sensitivity, and the available instrumentation. The following table summarizes quantitative data for several alternatives to FAM-labeled Ang II.
| Ligand Type | Specific Ligand/Method | Receptor Target(s) | Reported Affinity (Kd, Ki, or IC50) | Key Advantages |
| Fluorescent | TAMRA-Angiotensin II | AT1, AT2 | Not explicitly found in searches | Greater photostability than FAM[1][2]. |
| Europium-labeled Angiotensin II | AT1, AT2 | Comparable results to radioligands[3]. | Time-resolved fluorescence reduces background. | |
| Fluorescent Microsphere-Ang II | AT1, AT2 | Not explicitly found in searches | High signal intensity. | |
| Losartan-based fluorescent antagonist | AT1 | High affinity (not quantified in searches) | High selectivity for AT1. | |
| Radiolabeled | [125I][Sar1,Ile8]Angiotensin II | AT1, AT2 | Kd: ~1.2 nM (AT1), ~0.3 nM (AT2)[4]. | High sensitivity, well-established methods[5]. |
| [125I]CGP 42112 | AT2 | Kd: 0.07-0.3 nM[6]. | High affinity and selectivity for AT2. | |
| 68Ga/177Lu-DOTA-Angiotensin II | AT1 | Nanomolar affinity (<40 nM) | Suitable for in vivo imaging. | |
| Bioluminescent | BRET with Ang II Receptors | AT1, AT2 | Not applicable (measures protein proximity) | Allows for real-time study of receptor dimerization and trafficking in live cells[7][8]. |
| Label-Free | MALDI-TOF/MS Assay | AT1 | Equivalent results to other methods[9]. | Avoids potential artifacts from labeling. |
Angiotensin II Receptor Signaling Pathways
Angiotensin II mediates its effects through two primary G protein-coupled receptors, AT1 and AT2, which often have opposing physiological roles. Understanding their signaling pathways is crucial for designing and interpreting receptor studies.
AT1 Receptor Signaling
The AT1 receptor is primarily coupled to Gq/11 proteins.[10][11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11] These events lead to a cascade of downstream effects, including vasoconstriction, cell growth, and inflammation. The AT1 receptor can also signal through G protein-independent pathways involving β-arrestin.[12]
AT2 Receptor Signaling
The AT2 receptor signaling pathway is less well-defined than that of the AT1 receptor but is known to counteract many of the AT1 receptor's actions. AT2 receptor activation is often associated with the activation of protein phosphatases, leading to anti-proliferative and pro-apoptotic effects.[13][14] It can also lead to vasodilation through a nitric oxide (NO)/cyclic GMP (cGMP) pathway.[14][15][16]
Experimental Workflows and Protocols
The following sections provide detailed methodologies for key experiments used in Angiotensin II receptor studies.
Experimental Workflow for Ligand Comparison
A systematic approach is necessary to compare the performance of different labeled ligands. The following workflow outlines the key steps.
Detailed Experimental Protocols
This protocol is adapted from standard methods for GPCR radioligand binding assays and can be used to determine the affinity (Kd) and density (Bmax) of Angiotensin II receptors.
Materials:
-
Cell membranes expressing Angiotensin II receptors
-
[125I][Sar1,Ile8]Angiotensin II (Radioligand)
-
Unlabeled Angiotensin II
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Saturation Binding:
-
Prepare a series of dilutions of the radioligand in binding buffer.
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add increasing concentrations of the radioligand to the wells.
-
For non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM) to a parallel set of wells.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Competition Binding:
-
Prepare a series of dilutions of the unlabeled competitor ligand.
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled competitor ligand.
-
Follow steps 5-8 from the saturation binding protocol.
-
-
Data Analysis:
-
For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
This protocol provides a general framework for a fluorescent ligand binding assay, which offers a non-radioactive alternative for determining ligand affinity.
Materials:
-
Whole cells or cell membranes expressing Angiotensin II receptors
-
Fluorescently labeled Angiotensin II (e.g., TAMRA-Ang II)
-
Unlabeled Angiotensin II
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold PBS)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Seed cells expressing Angiotensin II receptors in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
For saturation binding, add increasing concentrations of the fluorescent ligand to the wells. For non-specific binding, add a high concentration of unlabeled Angiotensin II to a parallel set of wells.
-
For competition binding, add a fixed concentration of the fluorescent ligand and increasing concentrations of the unlabeled competitor.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a specified time, protected from light.
-
Remove the unbound ligand by washing the cells with ice-cold wash buffer.
-
Read the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Analyze the data as described for the radioligand binding assay.
BRET is a powerful technique to study protein-protein interactions in live cells, such as the dimerization of Angiotensin II receptors.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for Angiotensin II receptors fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture reagents
-
Transfection reagent
-
BRET substrate (e.g., Coelenterazine h)
-
Microplate reader capable of detecting both luminescence and fluorescence signals.
Procedure:
-
Co-transfect cells with the Rluc- and YFP-tagged Angiotensin II receptor constructs. As a negative control, transfect cells with the Rluc-tagged receptor and an unrelated YFP-tagged membrane protein.
-
Plate the transfected cells in a 96-well white, clear-bottom plate.
-
24-48 hours post-transfection, wash the cells with assay buffer.
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence emission at the donor wavelength (e.g., ~480 nm) and the acceptor wavelength (e.g., ~530 nm) using the microplate reader.
-
To study the effect of ligand binding on dimerization, add Angiotensin II or other ligands before or after the addition of the substrate and monitor the BRET signal over time.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio upon co-expression of the two receptor constructs compared to the negative control indicates receptor dimerization.[7][8]
This guide provides a starting point for researchers to explore and select the most suitable alternatives to FAM-labeled Angiotensin II for their specific research questions. By carefully considering the advantages and limitations of each approach and following robust experimental protocols, researchers can generate high-quality data to advance our understanding of the Angiotensin II system.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. akinainc.com [akinainc.com]
- 3. A fluorimetric binding assay for angiotensin II and kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative autoradiography of angiotensin II AT2 receptors with [125I]CGP 42112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALDI-TOF/MS-based label-free binding assay for angiotensin II type 1 receptor: application for novel angiotensin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Angiotensin II stimulates protein tyrosine phosphatase activity through a G-protein independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Angiotensin Type 2 Receptor Signaling in Satellite Cells Potentiates Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Correlating FAM-Labeled Angiotensin II Binding with Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of using FAM-labeled Angiotensin II in binding assays and correlating these findings with key functional readouts. This document outlines detailed experimental protocols and presents data to support the integration of fluorescent ligand binding with functional cellular responses.
The study of G-protein coupled receptors (GPCRs), such as the Angiotensin II receptors (AT1 and AT2), is pivotal in cardiovascular research and drug discovery. Angiotensin II (Ang II), a key peptide hormone in the renin-angiotensin system, mediates its effects by binding to these receptors.[1][2] Understanding the binding kinetics and affinity of ligands to these receptors and correlating this with downstream functional outcomes is crucial for developing novel therapeutics.
Traditionally, radioligands have been the gold standard for receptor binding assays. However, the advent of fluorescently labeled ligands, such as 5-carboxyfluorescein (FAM) labeled Angiotensin II, offers a safer and more versatile alternative.[3][4][5] These fluorescent probes enable real-time visualization and quantification of ligand-receptor interactions in live cells, facilitating a more direct correlation with functional assays.[5][6] This guide will explore the use of FAM-labeled Angiotensin II in binding studies and its correlation with G-protein activation, calcium mobilization, and receptor internalization.
Comparison of Ligand Binding Assays: FAM-Labeled vs. Other Alternatives
The choice of ligand is critical for the success of any binding assay. Here, we compare the performance of FAM-labeled Angiotensin II with the traditional radiolabeled Angiotensin II and unlabeled Angiotensin II used in competition assays.
| Feature | FAM-Labeled Angiotensin II | Radiolabeled Angiotensin II | Unlabeled Angiotensin II (in competition assay) |
| Detection Method | Fluorescence Intensity, Fluorescence Polarization, FRET[3] | Scintillation Counting | Indirectly measured via displacement of a labeled ligand |
| Safety | Non-radioactive, minimal safety concerns[4][5] | Radioactive, requires specialized handling and disposal[4] | Non-radioactive |
| Assay Format | Homogeneous and heterogeneous formats, amenable to high-throughput screening[4][7] | Primarily heterogeneous (requires separation of bound/free ligand) | Heterogeneous or homogeneous depending on the primary labeled ligand |
| Real-time Monitoring | Enables kinetic and dynamic studies in live cells[3][5] | Endpoint measurements are more common | Dependent on the primary labeled ligand |
| Cost | Generally lower cost of reagents and disposal[4] | Higher costs associated with radioisotopes and waste disposal[4] | Lower cost of the unlabeled compound itself |
| Potential for Interference | Autofluorescence from cells or compounds can be a concern | Quenching can affect signal | Less prone to direct interference |
| Application | Direct binding, competition assays, receptor localization and internalization studies[6][7] | Saturation and competition binding assays | Competition binding assays to determine the affinity of unlabeled compounds |
Experimental Protocols
I. FAM-Labeled Angiotensin II Binding Assay
This protocol describes a whole-cell binding assay using FAM-labeled Angiotensin II to determine its binding affinity (Kd) and the receptor density (Bmax) on cells expressing the Angiotensin II receptor (e.g., AT1 receptor).
Materials:
-
Cells expressing the Angiotensin II receptor (e.g., HEK293 cells stably expressing AT1R)
-
FAM-labeled Angiotensin II[8]
-
Unlabeled Angiotensin II
-
Binding Buffer (e.g., HBSS with 0.1% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader[4]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Ligand Preparation: Prepare serial dilutions of FAM-labeled Angiotensin II in binding buffer. For non-specific binding determination, prepare a parallel set of dilutions containing a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Incubation: Remove the culture medium from the wells and wash once with binding buffer. Add the prepared ligand solutions to the wells.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium (typically 1-3 hours).
-
Washing: Aspirate the ligand solution and wash the cells multiple times with ice-cold wash buffer to remove unbound ligand.
-
Fluorescence Reading: Add a final volume of wash buffer to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for FAM (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis: Subtract the non-specific binding signal from the total binding signal to obtain the specific binding. Plot the specific binding against the concentration of FAM-labeled Angiotensin II and fit the data to a one-site binding model to determine the Kd and Bmax.
II. Functional Assay: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the activation of G-proteins coupled to the Angiotensin II receptor upon agonist binding.
Materials:
-
Cell membranes prepared from cells expressing the Angiotensin II receptor
-
Angiotensin II (or other agonists/antagonists)
-
[³⁵S]GTPγS
-
GTPγS Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate, add cell membranes, GDP (to ensure all G-proteins are in the inactive state), and the test compounds (e.g., Angiotensin II).
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.[9]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free [³⁵S]GTPγS.
-
Washing: Quickly wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated increase in [³⁵S]GTPγS binding compared to basal levels. Plot the specific binding against the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
III. Functional Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled Angiotensin II receptors.[10][11]
Materials:
-
Cells expressing the Angiotensin II receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Angiotensin II (or other test compounds)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities or a fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer at 37°C for a specified time (e.g., 30-60 minutes).
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Compound Addition: Add Angiotensin II or other test compounds to the wells.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline. Plot the peak response against the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
IV. Functional Assay: Receptor Internalization
This assay monitors the agonist-induced movement of the Angiotensin II receptor from the plasma membrane into the cell's interior.[12][13]
Materials:
-
Cells expressing a fluorescently tagged Angiotensin II receptor (e.g., AT1R-GFP) or cells to be labeled with a fluorescent antibody.
-
FAM-labeled Angiotensin II or unlabeled Angiotensin II
-
Confocal microscope or a high-content imaging system
-
Live-cell imaging buffer
Procedure:
-
Cell Plating: Seed cells expressing the fluorescently tagged receptor on glass-bottom dishes or plates suitable for imaging.
-
Ligand Treatment: Treat the cells with FAM-labeled Angiotensin II or unlabeled Angiotensin II at a saturating concentration.
-
Time-Lapse Imaging: Acquire images of the cells at different time points (e.g., 0, 5, 15, 30, 60 minutes) using a confocal microscope.
-
Image Analysis: Quantify the internalization by measuring the decrease in plasma membrane fluorescence and the increase in intracellular vesicular fluorescence over time.
-
Data Analysis: Plot the percentage of internalized receptors against time to determine the rate of internalization.
Correlating Binding with Function
The power of using a fluorescent ligand like FAM-labeled Angiotensin II lies in the ability to directly correlate receptor binding with downstream functional events within the same cell population or even in the same experiment.
A strong correlation is expected between the binding affinity (Kd) of FAM-labeled Angiotensin II and its potency (EC₅₀) in functional assays.[14][15] For instance, a high binding affinity should translate to a low EC₅₀ for G-protein activation and subsequent calcium mobilization.
Table of Expected Correlations:
| Assay | Parameter Measured | Expected Correlation with Binding Affinity (Kd) |
| FAM-Ang II Binding | Kd (dissociation constant) | - |
| G-Protein Activation | EC₅₀ (half-maximal effective concentration) | Positive correlation (lower Kd corresponds to lower EC₅₀) |
| Calcium Mobilization | EC₅₀ | Positive correlation (lower Kd corresponds to lower EC₅₀) |
| Receptor Internalization | EC₅₀ for internalization | Positive correlation (lower Kd corresponds to lower EC₅₀) |
Discrepancies between binding affinity and functional potency can provide valuable insights into the system, such as the presence of receptor reserves or biased agonism, where a ligand preferentially activates one signaling pathway over another.[16]
Conclusion
The use of FAM-labeled Angiotensin II provides a powerful tool for researchers studying the Angiotensin II system. It offers a safe and versatile alternative to radioligands, enabling a more integrated approach to pharmacology where receptor binding can be directly correlated with functional outcomes in a cellular context.[3][5] The detailed protocols and comparative data presented in this guide are intended to assist researchers in designing and implementing robust experimental strategies to unravel the complexities of Angiotensin II receptor signaling.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 3. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
- 6. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Calcium and Chloride Channel Activation by Angiotensin II-AT1 Receptors in Preglomerular Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of angiotensin II receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Angiotensin-II mediates ACE2 Internalization and Degradation through an Angiotensin-II type I receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Correlation between Protein Function and Ligand Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
A Comparative Guide to the Binding Specificity of FAM-Labeled Angiotensin II for AT1 vs. AT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of FAM-labeled Angiotensin II (Ang II) for the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. Understanding this specificity is crucial for the development of targeted therapeutics and for the accurate interpretation of experimental results in cardiovascular, renal, and neurological research.
Introduction to Angiotensin II Receptors
Angiotensin II, a key effector peptide of the renin-angiotensin system (RAS), exerts its physiological effects by binding to two main G protein-coupled receptors: AT1 and AT2.[1][2][3] These receptors often mediate opposing actions. The AT1 receptor is primarily responsible for the classical effects of Ang II, including vasoconstriction, aldosterone secretion, and cellular growth.[1][2][4] In contrast, the AT2 receptor is often associated with vasodilation, anti-proliferative effects, and apoptosis.[1][4] Given their distinct and often antagonistic roles, the ability to selectively target and visualize these receptors is of paramount importance in drug discovery and physiological studies.
Fluorescently labeled ligands, such as 5-carboxyfluorescein (FAM) conjugated Angiotensin II, serve as powerful tools for in vitro and in vivo studies of these receptors. This guide focuses on the binding characteristics of FAM-labeled Angiotensin II and provides the necessary experimental context to evaluate its utility as a research tool.
Binding Affinity of Angiotensin II Analogs at AT1 and AT2 Receptors
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity |
| Angiotensin II | ~1-10 | ~0.1-1 | ~10-fold for AT2 |
| Losartan (AT1 antagonist) | ~10-50 | >10,000 | Highly AT1 selective |
| PD123319 (AT2 antagonist) | >10,000 | ~1-10 | Highly AT2 selective |
| Sar¹-Angiotensin II | ~0.1-1 | ~0.1-1 | Non-selective |
Note: Ki values are approximate and can vary depending on the experimental conditions, cell type, and assay format.
Experimental Protocols
The determination of binding affinity and specificity of FAM-labeled Angiotensin II for AT1 and AT2 receptors can be achieved through various in vitro assays. A common and effective method is the fluorescence-based competitive binding assay.
Fluorescence-Based Competitive Binding Assay
This assay measures the ability of a non-labeled compound to compete with FAM-labeled Angiotensin II for binding to the AT1 or AT2 receptor.
Materials:
-
Cells or Membranes: Stably transfected cell lines (e.g., CHO or HEK293) expressing either human AT1 or AT2 receptors, or membrane preparations from these cells.
-
FAM-Labeled Angiotensin II: The fluorescent ligand.
-
Unlabeled Competitors: Unlabeled Angiotensin II (for determining non-specific binding), selective AT1 antagonists (e.g., Losartan), and selective AT2 antagonists (e.g., PD123319).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Microplate Reader: Capable of measuring fluorescence polarization or fluorescence intensity.
Protocol:
-
Cell/Membrane Preparation:
-
Culture cells expressing either AT1 or AT2 receptors to ~80-90% confluency.
-
For membrane preparations, harvest cells, homogenize in a hypotonic buffer, and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
For whole-cell assays, seed cells into black, clear-bottom microplates and allow them to adhere overnight.
-
-
Assay Setup:
-
To each well of the microplate, add a fixed concentration of FAM-labeled Angiotensin II.
-
Add increasing concentrations of the unlabeled competitor compound (e.g., unlabeled Angiotensin II, Losartan, or PD123319).
-
For determining non-specific binding, add a high concentration of unlabeled Angiotensin II.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach binding equilibrium (typically 1-2 hours).
-
-
Detection:
-
Measure the fluorescence polarization or fluorescence intensity using a microplate reader. The binding of the larger receptor to the small fluorescent ligand results in a slower rotation and thus a higher fluorescence polarization.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the specific binding as a function of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the fluorescent ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The distinct signaling cascades initiated by AT1 and AT2 receptor activation underscore their different physiological roles. The following diagrams illustrate these pathways and the workflow of a typical binding assay.
Caption: AT1 Receptor Signaling Pathway.
Caption: AT2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
Conclusion
FAM-labeled Angiotensin II is a valuable tool for studying the AT1 and AT2 receptors. Based on the well-established pharmacology of unlabeled Angiotensin II, the FAM-labeled version is expected to exhibit a preference for the AT2 receptor. However, its utility as a selective ligand is limited due to its significant affinity for the AT1 receptor. For studies requiring high selectivity, the co-application of selective antagonists for the non-target receptor is recommended. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to design and execute robust binding assays to characterize the interaction of FAM-labeled Angiotensin II and other ligands with these critical physiological targets.
References
- 1. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Angiotensin II FAM-Labeled Assays
For researchers, scientists, and drug development professionals utilizing FAM-labeled Angiotensin II in their assays, implementing rigorous control experiments is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of control strategies and alternative assay formats, supported by experimental data and detailed protocols, to ensure the robustness of your findings.
The use of 5-carboxyfluorescein (FAM) labeled Angiotensin II provides a sensitive and non-radioactive method for studying the interaction of this potent vasoconstrictor with its receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. To validate the specificity and reliability of data obtained from these assays, a well-designed set of control experiments is essential. This guide will walk you through the necessary controls, compare the performance of FAM-labeled assays with alternative methods, and provide detailed experimental protocols.
The Importance of Controls in Angiotensin II FAM-Labeled Assays
Control experiments serve to eliminate alternative explanations for your experimental results, ensuring that the observed signal is a true representation of the specific binding of FAM-labeled Angiotensin II to its receptor. The primary controls for this type of assay are negative and positive controls.
Negative Controls are crucial for determining the level of non-specific binding and background fluorescence. Key negative controls include:
-
Unlabeled Angiotensin II: A competition binding experiment using a high concentration of unlabeled Angiotensin II is the most critical negative control. The unlabeled ligand will compete with the FAM-labeled version for binding to the Angiotensin II receptors. A significant reduction in the fluorescent signal in the presence of excess unlabeled Angiotensin II confirms the specificity of the binding.
-
Angiotensin II Receptor Antagonists: Specific antagonists for the AT1 and AT2 receptors, such as Losartan (for AT1) and PD-123319 (for AT2), can be used to block the binding of FAM-labeled Angiotensin II. This provides further evidence that the observed signal is receptor-mediated.
-
Cells Lacking the Receptor: If available, using a cell line that does not express Angiotensin II receptors is an excellent negative control to determine the baseline fluorescence and non-specific binding to other cellular components.
-
Buffer/Vehicle Alone: This control accounts for the background fluorescence of the assay medium and the microplate.
Positive Controls are necessary to confirm that the assay is working as expected and that the receptors are active. A suitable positive control is:
-
FAM-labeled Angiotensin II alone: This sample, without any competitors, establishes the maximum specific binding signal in the assay.
Comparative Analysis of Angiotensin II Assay Methodologies
While FAM-labeled assays offer significant advantages in terms of safety and ease of use, it is important to understand their performance characteristics in comparison to other established methods like radioligand binding assays and ELISAs.
| Parameter | FAM-Labeled Assay | Radioligand Binding Assay | ELISA |
| Principle | Fluorescence intensity/polarization | Radioactivity detection | Colorimetric/Fluorometric/Chemiluminescent signal |
| Primary Use | Receptor binding studies (Kd, IC50) | Gold standard for receptor binding affinity and density | Quantification of Angiotensin II concentration in biological fluids |
| Sensitivity | High | Very High | High to Moderate (kit dependent)[1][2] |
| Throughput | High | Moderate | High |
| Safety | Non-radioactive, minimal safety concerns | Requires handling of radioactive isotopes, specialized disposal | Generally safe, standard lab precautions |
| Cost | Moderate (probe and instrument dependent) | High (isotopes, scintillation fluid, disposal) | Moderate (kit dependent) |
| Binding Affinity (Kd) | Typically in the low nanomolar range | Sub-nanomolar to low nanomolar range[3] | Not applicable for direct binding affinity determination |
| IC50 Determination | Feasible and widely used | Gold standard for inhibitor potency | Indirectly possible in a competitive ELISA format |
| Intra-assay Precision (CV%) | Typically <10% | Typically <10% | <10%[2] |
| Inter-assay Precision (CV%) | Typically <15% | Typically <15% | <10%[2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments involving FAM-labeled Angiotensin II.
Protocol 1: FAM-Labeled Angiotensin II Receptor Binding Assay (Saturation Binding)
This protocol is designed to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) for FAM-labeled Angiotensin II.
Materials:
-
Cells expressing Angiotensin II receptors (e.g., CHO-K1 cells stably expressing human AT1 receptor)
-
FAM-labeled Angiotensin II
-
Unlabeled Angiotensin II
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Ligand Preparation: Prepare serial dilutions of FAM-labeled Angiotensin II in assay buffer. A typical concentration range would be from 0.1 nM to 100 nM.
-
Total Binding: To the wells designated for total binding, add 50 µL of assay buffer.
-
Non-specific Binding: To the wells designated for non-specific binding, add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 10 µM).
-
Add Labeled Ligand: Add 50 µL of the serially diluted FAM-labeled Angiotensin II to all wells (both total and non-specific binding).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Washing: Gently wash the cells three times with 200 µL of ice-cold assay buffer to remove unbound ligand.
-
Fluorescence Reading: Add 100 µL of assay buffer to each well and read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FAM (e.g., Ex: 494 nm, Em: 521 nm).
-
Data Analysis: Subtract the non-specific binding signal from the total binding signal to obtain the specific binding. Plot the specific binding versus the concentration of FAM-labeled Angiotensin II and fit the data to a one-site binding model to determine the Kd and Bmax.
Protocol 2: Competition Binding Assay
This protocol is used to determine the inhibitory constant (Ki) of a test compound (e.g., an unlabeled Angiotensin II analog or a receptor antagonist).
Materials:
-
Same as Protocol 1
-
Test compound (e.g., Losartan)
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Add Labeled Ligand: To all wells, add a fixed concentration of FAM-labeled Angiotensin II. This concentration should ideally be close to its Kd value, as determined in the saturation binding experiment.
-
Add Test Compound: Add the serially diluted test compound to the appropriate wells. Include wells with no test compound (for maximum binding) and wells with a high concentration of unlabeled Angiotensin II (for non-specific binding).
-
Incubation, Washing, and Reading: Follow steps 6-8 from Protocol 1.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the FAM-labeled ligand and Kd is its dissociation constant.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Angiotensin II Signaling Pathway via the AT1 Receptor.
Caption: Experimental Workflow for a FAM-Labeled Angiotensin II Binding Assay.
Caption: Logical Relationship of Control Experiments in an Angiotensin II FAM-Labeled Assay.
By incorporating these control experiments and understanding the comparative performance of different assay formats, researchers can ensure the generation of high-quality, reliable data in their studies of the renin-angiotensin system.
References
A Comparative Guide to Isotopic and Non-Isotopic Assays for Angiotensin II Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
The study of Angiotensin II (Ang II) receptor binding is pivotal in cardiovascular research and the development of therapeutics for hypertension and related diseases. The choice of assay for quantifying this binding is critical and depends on various factors including the specific research question, available resources, and desired throughput. This guide provides an objective comparison of traditional isotopic assays and modern non-isotopic alternatives for the analysis of Angiotensin II receptor binding, supported by experimental data and detailed protocols.
Introduction to Angiotensin II Receptor Binding Assays
Angiotensin II is a key effector molecule of the renin-angiotensin system (RAS), mediating its effects primarily through two G protein-coupled receptors (GPCRs): the Angiotensin II type 1 receptor (AT1R) and the Angiotensin II type 2 receptor (AT2R). Assays to measure the binding of ligands to these receptors are fundamental for screening new drug candidates, characterizing their pharmacological properties, and studying receptor biology. These assays can be broadly categorized into isotopic and non-isotopic methods, each with distinct advantages and limitations.
Quantitative Data Comparison
The following table summarizes key performance metrics for various Angiotensin II receptor binding assays. The data is compiled from different studies, and direct comparison should be made with consideration of the experimental conditions.
| Assay Type | Ligand | Receptor Source | Reported K_i / IC_50 (nM) | Reference |
| Isotopic | ||||
| Radioligand Binding | [¹²⁵I]Sar¹,Ile⁸-Ang II | Rat Liver Membranes | IC₅₀ (Ang II) ≈ 1 | [1] |
| [¹²⁵I]Sar¹,Ile⁸-Ang II | Rat Liver Membranes | IC₅₀ (Losartan) = 6.7 | [1] | |
| Non-Isotopic | ||||
| Competitive ELISA | FITC-Ang II | Rat Liver Membrane | K_i (Ang II) = 0.52 ± 0.22 | |
| FITC-Ang II | Rat Liver Membrane | K_i (Losartan) = 6 ± 3 | ||
| Time-Resolved Fluorescence (TRF) | Lanthanide-labeled Ang II | CHO cells expressing AT1/AT2 | Comparable to radioactive method | [2] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | Terbium-labeled cells & fluorescent ligand | HEK293 cells expressing AT2 | Assay principle described | [3] |
| Fluorescence Polarization (FP) | Fluorescently labeled Ang II analog | Purified Receptor | Principle and optimization described | [4][5] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the practical application of these assays, the following diagrams illustrate the Angiotensin II receptor signaling pathway and the general experimental workflows for isotopic and non-isotopic binding assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A fluorimetric binding assay for angiotensin II and kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tag-lite Angiotensin AT2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
A Comparative Guide: Fluorescent Angiotensin II vs. Radioligand Probes in Receptor Research
In the dynamic field of G-protein coupled receptor (GPCR) research, particularly in the study of the renin-angiotensin system, the choice of ligand is a critical determinant of experimental success. For decades, radioligands have been the gold standard for characterizing Angiotensin II (Ang II) receptors. However, the emergence of fluorescently labeled Angiotensin II presents a compelling alternative, offering a range of advantages in safety, versatility, and real-time analysis. This guide provides an objective comparison of fluorescent Angiotensin II and traditional radioligands, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Key Advantages of Fluorescent Angiotensin II
Fluorescent Angiotensin II probes offer several significant benefits over their radioactive counterparts. The primary advantage lies in safety , as they eliminate the risks associated with handling and disposal of radioactive materials, thereby simplifying laboratory procedures and reducing regulatory burdens.
From a technical standpoint, fluorescent ligands enable a broader range of applications. They are particularly well-suited for real-time imaging techniques, such as confocal microscopy and fluorescence resonance energy transfer (FRET), allowing for the visualization of receptor dynamics, including localization, internalization, and trafficking in living cells. This capability is largely absent with radioligands, which typically rely on endpoint measurements in cell lysates or tissue homogenates.
Furthermore, fluorescence-based assays can be adapted to high-throughput screening formats more readily than traditional radioligand binding assays. The use of microplate readers for fluorescence detection allows for the rapid analysis of a large number of samples, accelerating drug discovery and lead optimization processes. While radioligand assays can be sensitive, time-resolved fluorescence assays using lanthanide-chelate-labeled Angiotensin II have been shown to provide comparable sensitivity.[1]
Quantitative Performance Comparison
While the literature often describes the results of fluorescent and radioligand binding assays for angiotensin receptors as "comparable," obtaining direct, head-to-head quantitative comparisons from a single study can be challenging.[1] The following table summarizes representative binding affinity (Kd) and maximum binding capacity (Bmax) values for both ligand types, compiled from various studies. It is important to note that experimental conditions such as cell type, receptor expression levels, and assay temperature can influence these values.
| Ligand Type | Ligand | Receptor | Cell/Tissue Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Radioligand | 125I-[Sar1]-Angiotensin II | AT1 | Rat Liver Membranes | ~1.0 | ~150-250 | [2][3] |
| Radioligand | 125I-[Sar1]-Angiotensin II | AT1 | Rat Anterior Pituitary | 0.79 ± 0.04 | 265 ± 9 | |
| Fluorescent | Lanthanide-labeled Ang II | AT1/AT2 | CHO cells | Comparable to radioligand | Not Reported | [1] |
| Fluorescent | Red fluorescent Ang II agonist | AT2 | Labeled Cells | Not Reported (Used for Ki) | Not Applicable | [3][4] |
Note: The term "comparable" in the context of the fluorescent ligand study by Bomediano et al. (2016) indicates that the non-radioactive method yielded similar binding affinity results for angiotensin receptors when compared to the radioactive method performed in the same cell line.[1] However, specific numerical data for a direct comparison was not provided in the abstract.
Experimental Protocols
Radioligand Competition Binding Assay Protocol (Adapted from Murphy et al., 1995)[2][3]
This protocol describes a typical competition binding assay to determine the affinity of unlabeled compounds for the Angiotensin II receptor using a radiolabeled ligand.
Materials:
-
Cell Membranes: Prepared from cells or tissues expressing the Angiotensin II receptor (e.g., rat liver membranes).
-
Radioligand: 125I-[Sar1, Ile8]Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Unlabeled Ligands: Angiotensin II and other competing compounds.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In duplicate tubes, combine:
-
Assay buffer.
-
A fixed concentration of 125I-[Sar1, Ile8]Angiotensin II (typically at or below the Kd value).
-
A range of concentrations of the unlabeled competing ligand.
-
For non-specific binding control, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
-
Initiate Binding: Add cell membranes (typically 20-50 µg of protein) to each tube to start the reaction.
-
Incubation: Incubate the tubes at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Fluorescent Ligand Binding Assay Protocol (Conceptual, based on available literature)[3][4][5]
This protocol outlines a general procedure for a homogeneous time-resolved fluorescence (HTRF) or a similar fluorescence polarization (FP) based competition binding assay.
Materials:
-
Cells: Cells expressing the Angiotensin II receptor. For HTRF, cells may be labeled with a FRET donor (e.g., Terbium cryptate).
-
Fluorescent Ligand: A fluorescently labeled Angiotensin II analog (e.g., FAM-labeled Angiotensin II or a red fluorescent agonist).
-
Assay Buffer: A suitable buffer compatible with live cells and fluorescence measurements (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Unlabeled Ligands: Angiotensin II and other test compounds.
-
Microplate: Low-volume, white or black microplates suitable for fluorescence readings.
-
Fluorescence Plate Reader: A plate reader capable of measuring the specific fluorescence signal (e.g., HTRF or FP).
Procedure:
-
Cell Preparation:
-
Harvest cells expressing the Angiotensin II receptor.
-
Resuspend the cells in the assay buffer at a predetermined optimal concentration.
-
-
Assay Plate Preparation:
-
Add a small volume of the cell suspension to each well of the microplate.
-
Add the unlabeled competing ligands at various concentrations to the appropriate wells.
-
For non-specific binding, add a high concentration of unlabeled Angiotensin II.
-
For total binding, add only the assay buffer.
-
-
Fluorescent Ligand Addition: Add a fixed concentration of the fluorescently labeled Angiotensin II to all wells.
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60 minutes), protecting it from light.
-
Fluorescence Measurement: Read the plate using a fluorescence plate reader with the appropriate excitation and emission settings for the specific fluorophore.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to determine the IC50 and subsequently the Ki values.
Angiotensin II Signaling Pathways
Angiotensin II binding to its primary receptor, the AT1 receptor, initiates a cascade of intracellular signaling events that are crucial in regulating blood pressure and cardiovascular function. These signaling pathways can be broadly categorized into G-protein dependent and β-arrestin dependent pathways.
Gq-Mediated Signaling Pathway
Upon Angiotensin II binding, the AT1 receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to physiological responses such as vasoconstriction and aldosterone secretion.[5]
Caption: Gq-mediated signaling pathway of the Angiotensin II AT1 receptor.
β-Arrestin-Mediated Signaling Pathway
In addition to G-protein coupling, the activated AT1 receptor can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins. The binding of β-arrestin to the receptor has two major consequences. First, it sterically hinders the coupling of G-proteins, leading to the desensitization of the G-protein-mediated signaling. Second, β-arrestin acts as a scaffold protein, recruiting various signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). This β-arrestin-mediated signaling is implicated in different cellular responses, including cell growth and proliferation, and is an area of intense research for the development of biased agonists that selectively activate this pathway.[6][7][8]
Caption: β-Arrestin-mediated signaling of the Angiotensin II AT1 receptor.
Experimental Workflow Comparison
The workflows for radioligand and fluorescent ligand binding assays differ significantly, primarily due to the nature of the detection method.
Caption: Comparison of experimental workflows for radioligand and fluorescent assays.
Conclusion
Fluorescent Angiotensin II ligands represent a powerful and modern alternative to traditional radioligands for the study of Angiotensin II receptors. Their enhanced safety profile, suitability for real-time imaging of receptor dynamics in living cells, and adaptability to high-throughput screening formats offer significant advantages for contemporary drug discovery and cell biology research. While radioligand assays remain a valuable tool, particularly for their well-established protocols and high sensitivity, the versatility and safety of fluorescent probes are driving their increasing adoption in the field. The choice between these two powerful tools will ultimately depend on the specific experimental goals, available instrumentation, and the desired level of spatial and temporal resolution.
References
- 1. A fluorimetric binding assay for angiotensin II and kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 6. β-Arrestin 1 and 2 stabilize the angiotensin II type I receptor in distinct high-affinity conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]
Benchmarking Angiotensin II FAM-Labeled Probes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate tools for studying the renin-angiotensin system is critical. This guide provides a comprehensive comparison of Angiotensin II (Ang II) FAM (carboxyfluorescein)-labeled probes against other commercial alternatives, supported by detailed experimental protocols and visualizations to aid in your research.
Fluorescently labeled peptides, such as Ang II FAM, serve as invaluable tools for visualizing, tracking, and quantifying receptor-ligand interactions in various biological assays.[1][2] FAM, a popular green fluorescent dye, is frequently used for labeling peptides and is compatible with most fluorescence detection equipment.[3][4] It is known for its relatively high absorptivity, good fluorescence quantum yield, and water solubility.[4] Notably, carboxyfluorescein (FAM) exhibits better chemical and photostability than its counterpart, FITC.[5][6][7]
This guide will delve into the specifications of Ang II FAM-labeled probes, compare them with other commercially available fluorescent labels, and provide detailed protocols for their benchmarking.
Comparative Analysis of Commercial Angiotensin II Fluorescent Probes
While direct head-to-head comparative studies on the performance of different fluorescently labeled Ang II probes are not extensively available in the public domain, this section provides a comparative summary of their key specifications based on information from various suppliers. Researchers are encouraged to use the protocols provided in this guide to perform their own in-house benchmarking.
| Feature | Angiotensin II FAM-Labeled | Angiotensin II TAMRA-Labeled | Angiotensin II Lanthanide-Labeled (e.g., Europium) |
| Fluorophore | 5-Carboxyfluorescein (FAM) | 5-Carboxytetramethylrhodamine (TAMRA) | Lanthanide Chelate (e.g., Europium) |
| Excitation Wavelength (nm) | ~494[5][6] | ~541-552[3][8] | ~340 (for Europium) |
| Emission Wavelength (nm) | ~518[5][6] | ~565-578[3][8] | ~615 (for Europium) |
| Color | Green | Orange-Red | Red (time-resolved fluorescence) |
| Key Advantages | Good water solubility, high quantum yield, well-established.[4] More photostable than FITC.[5][6][7] | Higher photostability than FAM, narrower emission spectrum reducing spectral overlap.[9] | Large Stokes shift, long fluorescence lifetime, enabling time-resolved fluorescence (TRF) assays to reduce background fluorescence.[10][11] |
| Potential Considerations | Prone to photobleaching compared to some other dyes.[9] | May have lower quantum yield than FAM. | Requires a TRF-compatible plate reader. |
| Commercial Suppliers | AddexBio[7], Eurogentec[5], InnoPep[6], MedchemExpress[12], Blue Tiger Scientific[2] | AnaSpec[8], InnoPep[6], Molecular Depot[13] | Revvity (Tag-lite)[14][15] |
Experimental Protocols for Benchmarking
To objectively compare the performance of different Angiotensin II fluorescent probes, a series of standardized experiments should be conducted. Below are detailed protocols for saturation and competitive binding assays.
Cell Culture and Membrane Preparation
A crucial first step is the selection and preparation of a suitable biological system expressing the Angiotensin II receptor, typically the AT1 receptor.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells[10] or KAN-TS cells[16] are commonly used for their robust growth and ability to be transfected to express high levels of the receptor.
-
Membrane Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the Bradford assay.
-
Store membrane preparations at -80°C in aliquots.[17]
-
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax).[18]
Materials:
-
Prepared cell membranes expressing the Angiotensin II receptor.
-
Fluorescently labeled Angiotensin II probe (e.g., Angiotensin II FAM-labeled).
-
Unlabeled Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl2, 0.1% BSA, 0.1 mM Bacitracin, pH 7.2.[16]
-
96-well black microplates.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Set up the assay plate:
-
Total Binding: Add increasing concentrations of the fluorescent Angiotensin II probe to wells containing a fixed amount of cell membranes (e.g., 10 µg).
-
Non-specific Binding: In a parallel set of wells, add the same increasing concentrations of the fluorescent Angiotensin II probe along with a high concentration of unlabeled Angiotensin II (e.g., 1 µM) to saturate the specific binding sites.
-
Blank: Wells containing only the assay buffer.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 180 minutes).[16]
-
Detection: Measure the fluorescence intensity in each well using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding for each concentration of the fluorescent probe.
-
Plot the specific binding as a function of the fluorescent probe concentration.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax values.[19]
-
Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with the fluorescent probe for binding to the receptor.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled competitor compound (e.g., unlabeled Angiotensin II or a test compound).
Procedure:
-
Set up the assay plate:
-
Add a fixed concentration of the fluorescent Angiotensin II probe (typically at or near its Kd value) to all wells (except the blank).
-
Add increasing concentrations of the unlabeled competitor compound to the wells.
-
Include control wells for total binding (fluorescent probe only) and non-specific binding (fluorescent probe + high concentration of unlabeled Angiotensin II).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence intensity in each well.
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the fluorescent probe).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant determined from the saturation binding assay.[18]
-
Performance Metrics
Beyond binding affinity, other parameters are crucial for evaluating fluorescent probes.
-
Photostability: Expose the fluorescent probe to continuous excitation light and measure the decrease in fluorescence intensity over time. A more photostable probe will exhibit a slower rate of fluorescence decay.
-
Quantum Yield: This is a measure of the efficiency of fluorescence emission. It is typically determined relative to a standard fluorophore with a known quantum yield.
-
Signal-to-Noise Ratio (S/N): A critical parameter for assay sensitivity.[20] It can be calculated by dividing the specific binding signal by the standard deviation of the background signal.[21] A higher S/N ratio indicates a more robust and sensitive assay.[22][23]
Visualizing Pathways and Workflows
Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway
Angiotensin II binding to the AT1 receptor, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[19] The AT1 receptor couples to Gq/11, leading to the activation of phospholipase C (PLC).[19] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events contribute to various cellular responses, including vasoconstriction, cell proliferation, and inflammation.
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Experimental Workflow: Saturation Binding Assay
The following diagram illustrates the key steps in performing a saturation binding assay to determine the Kd and Bmax of a fluorescent Angiotensin II probe.
Caption: Workflow for Saturation Binding Assay.
Experimental Workflow: Competitive Binding Assay
This diagram outlines the process for conducting a competitive binding assay to determine the Ki of an unlabeled compound.
Caption: Workflow for Competitive Binding Assay.
References
- 1. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. Characterization of angiotensin II (AT2) binding sites in R3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioActs Official Website [bioacts.com]
- 5. Angiotensin II, human, FAM-labeled - 1 mg [eurogentec.com]
- 6. innopep.com [innopep.com]
- 7. AddexBio Product Detail - Angiotensin II (human) - FAM labeled [addexbio.com]
- 8. Angiotensin II, human, TAMRA-labeled - 1 mg [anaspec.com]
- 9. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 10. A fluorimetric binding assay for angiotensin II and kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-radioactive binding assay for bradykinin and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. moleculardepot.com [moleculardepot.com]
- 14. revvity.com [revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assays with Detection of Fluorescence Anisotropy: Challenges and Possibilities for Characterizing Ligand Binding to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. horiba.com [horiba.com]
- 22. Fluorescence-Based Measurements of Membrane-Bound Angiotensin Converting Enzyme 2 Activity Using Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Angiotensin II, FAM-Labeled
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential, step-by-step guidance for the safe and compliant disposal of Angiotensin II, human, FAM-labeled. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Angiotensin II is a bioactive peptide, and while not classified as acutely hazardous, it should be handled with care as a potentially biologically active material.[1][2] The addition of the fluorescent FAM (carboxyfluorescein) label necessitates consideration of both the biological and chemical components during disposal.[3][4]
Disposal Procedures: A Step-by-Step Guide
The proper disposal route for Angiotensin II, FAM-labeled, depends on the form of the waste—solid or liquid—and whether it is contaminated with other hazardous materials.
Waste Characterization and Segregation
Before disposal, it is crucial to determine if the Angiotensin II, FAM-labeled waste is mixed with any other hazardous materials, such as solvents or infectious agents.
-
Non-Hazardous Waste Stream: If the peptide is in a non-hazardous buffer (e.g., saline, PBS) and has not been in contact with other hazardous chemicals or infectious biological agents, it can be treated as non-hazardous biological waste.[5]
-
Hazardous Waste Stream: If the peptide is mixed with hazardous solvents or other regulated chemicals, it must be disposed of as chemical waste.[6]
-
Biohazardous Waste Stream: If the peptide has been used in experiments with infectious agents, it must be treated as biohazardous waste.
Decontamination of Non-Hazardous Angiotensin II, FAM-Labeled Waste
For waste streams identified as non-hazardous, decontamination is a critical step to neutralize the biological activity of the peptide.
For Liquid Waste:
-
Chemical Inactivation: Add a final concentration of 10% sodium hypochlorite (bleach) to the liquid waste.[5]
-
Contact Time: Allow the mixture to stand for at least 30 minutes to ensure complete inactivation of the peptide.
-
Neutralization (Optional but Recommended): After inactivation, neutralize the bleach solution with sodium thiosulfate before disposal down the sanitary sewer. This step helps to protect plumbing and reduce the environmental impact.
-
Sewer Disposal: Following inactivation (and neutralization), the liquid can be poured down the sanitary sewer with copious amounts of water.[7] Always check with your local wastewater authority for specific regulations.[8]
For Solid Waste (e.g., contaminated lab consumables):
-
Autoclaving: Place the solid waste in a biohazard bag and decontaminate using a standard autoclave cycle.[7][9]
-
Regular Trash Disposal: Once autoclaved and cooled, the waste can be disposed of in the regular municipal trash.[5][7]
Disposal of Chemically Contaminated Angiotensin II, FAM-Labeled Waste
If the Angiotensin II, FAM-labeled waste is mixed with hazardous chemicals, it must be managed as hazardous waste.
-
Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The label should clearly indicate the contents, including "Angiotensin II, FAM-labeled" and all other chemical constituents.
-
Storage: Store the container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]
Quantitative Data Summary
| Waste Type | Decontamination/Treatment Method | Final Disposal Route | Key Considerations |
| Non-Hazardous Liquid Waste | 10% Sodium Hypochlorite (30 min contact time) | Sanitary Sewer | Check local regulations for sewer disposal. |
| Non-Hazardous Solid Waste | Autoclave | Municipal Trash | Ensure waste is properly contained in a biohazard bag for autoclaving. |
| Chemically Contaminated Waste | None (Segregate as Hazardous) | Hazardous Waste Contractor | Label container with all chemical components. |
Experimental Protocols Referenced
Chemical Inactivation of Peptide Solutions:
-
Prepare a 10% final concentration of sodium hypochlorite in the liquid waste container. For example, add 1 part household bleach to 9 parts liquid waste.
-
Gently mix the solution to ensure the bleach is evenly distributed.
-
Allow the solution to stand at room temperature for a minimum of 30 minutes.
-
If required by local regulations, neutralize the bleach by adding sodium thiosulfate until the chlorine odor is no longer present.
-
Dispose of the treated liquid down the sanitary sewer with a large volume of running water.
Autoclaving of Solid Lab Waste:
-
Place all contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) into an autoclavable biohazard bag.
-
Do not overfill the bag to allow for proper steam penetration.
-
Add a small amount of water to the bag to aid in steam generation.
-
Loosely seal the bag to prevent pressure buildup.
-
Place the bag in a secondary, leak-proof, and autoclavable container.
-
Run a standard autoclave cycle (e.g., 121°C for 30 minutes at 15 psi), ensuring the cycle is validated for effectiveness.
-
After the cycle is complete and the waste has cooled, the bag can be placed in the regular municipal waste stream.
Disposal Workflow for Angiotensin II, FAM-Labeled
Caption: Disposal workflow for Angiotensin II, FAM-labeled waste.
References
- 1. nibsc.org [nibsc.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. eurogentec.com [eurogentec.com]
- 5. tamiu.edu [tamiu.edu]
- 6. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. peptiderecon.com [peptiderecon.com]
- 9. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Angiotensin II human, FAM-labeled
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Angiotensin II human, FAM-labeled. The following procedures are designed to ensure safe operational use and proper disposal.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure and ensure laboratory safety.[1][2][3][4] The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes.[4] | Protects eyes from potential splashes of the reconstituted peptide solution.[3] |
| Hand Protection | Nitrile Gloves | Disposable, powder-free nitrile gloves. | Prevents skin contact with the peptide, which may be harmful if absorbed.[5] Nitrile is preferred for its chemical resistance.[3] |
| Body Protection | Laboratory Coat | A full-length laboratory coat. | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Fume Hood | All handling of the solid (lyophilized) peptide and initial reconstitution should be performed in a certified chemical fume hood.[2] | Avoids inhalation of the lyophilized powder, which can be harmful.[5] |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
Store the lyophilized peptide at -20°C or -80°C, protected from light, as recommended by the supplier.[6][7] FAM-labeled peptides are light-sensitive.
Preparation of Stock Solution:
-
Preparation: Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Location: Perform all weighing and initial reconstitution of the lyophilized powder inside a chemical fume hood to prevent inhalation of airborne particles.[5]
-
Reconstitution: Use an appropriate solvent as recommended by the supplier. Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.
Handling of Peptide Solution:
-
Always wear the recommended PPE when handling the reconstituted peptide solution.
-
Avoid direct contact with the solution. If skin contact occurs, wash the affected area thoroughly with soap and water.[5]
-
If eye contact occurs, immediately flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[5]
Spill Management:
-
Alert: Notify others in the immediate area of the spill.
-
Containment: For liquid spills, absorb the material with an inert absorbent material such as vermiculite or sand.[1] For solid spills, carefully sweep up the material to avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable disinfectant or detergent solution, followed by a water rinse.
-
Disposal: Place all contaminated materials, including absorbent and cleaning supplies, into a sealed container for proper disposal as chemical waste.[1]
Disposal:
-
All waste materials, including empty vials, used pipette tips, and contaminated PPE, should be disposed of in accordance with local, state, and federal regulations for chemical waste.[5]
-
Do not dispose of this material down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. youtube.com [youtube.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. innopep.com [innopep.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
